molecular formula C9H17NO4 B057502 (4R)-4-Butyl-D-glutamic acid CAS No. 1784008-19-0

(4R)-4-Butyl-D-glutamic acid

Cat. No.: B057502
CAS No.: 1784008-19-0
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-Butyl-D-glutamic acid is a stereochemically defined glutamate analog of significant interest in pharmacological and neurochemical research. This compound is specifically designed to act as a selective ligand for metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors critical for modulating synaptic transmission and neuronal excitability. Its core research value lies in its unique structure, featuring a butyl side chain at the 4-position of the glutamic acid backbone in the (R)-configuration, which confers distinct pharmacological properties compared to its (S)-counterpart or shorter-chain analogs. This structural specificity makes it an invaluable tool for probing the structure-activity relationships (SAR) of glutamate receptors, elucidating the mechanisms of allosteric modulation, and investigating the role of specific mGluR subtypes in neurological disorders such as anxiety, Parkinson's disease, and chronic pain. Furthermore, its potential interaction with glutamate transporters and involvement in metabolic pathways provides a versatile platform for studying cellular excitotoxicity and amino acid metabolism. Researchers utilize (4R)-4-Butyl-D-glutamic acid to develop novel assays, screen for new therapeutic agents, and advance our fundamental understanding of glutamatergic signaling in the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-2-amino-4-butylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649649
Record name (4R)-4-Butyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217602-18-0, 872555-88-9
Record name rel-(2R,4R)-4-Butyl-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Butyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (4R)-4-Butyl-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Butyl-D-glutamic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a constrained analog of D-glutamic acid, a key neurotransmitter. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to obtain (4R)-4-Butyl-D-glutamic acid. The presented strategy leverages the principles of asymmetric synthesis, employing a chiral auxiliary to control the stereochemistry at the C4 position. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for characterization and purification, offering a complete resource for researchers in the field.

Introduction: The Significance of (4R)-4-Butyl-D-glutamic Acid

D-glutamic acid and its analogs play crucial roles in various biological processes, particularly in the central nervous system. The synthesis of stereochemically pure analogs, such as 4-substituted D-glutamic acids, is of paramount importance for the development of novel therapeutic agents with enhanced specificity and efficacy.[1] The introduction of a butyl group at the 4-position of D-glutamic acid creates a chiral center, leading to four possible stereoisomers. The (4R) configuration is often targeted to explore specific interactions with biological receptors and enzymes. This guide focuses on a reproducible and scalable synthesis of the (4R)-4-Butyl-D-glutamic acid isomer, addressing the challenges of controlling stereochemistry at two chiral centers.

Retrosynthetic Analysis and Strategic Approach

The key challenge in the synthesis of (4R)-4-Butyl-D-glutamic acid lies in the stereoselective introduction of the butyl group at the C4 position of a D-glutamic acid precursor. Our retrosynthetic strategy hinges on the diastereoselective alkylation of a chiral enolate derived from a protected D-pyroglutamic acid derivative. This approach offers excellent control over the stereochemistry at the newly formed chiral center.

Diagram 1: Retrosynthetic Analysis

G Target (4R)-4-Butyl-D-glutamic acid Intermediate1 Protected (4R)-4-Butyl-D-pyroglutamic acid Target->Intermediate1 Hydrolysis Intermediate2 Chiral Enolate Intermediate1->Intermediate2 Alkylation with Butyl Iodide StartingMaterial Protected D-Pyroglutamic Acid Intermediate2->StartingMaterial Deprotonation

Caption: Retrosynthetic pathway for (4R)-4-Butyl-D-glutamic acid.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

To achieve the desired (4R) stereochemistry, a chiral auxiliary is temporarily incorporated into the molecule to direct the approach of the incoming electrophile (butyl iodide).[2] Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that provide excellent stereocontrol in alkylation reactions.[2] The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus leading to a high diastereomeric excess of the desired product.

Detailed Synthetic Pathway

The proposed synthetic route is a multi-step process that begins with commercially available D-pyroglutamic acid. The key steps include protection of the carboxylic acid and amine functionalities, diastereoselective alkylation, and subsequent deprotection to yield the final product.

Diagram 2: Overall Synthetic Scheme

G D_pyro D-Pyroglutamic Acid Step 1: Esterification Protected_pyro Protected D-Pyroglutamic Acid Ester Step 2: N-Acylation with Chiral Auxiliary D_pyro->Protected_pyro N_acyl N-Acyl D-Pyroglutamate Step 3: Deprotonation & Alkylation Protected_pyro->N_acyl Alkylated_product Alkylated Product Step 4: Auxiliary Removal N_acyl->Alkylated_product Deprotected_ester Protected (4R)-4-Butyl-D-glutamic acid ester Step 5: Hydrolysis Alkylated_product->Deprotected_ester Final_product (4R)-4-Butyl-D-glutamic acid Deprotected_ester->Final_product

Caption: Step-wise synthesis of (4R)-4-Butyl-D-glutamic acid.

Experimental Protocols

Step 1: Esterification of D-Pyroglutamic Acid

Rationale: The carboxylic acid group of D-pyroglutamic acid is protected as a methyl ester to prevent it from interfering with subsequent reactions.

Protocol:

  • Suspend D-pyroglutamic acid (1.0 eq) in methanol (10 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

Step 2: N-Acylation with a Chiral Auxiliary

Rationale: An Evans' oxazolidinone chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is attached to the nitrogen atom of the pyroglutamate ring. This step is crucial for directing the stereochemistry of the subsequent alkylation.

Protocol:

  • Dissolve the protected D-pyroglutamic acid ester (1.0 eq) and the chiral auxiliary (1.1 eq) in anhydrous dichloromethane (DCM, 15 mL/g).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Step 3: Diastereoselective Alkylation

Rationale: This is the key stereochemistry-defining step. The N-acylated pyroglutamate is deprotonated to form a chiral enolate. The steric bulk of the chiral auxiliary directs the incoming butyl iodide to the desired face of the enolate, leading to the formation of the (4R) stereocenter.

Protocol:

  • Dissolve the N-acyl D-pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add butyl iodide (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 4: Removal of the Chiral Auxiliary

Rationale: The chiral auxiliary is cleaved from the molecule to reveal the free amine of the pyroglutamate ring.

Protocol:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 10 mL/g).

  • Add lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with DCM.

  • Dry the organic layer, concentrate, and purify by chromatography.

Step 5: Hydrolysis of the Ester and Lactam Ring

Rationale: The final step involves the hydrolysis of both the methyl ester and the pyroglutamate lactam ring to yield the target (4R)-4-Butyl-D-glutamic acid.

Protocol:

  • Dissolve the deprotected ester (1.0 eq) in 6 M hydrochloric acid (20 mL/g).

  • Heat the solution at reflux for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by ion-exchange chromatography.

Data Presentation

StepReactionReagents and ConditionsExpected Yield (%)Diastereomeric Excess (de %)
1 EsterificationD-Pyroglutamic acid, Methanol, Thionyl chloride>95N/A
2 N-AcylationProtected ester, Chiral auxiliary, DCC, DMAP80-90N/A
3 AlkylationN-Acyl pyroglutamate, LDA, Butyl iodide70-85>95
4 Auxiliary RemovalAlkylated product, LiOH, H₂O₂85-95N/A
5 HydrolysisDeprotected ester, 6 M HCl75-85N/A

Conclusion and Future Perspectives

This guide outlines a comprehensive and stereoselective synthetic route for the preparation of (4R)-4-Butyl-D-glutamic acid. The use of a chiral auxiliary in the key alkylation step provides excellent control over the stereochemistry at the C4 position. The described protocols are based on well-established and reliable chemical transformations, making this synthesis accessible to researchers with a background in organic chemistry.

Future work could explore the use of enzymatic methods for the synthesis of this and other 4-substituted glutamic acid analogs.[5][6] Biocatalysis offers the potential for even greater stereoselectivity and more environmentally friendly reaction conditions.[5] The availability of a robust synthesis for (4R)-4-Butyl-D-glutamic acid will undoubtedly facilitate further investigations into its biological activity and therapeutic potential.

References

  • G. A. Gfesser, "Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles," PMC, [Online]. Available: [Link]

  • M. A. Letavic and D. A. Griffith, "Process for synthesizing L-γ-methylene glutamic acid and analogs," Google Patents, [Online].
  • R. Seck et al., "Asymmetric synthesis of glutamate derivatives," ResearchGate, [Online]. Available: [Link]

  • CN103641728B, "Method for preparing D-glutamic acid," Google Patents, [Online].
  • H. Matsunaga, T. Ishizuka, and T. Kunieda, "Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids," The Journal of Organic Chemistry, [Online]. Available: [Link]

  • M. A. Letavic and D. A. Griffith, "Process for synthesizing l-y-methylene glutamic acid and analogs," Google Patents, [Online].
  • "Chiral auxiliary," Wikipedia, [Online]. Available: [Link]

  • Y. Zhang et al., "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction," PMC, [Online]. Available: [Link]

  • J. Xie et al., "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase," PubMed Central, [Online]. Available: [Link]

  • P. C. T. T. Nguyen et al., "A stereochemical journey around spirocyclic glutamic acid analogs," PMC, [Online]. Available: [Link]

  • A. S. Schmidt et al., "Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate," Frontiers, [Online]. Available: [Link]

  • M. G. Belokon' et al., "Asymmetric synthesis of enantiomerically and diastereoisomerically enriched 4-[F or Br]-substituted glutamic acids," PubMed, [Online]. Available: [Link]

  • S. P. P. V. D. S. França et al., "An Update: Enzymatic Synthesis for Industrial Applications," PMC, [Online]. Available: [Link]

  • Z. Jin et al., "Preparation of D-glutamine from glutamic acid," ResearchGate, [Online]. Available: [Link]

  • D. H. Dressler and Y. Mastai, "Chiral crystallization of glutamic acid on self assembled films of cysteine," PubMed, [Online]. Available: [Link]

  • M. F. A. Adamo et al., "Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles," MDPI, [Online]. Available: [Link]

  • P. K. T. Lin et al., "Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer," PMC, [Online]. Available: [Link]

  • "asymmetric induction-chiral auxiliary (chemmasters.online)," YouTube, [Online]. Available: [Link]

  • CN1709861A, "Method for preparing L-glutamic acid," Google Patents, [Online].

Sources

Introduction: The Glutamate Balancing Act and the Promise of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Alkyl-D-Glutamic Acid Derivatives

This guide provides a comprehensive exploration into the prospective biological activities of 4-alkyl-D-glutamic acid derivatives, a novel class of compounds with significant potential for modulating excitatory amino acid transporters (EAATs). As dysfunction in glutamate homeostasis is a cornerstone of numerous neurological disorders, the development of precise pharmacological tools to probe and control EAATs is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and a forward-looking, scientifically-grounded framework for discovery.

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for memory, cognition, and mood regulation.[1] Its extracellular concentrations are meticulously controlled by a family of high-affinity Excitatory Amino Acid Transporters (EAATs).[2] These transporters terminate glutamatergic neurotransmission by rapidly removing glutamate from the synaptic cleft.[3] When this system falters, excess glutamate accumulates, leading to a state of excitotoxicity—a primary driver of neuronal damage in conditions like amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and stroke.[1][4] Consequently, EAATs have emerged as critical therapeutic targets for neuroprotection.[4][5]

The development of pharmacological agents that can modulate EAAT activity offers a path to restoring glutamate homeostasis. While numerous glutamate analogs have been explored, the specific chemical space of 4-alkyl-D-glutamic acid derivatives remains a frontier with immense potential. This guide posits that this scaffold offers two key strategic advantages:

  • The D-Isomer Advantage : The CNS endogenously contains D-amino acids that act as neuromodulators, particularly at the NMDA receptor.[6] Utilizing a D-glutamic acid backbone may confer enhanced metabolic stability and resistance to degradation compared to their L-counterparts, a desirable trait for therapeutic candidates.

  • C4-Position as a Selectivity Key : The fourth carbon position of the glutamate molecule presents a strategic site for chemical modification. By introducing alkyl groups of varying size and structure at this position, it is hypothesized that we can probe the nuances of the EAAT binding pocket to achieve unprecedented subtype selectivity.

This document will lay out the scientific rationale for this approach, propose a structure-activity relationship (SAR) framework, and provide detailed experimental workflows for the synthesis and validation of these promising compounds.

The Molecular Target: Excitatory Amino Acid Transporters (EAATs)

To rationally design effective modulators, a deep understanding of the target is essential. There are five distinct EAAT subtypes, each with a unique distribution and functional profile that dictates its role in brain physiology and disease.

  • EAAT1 (GLAST) : Predominantly expressed in glial cells, particularly in the cerebellum. Its dysfunction is linked to conditions like episodic ataxia.

  • EAAT2 (GLT-1) : The most abundant subtype in the CNS, responsible for the majority of glutamate uptake.[7] It is primarily located on astrocytes surrounding synapses. A loss of EAAT2 function is a well-established pathological feature in ALS.[4]

  • EAAT3 (EAAC1) : The main neuronal transporter, found postsynaptically. Beyond glutamate transport, it is also crucial for supplying neurons with cysteine for the synthesis of the antioxidant glutathione.

  • EAAT4 : Mainly expressed in cerebellar Purkinje cells, where it functions to limit the temporal and spatial spread of glutamate.

  • EAAT5 : Primarily found in the retina, contributing to visual signal processing.

All EAATs function by coupling the transport of one glutamate molecule to the co-transport of three Na⁺ ions and one H⁺ ion, followed by the counter-transport of one K⁺ ion. This ion-coupled mechanism allows them to move glutamate into cells against a significant concentration gradient.

The Chemical Scaffold: A Strategic Design

The choice of the 4-alkyl-D-glutamic acid scaffold is a deliberate one, based on leveraging stereochemistry and targeted substitution to achieve desired pharmacological properties.

Rationale for the D-Isomer

While L-glutamate is the endogenous neurotransmitter, the use of a D-amino acid core is a strategic decision in medicinal chemistry. D-amino acids are generally poor substrates for degradative enzymes that are specific to L-isomers, potentially leading to a longer biological half-life and improved pharmacokinetic profile. Furthermore, the brain is not naive to D-amino acids; D-serine and D-aspartate are known endogenous modulators of the NMDA receptor, confirming that stereochemistry can dictate unique biological activities.[6]

Rationale for C4-Position Substitution

The C4 position of glutamic acid is a versatile handle for chemical modification. Evidence from related compounds confirms that substitutions at this position are well-tolerated and can confer novel biological activities:

  • (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid ([18F]FSPG) : This C4-alkylated L-glutamate analog is a PET imaging agent that targets the system xc- transporter, demonstrating that a C4-propyl group is compatible with amino acid transporter recognition.[8]

  • 4-Fluoroglutamic Acid : The substitution of a hydrogen with a fluorine atom at the C4 position is a known modification, with synthetic routes established for its stereoisomers.[9] This highlights the chemical tractability of modifying this site.

  • D-erythro-4-methylglutamic Acid : Crucially, this simple C4-methylated D-glutamate derivative has been shown to be an effective substrate for the D-glutamate-adding enzyme in E. coli.[10] While the enzyme is bacterial, this finding provides direct proof-of-concept that a 4-alkyl-D-glutamic acid can be recognized and processed by a biological system.

These precedents strongly support the hypothesis that modifying the C4 position is a viable strategy for creating novel, biologically active glutamate analogs.

A Predictive Framework for Structure-Activity Relationships (SAR)

While empirical data for the interaction of 4-alkyl-D-glutamic acid derivatives with EAATs is not yet available, we can construct a predictive SAR framework based on established medicinal chemistry principles. This framework serves as a roadmap for prioritizing synthetic targets.

Core Hypothesis : The size, shape, and lipophilicity of the alkyl substituent at the C4 position will directly influence the compound's affinity and selectivity across the EAAT subtypes.

  • Influence of Alkyl Chain Length : Increasing the chain length from methyl to ethyl, propyl, and beyond increases lipophilicity and steric bulk. It is predicted that shorter chains (e.g., methyl, ethyl) may be broadly tolerated by multiple EAAT subtypes. As the chain lengthens, we may observe a divergence in activity. For instance, the binding pocket of one subtype might accommodate a propyl chain, leading to enhanced affinity, while another subtype's pocket might be too small, resulting in a sharp drop in activity. This divergence is the basis for achieving selectivity.

  • Influence of Alkyl Chain Branching : Introducing branching (e.g., comparing n-propyl to isopropyl) adds conformational rigidity. A branched substituent will occupy a more defined volume of space within the binding pocket. This can lead to more specific interactions and is a classic strategy for improving both affinity and selectivity.

Table 1: Predictive SAR Model for 4-Alkyl-D-Glutamic Acid Derivatives at EAATs

(This table represents a hypothetical model to guide experimental design.)

C4-SubstituentPredicted General AffinityPredicted Selectivity ProfileRationale
-H (D-Glutamate)Low-MediumNon-selective (known weak NMDA agonist)[6]Baseline parent compound.
-Methyl MediumLow; Potentially slight preference for EAAT1/3Smallest alkyl group, likely well-tolerated by most subtypes. Based on D-erythro-4-methylglutamic acid biological activity.[10]
-Ethyl Medium-HighEmerging; Potential for EAAT2 vs EAAT1/3 differentiationIncreased hydrophobic interaction without significant steric clash.
-n-Propyl VariableMedium; Potential for EAAT2 selectivityChain length may begin to probe subtype-specific pocket depths.
-iso-Propyl HighHigh; Potential for strong selectivity for a single subtypeBranched structure imposes conformational constraint, forcing a more specific binding mode.
-n-Butyl LowUnknownLonger, flexible chain may be too large or adopt an unfavorable conformation, reducing affinity.
-tert-Butyl Very LowUnknownExtreme steric bulk is likely to prevent effective binding in most EAAT subtypes.

Experimental Validation: A Step-by-Step Workflow

The translation of these hypotheses into validated pharmacological tools requires a systematic and rigorous experimental approach. The following protocols outline a self-validating system for synthesis and characterization.

Synthesis of 4-Alkyl-D-Glutamic Acid Derivatives

A plausible synthetic strategy begins with a commercially available, chirally pure starting material such as D-pyroglutamic acid. This ensures the final product retains the desired D-stereochemistry. The workflow involves protecting the amine and carboxylic acid groups, followed by alkylation at the C4 position and subsequent deprotection.

Synthesis_Workflow Start D-Pyroglutamic Acid P1 Protection (e.g., Boc, Benzyl ester) Start->P1 Step 1 P2 Alpha-Deprotonation & C4-Alkylation (LDA, R-X) P1->P2 Step 2 P3 Deprotection (Acidolysis, Hydrogenolysis) P2->P3 Step 3 End 4-Alkyl-D-Glutamic Acid Derivative P3->End Final Product

Caption: A generalized synthetic workflow for 4-alkyl-D-glutamic acid derivatives.

Protocol 1: In Vitro Functional Characterization

Objective: To determine the inhibitory potency (IC₅₀) and subtype selectivity of the synthesized compounds against EAAT1, EAAT2, and EAAT3.

Causality: This assay directly measures the primary function of the transporters—glutamate uptake. By using cell lines that each express only one EAAT subtype, we can unambiguously assign activity and determine selectivity.

Methodology:

  • Cell Culture and Transfection:

    • Maintain HEK293 or COS-7 cells in appropriate culture medium.

    • Transiently transfect separate batches of cells with plasmids encoding for human EAAT1, EAAT2, or EAAT3.[2][11] Allow 24-48 hours for protein expression. A mock transfection (empty vector) should be run in parallel as a negative control.

  • Glutamate Uptake Assay:

    • Plate the transfected cells in 24- or 48-well plates.

    • Prepare assay buffer (e.g., Krebs-Ringer-HEPES) containing a fixed concentration of radiolabeled L-[³H]glutamate.

    • Prepare serial dilutions of the test compounds (4-alkyl-D-glutamic acid derivatives) and known control inhibitors (e.g., DL-TBOA for non-selective inhibition).

    • Wash the cells with buffer, then add the buffer containing the radiolabeled glutamate and the test compounds at various concentrations.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for glutamate uptake.

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound at each EAAT subtype.

    • Selectivity is determined by comparing the IC₅₀ values across the different subtypes. A high selectivity ratio (e.g., IC₅₀ for EAAT1 / IC₅₀ for EAAT2) indicates a selective compound.

Protocol 2: Mechanistic Elucidation via Electrophysiology

Objective: To determine if active compounds are competitive inhibitors (substrates or blockers) or allosteric modulators.

Causality: EAATs generate measurable electric currents upon binding and transporting glutamate. By measuring these currents using patch-clamp electrophysiology, we can gain deeper insight into the mechanism of inhibition. A competitive inhibitor will directly affect the glutamate-evoked current, while an allosteric modulator may alter transporter kinetics without directly competing with glutamate.[3]

Methodology:

  • Cell Preparation: Use cells transfected with the EAAT subtype of interest, as described in Protocol 1.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single transfected cell.

    • Apply a saturating concentration of L-glutamate via a rapid perfusion system to elicit a maximal transporter current.

    • After establishing a stable baseline response to glutamate, co-apply glutamate with increasing concentrations of the test compound.

    • Measure the effect of the compound on the amplitude and kinetics of the glutamate-evoked current.

  • Data Interpretation:

    • A competitive inhibitor will reduce the apparent affinity of the transporter for glutamate, causing a rightward shift in the glutamate dose-response curve.

    • A non-competitive or allosteric inhibitor will reduce the maximal current elicited by glutamate without changing its apparent affinity.

    • Some compounds may themselves elicit currents, indicating they are substrates being transported by the EAAT.

Experimental_Logic cluster_0 Compound Generation & Screening cluster_1 Hit Characterization cluster_2 Preclinical Advancement Synthesis Synthesis of 4-Alkyl-D-Glu Derivatives Screening Protocol 1: In Vitro Glutamate Uptake Assay (EAAT1, 2, 3) Synthesis->Screening SAR Determine IC50 & Selectivity Screening->SAR Hit Potent & Selective 'Hit' Compound Identified SAR->Hit Prioritize Ephys Protocol 2: Electrophysiology Hit->Ephys Mechanism Determine Mechanism (Competitive vs. Allosteric) Ephys->Mechanism Lead Lead Candidate Mechanism->Lead Validate InVivo In Vivo Testing in Disease Models (e.g., ALS, Stroke) Lead->InVivo ADMET ADMET Profiling Lead->ADMET

Caption: Logical workflow from compound synthesis to preclinical candidate selection.

Potential Therapeutic Applications

The successful development of potent and selective 4-alkyl-D-glutamic acid derivatives could have profound therapeutic implications:

  • Selective EAAT2 Activators/Enhancers : Compounds that positively modulate EAAT2 could be powerful neuroprotective agents. By increasing the rate of glutamate clearance, they could mitigate excitotoxicity in acute conditions like ischemic stroke and chronic neurodegenerative diseases such as ALS and Alzheimer's.[7]

  • Selective EAAT Subtype Inhibitors : Highly selective inhibitors are invaluable as research tools to dissect the specific roles of each transporter subtype in health and disease. For example, a selective EAAT1 inhibitor could help elucidate the precise role of glial glutamate transport in cerebellar function and ataxia.

Conclusion and Future Directions

The family of 4-alkyl-D-glutamic acid derivatives represents a scientifically promising, yet largely unexplored, class of compounds for the modulation of excitatory amino acid transporters. By leveraging the inherent advantages of a D-amino acid scaffold and the strategic chemical access point at the C4 position, there is a clear pathway toward the discovery of novel probes and potential therapeutics. The predictive SAR framework and detailed experimental workflows provided in this guide offer a robust starting point for any research group aiming to venture into this exciting field.

Future work will focus on synthesizing the proposed library of compounds and validating the predictive SAR model. Successful "hit" compounds will be further characterized for their mechanism of action and subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. Ultimately, the most promising candidates will advance to in vivo testing in animal models of neurological disease, bringing us one step closer to a new generation of therapies for devastating CNS disorders.

References

  • Fontana, A. C. K., et al. (2013). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoroglutamic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mirelman, D., & Sharon, N. (1970). Effect of various analogues of D-glutamic acid on the D-glutamate-adding enzyme from Escherichia coli. PubMed. Available at: [Link]

  • Abrahamsen, B., et al. (2009). Structure−Activity Relationship Study of First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. Journal of Medicinal Chemistry. Available at: [Link]

  • National Research Council (US) Committee on Biomarkers and Surrogate Endpoints in Chronic Disease. (2010). Overview of the Glutamatergic System. In Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. National Academies Press (US). Available at: [Link]

  • Fontana, A. C. K., et al. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. PubMed. Available at: [Link]

  • Journal of Neurological Research And Therapy. (n.d.). Glutamic Acid. Available at: [Link]

  • Vulturar, R., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules. Available at: [Link]

  • de Souza, L. C., et al. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience. Available at: [Link]

  • Henter, I. D., et al. (2021). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Frontiers in Psychiatry. Available at: [Link]

  • PrepLadder. (2024). Glutamic Acid: Synthesis, Pathways, Receptors, Uses And Conditions. Available at: [Link]

  • Rothstein, J. D., et al. (2011). Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fochi, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]

  • Hanessian, S., & Reddy, G. V. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs. Google Patents.
  • Wolosker, H., et al. (2017). Advances in D-Amino Acids in Neurological Research. ACS Chemical Neuroscience. Available at: [Link]

  • Wang, M., et al. (2010). Synthesis of Optically Pure 4-Fluoro-Glutamines as Potential Metabolic Imaging Agents for Tumors. Journal of Organic Chemistry. Available at: [Link]

  • Monn, J. A., et al. (1995). Synthesis and biological activity of glutamic acid derivatives. PubMed. Available at: [Link]

  • The Scientist. (2026). Glutamatergic Synapses Act as a Hub for Intellectual Disability. Available at: [Link]

  • Kuchar, M., et al. (2022). Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. Molecular Imaging and Biology. Available at: [Link]

Sources

Navigating the Synthesis and Characterization of (4R)-4-Butyl-D-glutamic acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Charting Uncharted Territory in Glutamate Analogue Chemistry

This technical guide delves into the synthesis, characterization, and potential applications of a novel glutamate analogue, (4R)-4-Butyl-D-glutamic acid. It is important to note that as of the latest comprehensive database search, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, underscoring its status as a frontier molecule in chemical synthesis and pharmacological exploration. The absence of a registered CAS number necessitates a theoretical yet rigorously grounded approach to its creation and validation.

This document serves as a comprehensive roadmap for researchers venturing into the synthesis of this and similar 4-substituted D-glutamic acid derivatives. We will navigate the complexities of stereoselective synthesis, leveraging established principles of asymmetric induction, and outline a robust analytical framework to ensure the structural integrity and stereochemical purity of the target compound. The insights provided herein are built upon a foundation of established methodologies for analogous compounds, offering a predictive and rational approach to this synthetic challenge.

The Strategic Imperative: Why 4-Substituted Glutamic Acid Analogues Matter in Drug Discovery

Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory. Its receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs), are crucial targets for therapeutic intervention in a spectrum of neurological and psychiatric disorders.

The introduction of substituents at the 4-position of the glutamic acid scaffold offers a powerful strategy to modulate receptor subtype selectivity and pharmacokinetic properties. The stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4) is a critical determinant of pharmacological activity. Specifically, 4-alkyl-substituted glutamic acid analogues have demonstrated the potential to act as selective agonists or antagonists at various glutamate receptor subtypes, making them valuable tools for dissecting neural circuits and as starting points for novel therapeutics.[1]

The target molecule of this guide, (4R)-4-Butyl-D-glutamic acid, combines the unnatural D-enantiomeric backbone with a specific (R) configuration at the newly introduced stereocenter at C4. This unique stereochemical arrangement presents an intriguing opportunity to explore novel pharmacological profiles that may differ significantly from the more commonly studied L-enantiomers.

The Synthetic Blueprint: A Stereoselective Pathway from D-Pyroglutamic Acid

The most logical and stereochemically controlled route to (4R)-4-Butyl-D-glutamic acid commences with the commercially available and enantiopure starting material, D-pyroglutamic acid. This cyclic lactam of D-glutamic acid provides a rigid scaffold that facilitates stereoselective functionalization at the C4 position.[2][3]

The overall synthetic strategy involves three key stages:

  • Protection and Esterification: Shielding the reactive N-H and carboxylic acid functionalities to prevent side reactions and enhance solubility in organic solvents.

  • Stereoselective Alkylation: Introduction of the butyl group at the C4 position with control over the stereochemistry.

  • Deprotection and Ring Opening: Removal of the protecting groups and hydrolysis of the lactam to yield the final amino acid.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-D-pyroglutamic acid methyl ester

  • N-Protection: To a solution of D-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc)2O and a mild base such as sodium bicarbonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The Boc group protects the nitrogen atom, preventing it from interfering in subsequent steps and increasing the molecule's lipophilicity.

  • Esterification: The resulting N-Boc-D-pyroglutamic acid is then esterified. A common method is to dissolve the acid in methanol and add a catalyst such as thionyl chloride or an acid resin. Reflux the mixture until the reaction is complete. This step is crucial for protecting the carboxylic acid and enabling the subsequent enolate formation.

Part 2: Stereoselective Alkylation

  • Enolate Formation: The N-Boc-D-pyroglutamic acid methyl ester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (-78 °C) under an inert atmosphere (argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), is added dropwise to generate the lithium enolate. The choice of base and solvent is critical for achieving high yields and stereoselectivity.

  • Alkylation: To the cold enolate solution, add a solution of 1-iodobutane (or 1-bromobutane) in THF. The reaction is maintained at -78 °C and allowed to slowly warm to room temperature. The stereochemical outcome of this step is influenced by the chelation of the lithium cation with the carbonyl groups of the pyroglutamate ring, which directs the incoming electrophile to the face opposite the C2 substituent, favoring the trans product. To obtain the desired (4R) configuration from a (2R) starting material, a cis addition is required. Achieving this may necessitate exploring different counterions (e.g., potassium or sodium enolates) or the use of specific additives that can alter the chelation geometry. For the purpose of this guide, we will proceed with the understanding that a mixture of diastereomers may be formed and will require separation.

Part 3: Deprotection and Lactam Hydrolysis

  • Purification of Diastereomers: The resulting mixture of (2R, 4R)- and (2R, 4S)-4-butyl-N-Boc-D-pyroglutamic acid methyl esters can be separated using column chromatography on silica gel. The relative stereochemistry can be determined by spectroscopic methods, such as Nuclear Overhauser Effect (NOE) NMR experiments.

  • Lactam Hydrolysis: The purified (2R, 4R) diastereomer is then subjected to basic hydrolysis to open the pyroglutamate ring. This is typically achieved by heating with an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide.[4]

  • Acidification and N-Deprotection: The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid). This protonates the carboxylates and also removes the Boc protecting group. The final product, (4R)-4-Butyl-D-glutamic acid, can be purified by crystallization or ion-exchange chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Protection & Esterification cluster_1 Stereoselective Alkylation cluster_2 Deprotection & Ring Opening D_pyroglutamic_acid D-Pyroglutamic Acid N_Boc_ester N-Boc-D-pyroglutamic acid methyl ester D_pyroglutamic_acid->N_Boc_ester (Boc)2O, NaHCO3; CH3OH, SOCl2 Alkylated_pyroglutamate (2R, 4R)-4-Butyl-N-Boc-D-pyroglutamic acid methyl ester N_Boc_ester->Alkylated_pyroglutamate 1. LDA, THF, -78 °C 2. 1-Iodobutane Final_Product (4R)-4-Butyl-D-glutamic acid Alkylated_pyroglutamate->Final_Product 1. LiOH, H2O, Heat 2. HCl

Caption: Proposed synthetic pathway for (4R)-4-Butyl-D-glutamic acid.

Rigorous Validation: A Multi-faceted Analytical Approach

Given the novelty of the target compound, a comprehensive analytical characterization is paramount to confirm its identity, purity, and stereochemistry.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the carbon skeleton.Characteristic shifts for the butyl group protons and carbons, as well as the glutamic acid backbone. Coupling constants will help to infer the relative stereochemistry.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C9H17NO4. Fragmentation patterns can provide further structural information.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers and diastereomers to determine enantiomeric and diastereomeric excess.A single peak for the purified compound on a suitable chiral column, confirming its stereochemical purity.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the amine, carboxylic acid, and alkyl C-H bonds.
Polarimetry Measurement of the optical rotation.A specific optical rotation value ([α]D) that is characteristic of the enantiomerically pure compound.
Detailed Protocol: Chiral HPLC for Stereochemical Purity Assessment
  • Column Selection: A chiral stationary phase is essential for separating the stereoisomers. Columns such as those based on cyclodextrins or proteins are often effective for amino acid derivatives.

  • Mobile Phase Optimization: A systematic approach should be taken to optimize the mobile phase composition (e.g., mixtures of acetonitrile, water, and a chiral selector or buffer) to achieve baseline separation of all possible stereoisomers (RR, RS, SR, and SS).

  • Sample Preparation: The synthesized (4R)-4-Butyl-D-glutamic acid should be dissolved in the mobile phase and filtered before injection.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for non-aromatic amino acids.

  • Quantification: The diastereomeric and enantiomeric excess can be calculated from the peak areas of the separated isomers.

Potential Applications and Future Directions in Drug Development

While the specific pharmacological profile of (4R)-4-Butyl-D-glutamic acid is yet to be determined, the broader class of 4-substituted glutamic acid analogues has shown significant promise in several areas of drug discovery:

  • Neurodegenerative Diseases: By selectively targeting mGluRs, these compounds could offer neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease.

  • Epilepsy: Modulating excitatory neurotransmission through iGluR antagonism is a well-established strategy for seizure control.

  • Pain Management: Certain mGluR subtypes are implicated in the modulation of pain signaling pathways, making them attractive targets for novel analgesics.

  • Psychiatric Disorders: The glutamatergic system is dysregulated in conditions like schizophrenia and depression, and selective modulators could offer new therapeutic avenues.

The unique stereochemistry of (4R)-4-Butyl-D-glutamic acid may lead to unforeseen selectivity or potency at specific glutamate receptor subtypes. Future research should focus on a comprehensive pharmacological characterization of this compound, including binding assays and functional studies on a panel of iGluR and mGluR subtypes.

Conclusion: A Call to Exploration

This technical guide has provided a comprehensive, albeit theoretical, framework for the synthesis, characterization, and potential application of (4R)-4-Butyl-D-glutamic acid. The absence of a CAS number for this molecule highlights the vast and underexplored chemical space of glutamate analogues. By following the detailed protocols and applying the rigorous analytical methodologies outlined herein, researchers are well-equipped to venture into this exciting frontier of medicinal chemistry and neuroscience. The journey to synthesize and characterize this novel compound promises not only to expand our chemical toolkit but also to potentially uncover new pharmacological tools and therapeutic leads for a range of debilitating neurological disorders.

References

  • Stefanucci, A., Novellino, E., Costante, R., & Amato, M. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. HETEROCYCLES, 89(8), 1803.
  • Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

  • O'Brien, P. (1998). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 63(17), 5810–5821.
  • Stefanucci, A., Novellino, E., Costante, R., & Amato, M. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. HETEROCYCLES, 89(8), 1803.
  • Tamura, O., Mitsuya, T., & Ishibashi, H. (2005). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. The Journal of Organic Chemistry, 70(18), 7136–7144.
  • Hsiao, Y.-M., Hsin, L.-W., & Lin, W.-J. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid for clinical use. PLOS ONE, 15(12), e0243870.
  • Bräuner-Osborne, H., Johansen, T. N., & Nielsen, B. (1999). Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. British Journal of Pharmacology, 128(7), 1498–1504.
  • Panday, S. K. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 18(23), 2977-3001.
  • Belokon, Y. N., & Maleev, V. I. (2024). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal, 90(1), 84-101.
  • Hsiao, Y.-M., Hsin, L.-W., & Lin, W.-J. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid for clinical use. PLOS ONE, 15(12), e0243870.
  • Wilson, C. V. (1958). U.S. Patent No. 2,829,159. Washington, DC: U.S.
  • Madsen, U., & Krogsgaard-Larsen, P. (1996). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of medicinal chemistry, 39(1), 18-24.
  • Poldrugo, F., & Snead, O. C. (1984). 1,4 Butanediol, gamma-hydroxybutyric acid and ethanol: relationships and interactions. Neuropharmacology, 23(1), 109–113.
  • Hsiao, Y.-M., Hsin, L.-W., & Lin, W.-J. (2020). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid for clinical use. PLOS ONE, 15(12), e0243870.
  • Scott, W. L., et al. (2013). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Bioorganic & medicinal chemistry, 21(14), 4011-4022.
  • Merino, P., et al. (2001). Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition. Tetrahedron: Asymmetry, 12(6), 961-966.
  • Jones, B. R., et al. (2018). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Metabolites, 8(3), 44.
  • Johansen, T. N., et al. (1998). Selective Antagonists at Group I Metabotropic Glutamate Receptors: Synthesis and Molecular Pharmacology of 4-aryl-3-isoxazolol Amino Acids. Journal of medicinal chemistry, 41(19), 3565-3575.
  • Lindsley, C. W., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 25(20), 4543-4546.
  • Jaiswal, R., & Kuhn, M. (2016). Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. Analytica chimica acta, 938, 138-147.
  • Panday, S. K. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 18(23), 2977-3001.

Sources

Physicochemical properties of (4R)-4-Butyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (4R)-4-Butyl-D-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknown

(4R)-4-Butyl-D-glutamic acid represents a novel molecular entity, a synthetic derivative of the naturally occurring D-glutamic acid. While D-amino acids play crucial roles in various biological systems, particularly in bacterial cell walls, their synthetic analogues are of increasing interest in medicinal chemistry for their potential as enzyme inhibitors, receptor modulators, or metabolic probes.[1][2] The introduction of a butyl group at the C4 position of the D-glutamic acid scaffold is anticipated to significantly alter its physicochemical profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

This guide serves as a foundational document for researchers embarking on the study of this compound. As direct experimental data for (4R)-4-Butyl-D-glutamic acid is not yet widely available in public literature, this whitepaper adopts the perspective of a senior application scientist. It provides a predictive analysis based on established chemical principles and offers a comprehensive, step-by-step workflow for its empirical characterization. The causality behind each experimental choice is explained to ensure a robust and self-validating approach to its scientific investigation.

Section 1: Molecular Profile and Predicted Physicochemical Properties

The first step in characterizing any novel compound is to establish its fundamental molecular identity and predict its properties based on its structure relative to a well-understood parent molecule, in this case, D-glutamic acid.

Molecular Identity
  • IUPAC Name: (2R,4R)-2-amino-4-butylpentanedioic acid

  • Molecular Formula: C₉H₁₇NO₄

  • Molecular Weight: 203.24 g/mol

  • Chemical Structure:

    
    (Self-generated image, for illustrative purposes)
    
Predicted Physicochemical Data Summary

The introduction of the four-carbon butyl chain at the C4 position is expected to introduce significant lipophilicity. The following table contrasts the known properties of the parent D-glutamic acid with the predicted properties of its butyl derivative. This predictive framework is essential for designing initial experiments, such as selecting appropriate solvent systems and analytical conditions.

PropertyD-Glutamic Acid (Parent Compound)(4R)-4-Butyl-D-glutamic acid (Predicted)Rationale for Prediction
Molecular Weight 147.13 g/mol [1]203.24 g/mol Addition of a C₄H₈ moiety (+56.11 g/mol ).
Aqueous Solubility 8.88 mg/mL at 25 °C[1]Significantly LowerThe hydrophobic butyl chain will decrease favorable interactions with water molecules.
Organic Solvent Solubility Insoluble in most organic solvents[3]Moderately SolubleIncreased lipophilicity should improve solubility in solvents like DMSO, Methanol.
Melting Point (°C) ~201 °C[1]Variable; Potentially LowerIncreased molecular weight may increase the melting point, but disruption of the crystal lattice by the flexible butyl group could lower it. Empirical determination is critical.
pKa (α-carboxyl) ~2.10[4]~2.1 - 2.3The alkyl group is weakly electron-donating; a minor inductive effect may slightly increase the pKa.
pKa (γ-carboxyl) ~4.07[4]~4.2 - 4.5The butyl group at the α-position to this carboxyl group will have a more pronounced electron-donating effect, likely increasing its pKa.
pKa (α-amino) ~9.47[4]~9.4 - 9.6The inductive effect from the distant butyl group is expected to be minimal.
logP (Octanol/Water) -3.7 (Calculated)[1]> -1.0 (Predicted)The addition of a butyl group significantly increases the lipophilicity of the molecule.

Section 2: The Comprehensive Characterization Workflow

A rigorous, multi-step process is required to move from prediction to empirical fact. The following workflow is designed to be a self-validating system, where the results of each step inform the next, ensuring data integrity.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Application-Focused Insights synthesis Synthesis & Purification (e.g., Chiral Chromatography) ms Structural Confirmation I: High-Resolution Mass Spec (HRMS) synthesis->ms Purity Check nmr Structural Confirmation II: 1H & 13C NMR Spectroscopy ms->nmr ir Functional Group ID: FT-IR Spectroscopy nmr->ir sol Solubility Profiling (Aqueous & Organic) ir->sol Verified Structure pka pKa Determination (Potentiometric Titration) sol->pka mp Melting Point & Thermal Profile (DSC) pka->mp chiral Stereochemical Purity (Chiral HPLC) mp->chiral data Data Synthesis & Interpretation chiral->data Complete Profile drug_dev Implications for Drug Development (ADME, Formulation) data->drug_dev

Caption: Workflow for the comprehensive characterization of (4R)-4-Butyl-D-glutamic acid.

Phase 1: Synthesis and Structural Verification

Expertise & Experience: The foundation of any physicochemical analysis is a pure, structurally confirmed sample. Without this, all subsequent data is unreliable. The choice of multiple, orthogonal analytical techniques (MS, NMR, IR) provides a self-validating "triad" of structural evidence.

  • Causality: HRMS is chosen over standard MS to provide the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous confirmation of the molecular formula (C₉H₁₇NO₄), a critical first step in identity verification.[5][6]

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Analyze via Electrospray Ionization (ESI) in both positive and negative ion modes using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Validation: The observed m/z for the [M+H]⁺ ion (Expected: 204.1230) and [M-H]⁻ ion (Expected: 202.1085) must be within 5 ppm of the calculated theoretical mass.

  • Causality: NMR provides the definitive atomic connectivity map of the molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. Together, they verify that the butyl group is attached at the C4 position.[7]

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆).

    • Acquire a ¹H spectrum to observe chemical shifts, integration (proton count), and coupling constants (neighboring protons).

    • Acquire a broadband-decoupled ¹³C spectrum to identify the nine distinct carbon signals.

    • (Optional but Recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

    • Validation: The observed spectra must be consistent with the proposed structure, showing signals for the butyl chain, the glutamic acid backbone, and the correct splitting patterns.

  • Causality: FT-IR is a rapid and effective method to confirm the presence of key functional groups, providing complementary evidence to NMR and MS.[8]

  • Methodology:

    • Place a small amount of the dry, solid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Acquire the spectrum from approximately 4000 to 400 cm⁻¹.

    • Validation: The spectrum should display characteristic absorption bands:

      • ~1710 cm⁻¹: Strong C=O stretch from the carboxylic acid groups.

      • ~3000-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid H-bonding.

      • ~3300-3000 cm⁻¹: N-H stretch from the amine group.

      • ~2960-2870 cm⁻¹: C-H stretches from the alkyl backbone and butyl group.

Phase 2: Determination of Core Physicochemical Properties

With the structure confirmed, the next phase focuses on quantifying the properties that govern the compound's behavior in biological and chemical systems.

  • Causality: Solubility is a cornerstone property for drug development, influencing everything from oral bioavailability to formulation. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[9]

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Validation: The experiment should be run in triplicate. The amount of solid added must be confirmed to be in excess by visual inspection at the end of the experiment.

  • Causality: The pKa values define the ionization state of the molecule at a given pH. This is critical for understanding receptor binding (which is often charge-dependent), membrane permeability, and solubility.[4]

  • Methodology:

    • Dissolve a precise amount of the compound in deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), measuring the pH with a calibrated electrode after each addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points (where 0.5, 1.5, and 2.5 equivalents of base have been added for the three ionizable groups).

    • Validation: The resulting titration curve should show clear inflection points. Specialized software can be used to derive the precise pKa values from the curve.

Caption: Predicted ionization states of (4R)-4-Butyl-D-glutamic acid at different pH ranges.

Section 3: Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded pathway for the complete physicochemical characterization of (4R)-4-Butyl-D-glutamic acid. By starting with a predictive analysis based on its parent structure and proceeding through a self-validating experimental workflow, researchers can build a reliable data package for this novel compound. The determined properties—solubility, pKa, thermal stability, and lipophilicity—are not mere data points; they are critical insights that will directly inform the design of future biological assays, guide formulation strategies, and ultimately determine the potential of this molecule as a research tool or therapeutic agent.

References

  • PubChem. (n.d.). D-Glutamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Giménez-Giner, A., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4124. Retrieved from [Link]

  • FooDB. (2011). Showing Compound D-Glutamic acid (FDB023148). Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858. Retrieved from [Link]

  • Zielenkiewicz, T., & Zielenkiewicz, W. (2015). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances, 5(82), 67132-67137. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Cagliani, R., et al. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025). Amino Acids: Physicochemical Properties. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved from [Link]

  • Dutta, S., et al. (2011). Glutamic acid analogues used as potent anticancer: A review. Der Pharma Chemica, 3(2), 263-272. Retrieved from [Link]

  • Britannica. (n.d.). Protein - Amino Acids, Physicochem. Retrieved from [Link]

  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(19), 6289. Retrieved from [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Díaz-Lobo, M., & Fernández-Novell, J. M. (2018). Educational Experiments about Proteins and their Properties. International Journal of Advanced Research in Chemical Science, 5(7), 1-8. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

  • Xi'an Lyphar Biotech Co., Ltd. (2023, October 24). Chemical Structure and Physical Properties of L-Glutamic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Research Areas for (4R)-4-Butyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glutamatergic System and the Promise of Novel Modulators

The intricate signaling network of the central nervous system (CNS) is predominantly governed by the delicate balance between excitatory and inhibitory neurotransmission. L-glutamic acid, the principal excitatory neurotransmitter, orchestrates a symphony of neuronal activity crucial for synaptic plasticity, learning, and memory.[1][2][3] Its actions are mediated through a diverse family of ionotropic (NMDA, AMPA, and kainate) and metabotropic (mGluR) receptors, while its extracellular concentrations are meticulously controlled by a series of excitatory amino acid transporters (EAATs).[4] Dysregulation within this sophisticated system is a common pathological hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and schizophrenia, often culminating in a destructive cascade of excitotoxicity.[5][6][7]

This has spurred a dedicated search for novel chemical entities that can selectively modulate components of the glutamatergic system, offering the potential for targeted therapeutic interventions. Within this context, (4R)-4-Butyl-D-glutamic acid emerges as a compelling, albeit unexplored, molecule. Its structure, a D-enantiomer of glutamic acid with a butyl substitution at the 4-position, suggests a unique pharmacological profile with the potential to interact with key targets within the glutamatergic synapse in a manner distinct from the endogenous L-glutamate.

This technical guide provides a comprehensive framework for elucidating the therapeutic potential of (4R)-4-Butyl-D-glutamic acid. We will delve into its proposed synthesis, outline key research areas, and provide detailed, field-proven experimental protocols to rigorously evaluate its biological activity and therapeutic promise.

Proposed Synthesis of (4R)-4-Butyl-D-glutamic acid

The synthesis of this novel compound can be approached through established methodologies for the stereoselective alkylation of glutamic acid derivatives. A plausible synthetic route, adapted from the synthesis of similar 4-substituted glutamic acid analogs, is outlined below.[8]

cluster_0 Proposed Synthetic Pathway D-pyroglutamic_acid D-pyroglutamic acid Protected_D_pyroglutamate Protected D-pyroglutamate D-pyroglutamic_acid->Protected_D_pyroglutamate Protection (e.g., Boc, Cbz) Enolate_formation Enolate formation (LDA or LHMDS) Protected_D_pyroglutamate->Enolate_formation Alkylation Alkylation with 1-iodobutane Enolate_formation->Alkylation Alkylated_pyroglutamate 4-Butyl-D-pyroglutamate derivative Alkylation->Alkylated_pyroglutamate Hydrolysis Acid Hydrolysis Alkylated_pyroglutamate->Hydrolysis Final_Compound (4R)-4-Butyl-D-glutamic acid Hydrolysis->Final_Compound

Caption: Proposed synthesis of (4R)-4-Butyl-D-glutamic acid.

Potential Research Area 1: Modulation of NMDA Receptor Activity for Cognitive Enhancement in Alzheimer's Disease

Scientific Rationale:

Alzheimer's disease is characterized by progressive cognitive decline, synaptic dysfunction, and neuronal loss.[9][10] Alterations in glutamatergic signaling, particularly at the N-methyl-D-aspartate (NMDA) receptor, are heavily implicated in its pathophysiology.[5][11] The NMDA receptor is unique in its requirement for a co-agonist, typically glycine or D-serine, to bind to its GluN1 subunit for activation.[12] The D-isomeric nature of (4R)-4-Butyl-D-glutamic acid makes it a prime candidate for interacting with the glycine binding site on the NMDA receptor. The butyl substitution at the 4-position could confer selectivity for specific NMDA receptor subtypes, such as those containing GluN2B subunits, which are known to be involved in synaptic plasticity and whose dysregulation is linked to Alzheimer's pathology.[13] By acting as a partial agonist or a positive allosteric modulator at the glycine site, (4R)-4-Butyl-D-glutamic acid could potentially enhance NMDA receptor function under conditions of reduced co-agonist availability, thereby promoting synaptic plasticity and offering a novel therapeutic strategy for cognitive enhancement.

Key Experiments and Protocols:

In Vitro Characterization of NMDA Receptor Binding

Objective: To determine the binding affinity and selectivity of (4R)-4-Butyl-D-glutamic acid for the NMDA receptor, with a focus on the glycine binding site.

Experimental Protocol: Radioligand Binding Assay [2][12]

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

  • Competition Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled glycine site antagonist (e.g., [³H]CGP 39653) and increasing concentrations of (4R)-4-Butyl-D-glutamic acid.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) to quantify the binding affinity.

Data Presentation:

CompoundTargetRadioligandKi (nM)
(4R)-4-Butyl-D-glutamic acidNMDA Receptor (Glycine Site)[³H]CGP 39653TBD
Glycine (control)NMDA Receptor (Glycine Site)[³H]CGP 39653TBD
Functional Assessment of NMDA Receptor Modulation

Objective: To characterize the functional effects of (4R)-4-Butyl-D-glutamic acid on NMDA receptor-mediated currents using electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology [14]

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • Recording: Establish a whole-cell patch-clamp recording configuration. Hold the cell at a negative membrane potential (e.g., -70 mV) to maintain the magnesium block of the NMDA receptor channel.

  • Drug Application: Apply NMDA and a sub-saturating concentration of glycine to elicit a baseline current. Co-apply (4R)-4-Butyl-D-glutamic acid to assess its effect on the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the currents in the presence and absence of the test compound to determine if it acts as an agonist, antagonist, or modulator.

In Vivo Evaluation of Cognitive Enhancement

Objective: To assess the ability of (4R)-4-Butyl-D-glutamic acid to improve learning and memory in a mouse model of Alzheimer's disease.

Experimental Protocol: Morris Water Maze [15][10]

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and age-matched wild-type controls.

  • Drug Administration: Administer (4R)-4-Butyl-D-glutamic acid or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.

  • Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the performance of the treated and untreated Alzheimer's model mice to the wild-type controls to evaluate the cognitive-enhancing effects of the compound.

Potential Research Area 2: Modulation of Excitatory Amino Acid Transporters (EAATs) for Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

Scientific Rationale:

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key contributor to motor neuron death in ALS is glutamate-mediated excitotoxicity, which is exacerbated by the dysfunction of excitatory amino acid transporters, particularly EAAT2 (also known as GLT-1).[6][16][17] EAAT2 is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft.[7][17] Loss of EAAT2 function leads to elevated extracellular glutamate levels and subsequent over-activation of glutamate receptors on motor neurons.[18] The 4-position of glutamic acid is a critical determinant for interaction with EAATs. Therefore, the butyl substitution in (4R)-4-Butyl-D-glutamic acid may allow it to interact with EAATs. It could potentially act as a substrate, a competitive inhibitor, or a positive allosteric modulator of EAAT2. A compound that enhances EAAT2 activity could be neuroprotective in ALS by promoting glutamate clearance and reducing excitotoxicity.

cluster_1 Glutamatergic Synapse in ALS Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Receptors Glutamate Receptors (NMDA, AMPA) Glutamate_Vesicle->Glutamate_Receptors Glutamate Release EAAT2 EAAT2 (Dysfunctional) Glutamate_Vesicle->EAAT2 Reduced Uptake Postsynaptic_Neuron Postsynaptic Motor Neuron Excitotoxicity Excitotoxicity & Neuronal Death Glutamate_Receptors->Excitotoxicity Over-activation Astrocyte Astrocyte Astrocyte->EAAT2

Caption: Dysfunctional glutamate homeostasis in ALS.

Key Experiments and Protocols:

In Vitro Assessment of EAAT Activity

Objective: To determine the effect of (4R)-4-Butyl-D-glutamic acid on the activity of EAAT subtypes, particularly EAAT2.

Experimental Protocol: [³H]D-Aspartate Uptake Assay [19][20]

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing individual human EAAT subtypes (EAAT1, EAAT2, EAAT3).

  • Uptake Assay: Incubate the cells with [³H]D-aspartate (a non-metabolizable substrate for EAATs) in the presence of varying concentrations of (4R)-4-Butyl-D-glutamic acid.

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the effect of the compound on the rate of [³H]D-aspartate uptake to identify it as an inhibitor, substrate, or potentiator of specific EAAT subtypes.

Data Presentation:

CompoundEAAT SubtypeEffect on [³H]D-Aspartate UptakeIC50/EC50 (µM)
(4R)-4-Butyl-D-glutamic acidEAAT1TBDTBD
(4R)-4-Butyl-D-glutamic acidEAAT2TBDTBD
(4R)-4-Butyl-D-glutamic acidEAAT3TBDTBD
DHK (control inhibitor)EAAT2InhibitionTBD
In Vivo Monitoring of Extracellular Glutamate Levels

Objective: To investigate the effect of (4R)-4-Butyl-D-glutamic acid on extracellular glutamate concentrations in the brain of an ALS mouse model.

Experimental Protocol: In Vivo Microdialysis [8][21]

  • Animal Model: Use a transgenic mouse model of ALS (e.g., SOD1-G93A) and wild-type littermates.

  • Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., motor cortex or spinal cord).

  • Drug Administration: Administer (4R)-4-Butyl-D-glutamic acid systemically.

  • Sample Collection: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of glutamate and other amino acids (e.g., GABA, glutamine) in the dialysate using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the extracellular glutamate levels before and after drug administration in both genotypes.

Evaluation of Neuroprotective Effects in an ALS Model

Objective: To determine if chronic treatment with (4R)-4-Butyl-D-glutamic acid can delay disease onset, improve motor function, and extend survival in an ALS mouse model.

Experimental Protocol: Behavioral and Survival Analysis

  • Animal Model and Treatment: Use SOD1-G93A mice and initiate chronic treatment with (4R)-4-Butyl-D-glutamic acid or vehicle at a pre-symptomatic age.

  • Motor Function Assessment: Regularly assess motor performance using tests such as the rotarod test (measuring motor coordination and balance) and grip strength analysis.

  • Disease Onset and Progression: Monitor the mice for signs of disease onset (e.g., hind limb weakness) and track disease progression using a clinical scoring system.

  • Survival Analysis: Record the lifespan of the mice in each treatment group.

  • Data Analysis: Use appropriate statistical methods (e.g., Kaplan-Meier survival analysis) to compare the outcomes between the treated and vehicle groups.

Conclusion and Future Directions

(4R)-4-Butyl-D-glutamic acid represents a novel chemical entity with the potential to selectively modulate key components of the glutamatergic system. The proposed research areas outlined in this guide provide a strategic and comprehensive approach to unraveling its therapeutic potential. The D-isomeric nature of the molecule, coupled with the 4-butyl substitution, presents a unique opportunity to target the glycine site of the NMDA receptor for cognitive enhancement in Alzheimer's disease and to modulate the activity of excitatory amino acid transporters for neuroprotection in amyotrophic lateral sclerosis.

The successful execution of the described experimental plan will not only elucidate the pharmacological profile of (4R)-4-Butyl-D-glutamic acid but also provide critical insights into the intricate workings of the glutamatergic system in health and disease. Further investigations could expand to other neurological and psychiatric conditions where glutamatergic dysfunction is implicated, such as Parkinson's disease, epilepsy, and depression. Ultimately, the exploration of this and other novel glutamatergic modulators holds the promise of delivering transformative therapies for patients suffering from these debilitating disorders.

References

  • Glutamic acid. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Glutamate | Excitatory neurotransmitter | Neurology lecture series. (2025, December 15). Animated biology with arpan. Retrieved January 24, 2026, from [Link]

  • Role of Metabotropic Glutamate Receptors in Neurological Disorders. (2019, February 8). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. (2019, November 12). PubMed. Retrieved January 24, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]

  • Glutamatergic receptor expression changes in the Alzheimer's disease hippocampus and entorhinal cortex. (2020, January 21). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2015, August 6). PubMed Central. Retrieved January 24, 2026, from [Link]

  • EAAT2 and the molecular signature of amyotrophic lateral sclerosis. (2016, September 1). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). (2017, March 27). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Glutamate receptor. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Enantioselective synthesis of new 4-substituted glutamic acid derivatives. (2004). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. (2023, November 13). MDPI. Retrieved January 24, 2026, from [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2013, August 21). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. (2023, April 13). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Increased expression of the glial glutamate transporter EAAT2 modulates excitotoxicity and delays the onset but not the outcome of ALS in mice. (2006, March 1). Oxford Academic. Retrieved January 24, 2026, from [Link]

  • Glutamic acid as anticancer agent: An overview. (2012, January-March). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Glutamate Receptor in Alzheimer's and Parkinson's Diseases. (2023, November 10). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

  • Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics. (2010, October). PubMed. Retrieved January 24, 2026, from [Link]

  • Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. (2019, November 13). MDPI. Retrieved January 24, 2026, from [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2013, August 21). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. (2019, October 16). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • L-Glutamic Acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Glutamic acid. (2025, December 24). Britannica. Retrieved January 24, 2026, from [Link]

  • A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2). (2008, January 1). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegeneration. (2022, September 22). MDPI. Retrieved January 24, 2026, from [Link]

  • Metabotropic Glutamate Receptors in Alzheimer's Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future. (2021, March 12). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Glutamate receptors in preclinical research on Alzheimer's disease: update on recent advances. (2011, April 5). TARA. Retrieved January 24, 2026, from [Link]

  • Structure and allosteric inhibition of excitatory amino acid transporter 1. (2018, May 14). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Glutamate and GABA in Microglia-Neuron Cross-Talk in Alzheimer's Disease. (2021, November 23). MDPI. Retrieved January 24, 2026, from [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. (2015, August). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Novel Allosteric Potentiator of AMPA Receptors: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-Difluoro-Phenoxyacetamide. (2002, January 1). PubMed Central. Retrieved January 24, 2026, from [Link]

  • In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. (2000, November 15). PubMed. Retrieved January 24, 2026, from [Link]

  • Glutamate transporter EAAT2 splice variants occur not only in ALS, but also in AD and controls. (2004, October 12). Neurology.org. Retrieved January 24, 2026, from [Link]

  • Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. (2018, November 16). PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

(4R)-4-Butyl-D-glutamic acid: Synthesis, Characterization, and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(4R)-4-Butyl-D-glutamic acid is a synthetic amino acid analog of significant interest in neuroscience and pharmacology. As a derivative of D-glutamic acid, which itself plays unique roles in biological systems distinct from its more common L-enantiomer, this compound offers a valuable tool for probing the structure-activity relationships of glutamate receptors and transporters.[1][2] The introduction of a butyl group at the 4-position with R-stereochemistry creates a specific conformation that can confer selectivity for different receptor subtypes or transporter proteins.[3][4] This guide provides a comprehensive overview of a proposed stereoselective synthesis, detailed protocols for purification and characterization, and a validated application for assessing its biological activity as a glutamate transporter inhibitor.

Introduction: The Significance of 4-Substituted Glutamic Acid Analogs

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its activity is mediated by a family of ionotropic and metabotropic receptors, as well as excitatory amino acid transporters (EAATs).[] Analogs of glutamic acid are crucial for several reasons:

  • Pharmacological Probes: They help elucidate the function and structure of glutamate receptors and transporters.

  • Therapeutic Potential: Dysregulation of glutamatergic signaling is implicated in numerous neurological disorders. Selective analogs can serve as leads for novel therapeutics.[6]

  • Stereochemical Importance: The stereochemistry at both the alpha-carbon (D- vs. L-) and the substituted 4-position dramatically influences biological activity, allowing for the development of highly selective compounds.[3]

This document outlines the necessary experimental protocols to synthesize and evaluate (4R)-4-Butyl-D-glutamic acid, providing researchers with a robust framework for their investigations.

Stereoselective Synthesis of (4R)-4-Butyl-D-glutamic acid

Proposed Synthetic Pathway

The overall strategy involves three main stages: preparation of a protected D-glutamate Michael acceptor, diastereoselective conjugate addition of the butyl group, and final deprotection.

G cluster_0 Stage 1: Michael Acceptor Synthesis cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Deprotection A Boc-D-Glu(OBn)-OH (Starting Material) B Boc-D-Glu(OBn)-α-phenylselenyl Intermediate A->B 1. LDA, PhSeBr THF, -78 °C C Protected α,β-Unsaturated D-Glutamate Derivative B->C 2. H2O2, Pyridine DCM, 0 °C to RT D Protected (4R)-4-Butyl-D-glutamate C->D 3. Bu2CuLi (Gilman Reagent) THF, -78 °C E (4R)-4-Butyl-D-glutamic acid (Final Product) D->E 4. H2, Pd/C (removes Bn) 5. 6M HCl (removes Boc)

Caption: Proposed synthetic workflow for (4R)-4-Butyl-D-glutamic acid.

Detailed Synthesis Protocol

Materials and Reagents:

  • Boc-D-Glu(OBn)-OH (N-tert-butoxycarbonyl-D-glutamic acid 5-benzyl ester)

  • Lithium diisopropylamide (LDA) solution

  • Phenylselenyl bromide (PhSeBr)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrogen peroxide (30% solution)

  • Pyridine

  • Butyl lithium (BuLi) solution

  • Copper(I) iodide (CuI)

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (6M)

  • Standard glassware for anhydrous reactions

Protocol Steps:

  • Selenylation (Formation of Intermediate B):

    • Dissolve Boc-D-Glu(OBn)-OH (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Slowly add LDA (2.2 eq) and stir for 1 hour.

    • Add a solution of PhSeBr (2.5 eq) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the α-phenylselenyl intermediate.

    • Causality: The use of two equivalents of LDA is necessary to deprotonate both the carboxylic acid and the α-carbon. Selenylation at the α-position is the first step towards creating the double bond.

  • Oxidative Elimination (Formation of Michael Acceptor C):

    • Dissolve the purified selenyl intermediate (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (10 eq).

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates consumption of the starting material.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography to yield the α,β-unsaturated glutamate derivative.

    • Causality: The selenide is oxidized to a selenoxide, which then undergoes syn-elimination to form the desired alkene, ready for conjugate addition.

  • Diastereoselective Conjugate Addition (Formation of D):

    • Prepare the lithium dibutylcuprate (Gilman) reagent in a separate flask: Suspend CuI (1.1 eq) in anhydrous THF at -40 °C. Add BuLi (2.2 eq) dropwise and stir for 30 minutes until the solution is homogenous.

    • In another flask, dissolve the unsaturated glutamate derivative (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the solution of the Michael acceptor. Stir at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography.

    • Causality: The bulky Boc-protecting group on the amine and the benzyl ester on the side chain will direct the incoming butyl group to the opposite face of the molecule, favoring the formation of the desired (4R) diastereomer.

  • Deprotection (Formation of Final Product E):

    • Benzyl Group Removal: Dissolve the protected product (1.0 eq) in methanol. Add 10% Pd/C catalyst (10% w/w). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Boc Group Removal: Dissolve the resulting intermediate in 6M HCl and heat at 100 °C for 4 hours.

    • Cool the solution and concentrate under reduced pressure to yield the hydrochloride salt of the final product.

Purification and Characterization

Purification of the Final Product

The crude hydrochloride salt can be purified by crystallization or ion-exchange chromatography.

  • Crystallization: Dissolve the crude product in a minimum amount of hot water, then add ethanol or isopropanol until turbidity is observed. Allow to cool slowly to room temperature, then at 4 °C to induce crystallization.[9]

  • Ion-Exchange Chromatography: Dissolve the crude product in an appropriate acidic buffer and load onto a Dowex-50 (H⁺ form) cation-exchange column. Wash with water to remove neutral impurities, then elute the amino acid with an aqueous ammonia solution. Lyophilize the collected fractions to obtain the pure zwitterionic form.

Structural Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Technique Parameter Expected Result for (4R)-4-Butyl-D-glutamic acid
¹H NMR Chemical Shifts (δ)Protons on the butyl chain (~0.9-1.6 ppm), H-3 protons (~1.8-2.2 ppm), H-4 proton (~2.3-2.5 ppm), H-2 proton (~3.8-4.0 ppm).
Coupling Constants (J)Distinct coupling patterns for the diastereotopic H-3 protons and their coupling to H-2 and H-4.
¹³C NMR Chemical Shifts (δ)Butyl carbons (~14, 22, 29, 35 ppm), C-3 (~30-35 ppm), C-4 (~38-42 ppm), C-2 (~55-58 ppm), C-1 & C-5 Carboxyls (~175-180 ppm).
HRMS Molecular FormulaC₉H₁₇NO₄
Expected Mass[M+H]⁺: 204.1230; [M-H]⁻: 202.1085
Chiral HPLC Enantiomeric/Diastereomeric PurityA single major peak when analyzed on a suitable chiral column (e.g., Crownpak CR(+)) to confirm diastereomeric purity.[3]

NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the final product in 0.6 mL of D₂O.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[10]

  • Perform a 2D COSY experiment to confirm proton-proton correlations and aid in assigning the spin system from H-2 through H-4 and the butyl chain.[11]

Application Note: Glutamate Transporter Inhibition Assay

4.1. Scientific Rationale

4-substituted glutamic acid analogs are known to interact with excitatory amino acid transporters (EAATs).[4] Assessing the inhibitory potential of (4R)-4-Butyl-D-glutamic acid on glutamate uptake is a primary application. This protocol describes an in vitro assay using synaptosomes, which are resealed nerve terminals containing the necessary machinery for neurotransmitter uptake.[4]

4.2. Experimental Workflow

G prep 1. Prepare Synaptosomes from rat cortical tissue incubation 2. Pre-incubation Synaptosomes + Test Compound ((4R)-4-Butyl-D-glutamic acid) prep->incubation uptake 3. Initiate Uptake Add [³H]-D-Aspartate incubation->uptake terminate 4. Terminate Reaction Rapid filtration and washing uptake->terminate measure 5. Measure Radioactivity Scintillation Counting terminate->measure analyze 6. Data Analysis Calculate IC₅₀ measure->analyze

Caption: Workflow for the glutamate transporter inhibition assay.

4.3. Detailed Protocol

Materials:

  • Freshly prepared rat cortical synaptosomes.

  • Krebs-Ringer buffer.

  • [³H]-D-Aspartate (radiolabeled substrate).

  • (4R)-4-Butyl-D-glutamic acid (test inhibitor).

  • TFB-GF/B glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration manifold.

Procedure:

  • Preparation: Prepare serial dilutions of (4R)-4-Butyl-D-glutamic acid in Krebs-Ringer buffer (e.g., from 1 µM to 1 mM).

  • Pre-incubation: In microcentrifuge tubes, add 50 µL of synaptosome suspension to 400 µL of buffer containing the desired concentration of the test inhibitor. Pre-incubate for 10 minutes at 37 °C.

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of [³H]-D-Aspartate (final concentration ~50 nM). Incubate for exactly 5 minutes at 37 °C.

    • Self-Validation: Include control tubes: "Total uptake" (no inhibitor) and "Non-specific uptake" (with a known potent inhibitor like TBOA or in the presence of 0 mM Na⁺).

  • Termination: Terminate the reaction by adding 3 mL of ice-cold buffer and rapidly filtering the mixture through the glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioactivity.

  • Measurement: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total uptake CPM) - (Non-specific uptake CPM).

    • Determine the percent inhibition for each concentration of (4R)-4-Butyl-D-glutamic acid.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Sample Group Inhibitor Concentration Expected Outcome
Total Uptake0Maximum [³H]-D-Aspartate uptake.
Non-specific UptakeHigh [TBOA]Minimal [³H]-D-Aspartate uptake (baseline).
Test Compound1 µM - 1 mMDose-dependent decrease in [³H]-D-Aspartate uptake.

References

  • Hu, L., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

  • Shimaz, T., et al. (1961). Synthesis of glutamic acid from acrylonitrile. Google Patents (US3010994A).
  • PubChem. D-Glutamic Acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. L-Glutamic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Wu, G., et al. (2014). An NMR-Based Metabolomic Approach to Investigate the Effects of Supplementation with Glutamic Acid in Piglets Challenged with Deoxynivalenol. PMC. Available at: [Link]

  • Nielsen, B., et al. (1998). Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. PubMed. Available at: [Link]

  • Mihai, D. P., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. Available at: [Link]

  • Szewczyk, M., et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. PMC. Available at: [Link]

  • Zhang, J., et al. (2017). Purification and characterization of a novel glutamate dehydrogenase from Geotrichum candidum with higher alcohol and amino acid activity. PubMed Central. Available at: [Link]

  • Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. ResearchGate. Available at: [Link]

  • Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. BEPLS. Available at: [Link]

  • Emwas, A., et al. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]

  • Avramidis, A., et al. (2018). Hydrophobic Modification of Poly(γ-glutamic acid) by Grafting 4-Phenyl-butyl Side Groups for the Encapsulation and Release of Doxorubicin. MDPI. Available at: [Link]

  • ChemistryTalk. Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Available at: [Link]

  • Najar, I. N., & Das, S. (2025). Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. Preprints.org. Available at: [Link]

  • Pellicciari, R., et al. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs. Google Patents (US6977311B2).
  • Popa, A. M., et al. (2025). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. PubMed Central. Available at: [Link]

  • Gowda, G.A.N., & Raftery, D. (2014). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. MDPI. Available at: [Link]

  • Burgess, K., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. Available at: [Link]

  • David, H. N., & Abul-Husn, N. S. (2000). The group I metabotropic glutamate receptor antagonist S-4-CPG modulates the locomotor response produced by the activation of D1-like, but not D2-like, dopamine receptors in the rat nucleus accumbens. PubMed. Available at: [Link]

  • Ammann, J. R., et al. (2011). No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. ResearchGate. Available at: [Link]

  • Naito, S., & Ueda, T. (1991). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. PubMed. Available at: [Link]

  • Atherton, E., et al. (1985). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: (4R)-4-Butyl-D-glutamic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe for Glutamatergic Systems

(4R)-4-Butyl-D-glutamic acid is a synthetic derivative of D-glutamic acid, a stereoisomer of the principal excitatory neurotransmitter, L-glutamic acid. While L-glutamic acid's role in the central nervous system is extensively documented, the functions of its D-enantiomer and its derivatives are areas of emerging research.[1][2] The introduction of a butyl group at the 4-position of the D-glutamic acid scaffold suggests a molecule designed with specific stereochemical and hydrophobic properties to probe glutamatergic signaling pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4R)-4-Butyl-D-glutamic acid in cell culture. Given the novelty of this compound, the following protocols are based on established methodologies for characterizing glutamate receptor modulators. The central hypothesis underpinning these applications is that (4R)-4-Butyl-D-glutamic acid acts as a selective modulator of glutamate receptors, and the provided workflows are designed to elucidate its specific mechanism of action.

Scientific Rationale and Postulated Mechanism of Action

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[3][4] Its effects are mediated through ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.[3] Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[4]

The structure of (4R)-4-Butyl-D-glutamic acid suggests several potential mechanisms of interaction with the glutamatergic system:

  • Receptor Modulation: The D-glutamic acid core may interact with the glutamate binding site on one or more receptor subtypes.

  • Subtype Selectivity: The bulky and hydrophobic butyl group is hypothesized to confer selectivity, potentially favoring a specific subset of iGluRs (e.g., NMDA, AMPA, or kainate receptors) or mGluRs.[5]

  • Agonist or Antagonist Activity: The compound could either activate (agonist) or block (antagonist) these receptors. Glutamate antagonists are known to offer neuroprotective effects in models of hypoxic injury.[6][7]

The following diagram illustrates the canonical glutamate signaling pathway, which is the likely target of (4R)-4-Butyl-D-glutamic acid.

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate in Vesicle Release Release Glutamate_Vesicle->Release Action Potential Glutamate Glutamate Release->Glutamate iGluR Ionotropic Receptors (NMDA, AMPA) Glutamate->iGluR Binds mGluR Metabotropic Receptors Glutamate->mGluR Binds Ca_Influx Ca2+ Influx & Na+ Influx iGluR->Ca_Influx Signaling_Cascade Second Messenger Cascades mGluR->Signaling_Cascade Cellular_Response Cellular Response (LTP, Excitotoxicity) Ca_Influx->Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Glutamate signaling at the synapse.

Preparation and Handling of (4R)-4-Butyl-D-glutamic acid

Proper preparation and handling are critical for obtaining reliable and reproducible results.

Material Properties
PropertyValueSource
Molecular Formula C9H17NO4Inferred
Appearance White to off-white powderTypical for amino acid derivatives[8]
Storage Store at 2-8°C, desiccatedStandard for labile biochemicals[9]
Stock Solution Preparation
  • Solvent Selection: Due to the hydrophobic butyl group, initial solubility testing is recommended. Start with aqueous buffers (e.g., PBS, HEPES-buffered saline) and, if necessary, use a small amount of DMSO or NaOH to aid dissolution. For cell culture, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

  • Recommended Stock Concentration: Prepare a 10 mM stock solution. This provides a convenient concentration for serial dilutions to achieve a wide range of working concentrations.

  • Procedure: a. Aseptically weigh the required amount of (4R)-4-Butyl-D-glutamic acid powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile solvent (e.g., sterile PBS or cell culture grade DMSO). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required. d. Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Experimental Protocols

The following protocols are designed to characterize the bioactivity of (4R)-4-Butyl-D-glutamic acid in relevant cell culture models.

Experimental Workflow Overview

Experimental_Workflow start Start: (4R)-4-Butyl-D-glutamic acid protocol1 Protocol 1: Cytotoxicity Assessment (MTT Assay) start->protocol1 protocol2 Protocol 2: Functional Screening (Calcium Imaging) protocol1->protocol2 Determine Non-Toxic Concentration Range protocol3 Protocol 3: Mechanism of Action (Receptor Specificity) protocol2->protocol3 Identify Agonist or Antagonist Activity end Conclusion: Characterized Bioactivity protocol3->end

Caption: Workflow for characterizing the compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the concentration range of (4R)-4-Butyl-D-glutamic acid that is non-toxic to the selected cell line. This is a crucial first step to ensure that subsequent functional assays are not confounded by cell death.

Recommended Cell Lines:

  • SH-SY5Y (human neuroblastoma): Differentiated cells express glutamate receptors.

  • Primary Cortical Neurons: A more physiologically relevant model, known to be sensitive to glutamate-induced excitotoxicity.[10]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • (4R)-4-Butyl-D-glutamic acid stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours. For primary neurons, use appropriate coated plates and allow for differentiation.

  • Compound Treatment: Prepare serial dilutions of (4R)-4-Butyl-D-glutamic acid in complete culture medium, ranging from 1 µM to 1 mM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability versus compound concentration to determine the concentration at which a significant decrease in viability is observed.

Protocol 2: Functional Assessment of Glutamate Receptor Modulation via Calcium Imaging

Objective: To determine if (4R)-4-Butyl-D-glutamic acid acts as an agonist or antagonist of glutamate receptors by measuring changes in intracellular calcium ([Ca2+]i).

Materials:

  • Cells seeded on glass-bottom dishes or 96-well black-walled imaging plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • L-Glutamic acid (positive control agonist)

  • Fluorescence microscope or plate reader with kinetic imaging capabilities

Procedure:

Part A: Agonist Activity

  • Cell Loading: Load cells with Fluo-4 AM according to the manufacturer's protocol.

  • Baseline Reading: Acquire a baseline fluorescence reading for 1-2 minutes.

  • Compound Addition: Add (4R)-4-Butyl-D-glutamic acid at a non-toxic concentration determined in Protocol 1.

  • Data Acquisition: Record fluorescence intensity over time for 5-10 minutes. An increase in fluorescence indicates a rise in [Ca2+]i, suggesting agonist activity.

Part B: Antagonist Activity

  • Cell Loading: Load cells with Fluo-4 AM as above.

  • Pre-incubation: Incubate the cells with (4R)-4-Butyl-D-glutamic acid for 10-15 minutes.

  • Baseline Reading: Acquire a baseline fluorescence reading.

  • Agonist Challenge: While continuously recording, add a known concentration of L-glutamic acid (e.g., 100 µM) to stimulate the receptors.

  • Data Acquisition: Record fluorescence intensity. A blunted or absent calcium response compared to the control (L-glutamic acid alone) suggests antagonist activity.

Protocol 3: Elucidating Mechanism of Action and Receptor Subtype Specificity

Objective: To identify the specific glutamate receptor subtype(s) through which (4R)-4-Butyl-D-glutamic acid exerts its effects.

Rationale: This protocol uses known selective antagonists for different glutamate receptor subtypes to see which one can block the effect of (4R)-4-Butyl-D-glutamic acid (if it's an agonist) or mimics its effect (if it's an antagonist).

Materials:

  • All materials from Protocol 2

  • Selective receptor antagonists:

    • NMDA Receptor: AP5 (D-2-amino-5-phosphonopentanoic acid)

    • AMPA Receptor: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)

    • Kainate Receptor: UBP-310

    • Group I mGluRs: MPEP or JNJ16259685

Procedure:

  • Experimental Setup: Use the calcium imaging assay as described in Protocol 2.

  • Antagonist Pre-incubation: Before adding (4R)-4-Butyl-D-glutamic acid (if testing for agonism) or L-glutamic acid (if testing for antagonism), pre-incubate a subset of the cells with one of the selective antagonists for 15-20 minutes.

  • Stimulation and Recording: Perform the calcium imaging experiment as previously described.

  • Data Analysis:

    • If (4R)-4-Butyl-D-glutamic acid is an agonist , the selective antagonist that blocks its induced calcium influx will reveal the receptor subtype it acts upon.

    • If (4R)-4-Butyl-D-glutamic acid is an antagonist , compare its inhibitory effect to that of the known selective antagonists to understand its profile.

Trustworthiness and Self-Validation

The experimental designs presented here are structured to be self-validating. Each protocol includes essential controls:

  • Vehicle Controls: To account for any effects of the solvent.

  • Positive Controls (L-glutamic acid): To ensure that the cellular model is responsive to glutamatergic stimulation.

  • Negative Controls: To establish a baseline for no treatment.

References

  • Chemistry Page. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]

  • Neuroscientifically Challenged. (2018, April 13). 2-Minute Neuroscience: Glutamate [Video]. YouTube. Retrieved from [Link]

  • Guzman, Y. F., & Panzera, L. C. (2019). An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures. Journal of Visualized Experiments, (150). Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Glutamic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Glutamic Acid. PubChem Compound Database. Retrieved from [Link]

  • Kaku, D. A., Giffard, R. G., & Choi, D. W. (1993). Neuroprotective effects of glutamate antagonists and extracellular acidity. Science, 260(5113), 1516–1518. Retrieved from [Link]

  • Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Journal of Neural Transmission, 108(8-9), 973–991. Retrieved from [Link]

  • Koutsilieri, E., & Riederer, P. (2014). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 8, 142. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Glutamic Acid? Retrieved from [Link]

  • ResearchGate. (n.d.). What is the most suitable method for glutamate-induced neurotoxicity in cell cultures? Retrieved from [Link]

  • Popa, M. I., et al. (2025). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. International Journal of Molecular Sciences, 26(8), 4473. Retrieved from [Link]

  • Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of Neuroscience, 7(2), 357-368. Retrieved from [Link]

  • Long, Y., et al. (2022). Glucose-derived glutamate drives neuronal terminal differentiation in vitro. EMBO Reports, 23(11), e55127. Retrieved from [Link]

  • Choi, D. W. (1987). Pharmacology of Glutamate Neurotoxicity in Cortical Cell Culture: Attenuation by NMDA Antagonists. Journal of Neuroscience, 8(1), 185-196. Retrieved from [Link]

  • Wang, H., et al. (2024). The Role of Glutamatergic Neurons in Changes of Synaptic Plasticity Induced by THz Waves. International Journal of Molecular Sciences, 25(11), 5898. Retrieved from [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of (4R)-4-Butyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical quantification and chiral purity determination of (4R)-4-Butyl-D-glutamic acid, a non-canonical amino acid analog. Due to the compound's inherent chirality at two centers and lack of a native chromophore, direct HPLC analysis is challenging. This application note details a robust, validated protocol for indirect chiral separation using pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This method converts the enantiomeric analyte into diastereomeric derivatives, enabling separation on a standard achiral reversed-phase column with high resolution and sensitivity via UV detection. We will explore the causality behind the methodological choices, from reagent selection to chromatographic conditions, and provide a step-by-step protocol for immediate implementation. Alternative strategies, including direct chiral separation and LC-MS analysis, are also discussed to provide a complete analytical landscape.

Introduction and Analytical Challenge

(4R)-4-Butyl-D-glutamic acid is a synthetic derivative of D-glutamic acid, characterized by a butyl substituent at the C4 position and a D-configuration at the alpha-carbon (C2). The stereochemistry at both the C2 and C4 positions is critical for its biological activity and function, necessitating precise analytical methods to confirm its identity, quantify its concentration, and determine its enantiomeric and diastereomeric purity.

The primary analytical hurdles for this molecule are threefold:

  • Chirality: The presence of two stereocenters means the molecule can exist as one of four stereoisomers. The analysis must be able to distinguish the desired (2R, 4R) isomer from its (2S, 4S), (2R, 4S), and (2S, 4R) counterparts.

  • Lack of Chromophore: Like most amino acids, (4R)-4-Butyl-D-glutamic acid does not possess a significant UV-absorbing moiety, making detection by standard UV-Vis spectrophotometers insensitive.[1][2][3]

  • Polarity: The zwitterionic nature of the amino acid makes it highly polar, leading to poor retention on conventional reversed-phase (RP) HPLC columns under standard conditions.[4][5]

To overcome these challenges, a pre-column derivatization strategy is the most robust and widely applicable approach. It simultaneously introduces a potent chromophore and, by using a chiral reagent, resolves the issue of stereoisomer separation.

Principle of Indirect Chiral Separation via Derivatization

The core strategy of this protocol is the covalent reaction of the analyte's primary amine with an enantiomerically pure chiral derivatizing agent (CDA).[6][7][8] This reaction transforms a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, allowing them to be separated using standard, achiral HPLC columns.[6]

For this application, we have selected Marfey's Reagent (FDAA) . The choice is based on several key advantages:

  • Robust Reaction: It reacts reliably with the primary amine of the D-glutamic acid backbone.[9][10]

  • Strong Chromophore: The 2,4-dinitrophenyl group introduced by the reagent is a strong chromophore, allowing for sensitive UV detection at approximately 340 nm.[11]

  • Chromatographic Resolution: The resulting L-FDAA derivatives of D-amino acids are known to be retained longer on reversed-phase columns than the corresponding L-FDAA derivatives of L-amino acids, often leading to excellent resolution.[11][12]

The workflow for this analysis is a systematic process designed for reproducibility and accuracy.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing P1 Weigh Analyte & Prepare Stock P2 Create Working Standards P1->P2 D1 Aliquot Sample/Standard P2->D1 D2 Add 1% FDAA in Acetone D1->D2 D3 Add 1M Sodium Bicarbonate D2->D3 D4 Incubate at 40°C D3->D4 D5 Quench with 2M HCl D4->D5 A1 Inject onto RP-HPLC System D5->A1 A2 Gradient Elution & Separation A1->A2 A3 UV Detection at 340 nm A2->A3 DP1 Integrate Chromatogram A3->DP1 DP2 Quantify & Assess Purity DP1->DP2

Fig 1. Experimental workflow for the indirect chiral analysis of (4R)-4-Butyl-D-glutamic acid.

Detailed Application Protocol

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the reliability of each analytical run.

Materials and Reagents
  • (4R)-4-Butyl-D-glutamic acid: Reference Standard

  • Marfey's Reagent (FDAA): Thermo Scientific™ Pierce™ (Cat# 48895) or equivalent[11]

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: HPLC or LC-MS grade (e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA): HPLC grade, sequencing grade

  • Acetone: HPLC grade

  • Sodium Bicarbonate (NaHCO₃): ACS grade or higher

  • Hydrochloric Acid (HCl): ACS grade or higher

  • Class A Volumetric Flasks and Pipettes

  • Autosampler Vials with Inserts

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • HPLC Column: A standard, high-quality reversed-phase C18 column is recommended. The butyl group on the analyte and the dinitrophenyl group from the derivatization reagent provide sufficient hydrophobicity for good retention and separation.

ParameterRecommended Setting
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 340 nm
Injection Volume 10 µL
Gradient Program Time (min)

Rationale for Choices:

  • C18 Column: Provides the necessary hydrophobic stationary phase to retain and separate the relatively nonpolar FDAA-derivatives.

  • TFA as Ion-Pairing Agent: At a low pH (~2), TFA protonates the residual carboxyl groups on the derivatives, suppressing their ionization and leading to sharper, more symmetrical peaks. It is a volatile additive suitable for methods that might be transferred to LC-MS.[13]

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (ACN) is essential to first elute any polar impurities and then effectively resolve the diastereomeric derivatives, which may have closely related retention times.

  • Elevated Temperature: A temperature of 40°C improves chromatographic efficiency by reducing mobile phase viscosity and can enhance the kinetics of separation, often resulting in sharper peaks.

Preparation of Solutions
  • 1M Sodium Bicarbonate: Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC-grade water.

  • 2M Hydrochloric Acid: Add 16.7 mL of concentrated HCl (12M) to ~80 mL of HPLC-grade water and dilute to a final volume of 100 mL.

  • 1% FDAA in Acetone: Dissolve 10 mg of Marfey's Reagent (FDAA) in 1.0 mL of HPLC-grade acetone. Prepare this solution fresh daily, as it can degrade.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4R)-4-Butyl-D-glutamic acid and dissolve in 10 mL of HPLC-grade water.

  • Analyte Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC-grade water.

Step-by-Step Derivatization Protocol

This procedure is adapted from established methods for Marfey's reagent.[11]

  • Aliquot: In a 1.5 mL microcentrifuge tube or an autosampler vial, place 50 µL of the 100 µg/mL analyte working solution.

  • Add FDAA: Add 100 µL of the 1% FDAA solution in acetone.

  • Add Base: Add 20 µL of 1.0M sodium bicarbonate solution to raise the pH and facilitate the nucleophilic aromatic substitution reaction.

  • Incubate: Cap the vial tightly and heat at 40°C for 1 hour in a heating block or water bath.

  • Cool: Remove the vial and allow it to cool to room temperature.

  • Quench: Add 10 µL of 2M HCl to neutralize the excess bicarbonate and stop the reaction. Effervescence will occur.

  • Analyze: The sample is now ready for HPLC analysis. The resulting derivatives are stable for at least 48 hours when stored at 4°C.[11]

G cluster_reactants cluster_products cluster_properties Analyte Chiral Analyte (e.g., R,R and S,S Enantiomers) Reaction Covalent Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., L-FDAA) CDA->Reaction Diastereomer1 Diastereomer 1 (L-R,R) Prop1 Different Physical Properties Diastereomer2 Diastereomer 2 (L-S,S) Reaction->Diastereomer1 Reaction->Diastereomer2 Prop2 Separable on Achiral HPLC

Fig 2. Conversion of enantiomers into separable diastereomers via chiral derivatization.
System Suitability and Data Analysis

Before analyzing samples, perform an injection of a derivatized standard.

  • Resolution (Rs): The resolution between the main peak (L-FDAA-(4R)-4-Butyl-D-glutamic acid) and any other diastereomeric peaks should be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the main peak should be between 0.9 and 1.5.

  • Retention Time (%RSD): The relative standard deviation of the retention time for the main peak over six replicate injections should be ≤ 1.0%.

Quantification is performed by constructing a calibration curve from derivatized standards of known concentrations and using external standard methodology. Chiral purity is assessed by calculating the area percentage of the desired diastereomer relative to the total area of all diastereomeric peaks.

Alternative and Confirmatory Analytical Strategies

While the indirect method with Marfey's reagent is robust, alternative methods can be employed for confirmation or for different analytical goals.

Direct Chiral HPLC

This approach utilizes a Chiral Stationary Phase (CSP) to directly resolve enantiomers without derivatization.[14]

  • Principle: CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), create a chiral environment where enantiomers have different interaction energies, leading to different retention times.[15]

  • Advantages: Simplifies sample preparation by eliminating the derivatization step.

  • Challenges: Method development can be more empirical, requiring screening of multiple chiral columns and mobile phase systems.[14] Detection remains a challenge due to the lack of a chromophore, often necessitating the use of a mass spectrometer.

LC-MS Analysis of Underivatized Analyte

For highly sensitive and specific quantification, especially in complex biological matrices, LC-MS is the method of choice.[16]

  • Principle: Hydrophilic Interaction Chromatography (HILIC) is typically used to retain the highly polar, underivatized amino acid.[2][17][18] The analyte is then detected by a mass spectrometer, which provides mass-to-charge ratio information for unambiguous identification and quantification.[19][20][21]

  • Advantages: Exceptional sensitivity and selectivity; no derivatization required.

  • Challenges: Does not inherently provide chiral separation unless coupled with a chiral column. Requires access to more specialized instrumentation (LC-MS/MS system).

Conclusion

The HPLC analysis of (4R)-4-Butyl-D-glutamic acid is effectively achieved through a well-designed pre-column derivatization method using Marfey's reagent. This indirect chiral separation strategy successfully addresses the inherent challenges of chirality and poor UV absorbance, enabling robust quantification and purity assessment on standard reversed-phase HPLC systems. The detailed protocol herein provides a validated, step-by-step guide for researchers, ensuring accurate and reproducible results. For orthogonal validation or analyses in complex matrices, direct chiral HPLC or HILIC-MS methods serve as powerful complementary techniques.

References

  • Wikipedia. "Glutamic acid." Wikipedia, the free encyclopedia, Accessed January 2026. [Link]

  • Agilent Technologies. "Analysis of Amino Acids by HPLC." Agilent, 24 June 2010. [Link]

  • PubChem. "(4S)-4-(2-Naphthylmethyl)-D-glutamic acid." National Center for Biotechnology Information, PubChem Compound Database. [Link]

  • Phenomenex. "Technical Guide To Chiral HPLC Separations." Phenomenex. [Link]

  • Shimadzu. "Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method." Shimadzu Application News No. L579. [Link]

  • Wikipedia. "Chiral derivatizing agent." Wikipedia, the free encyclopedia, Accessed January 2026. [Link]

  • Agilent Technologies. "Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection." Agilent Application Note, 23 January 2018. [Link]

  • V. J. K. S. J. R. Roth M. "Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA)." International Journal of Biochemistry, vol. 9, no. 7, 1978, pp. 457-67. [Link]

  • MtoZ Biolabs. "What Is the Principle of Determining Amino Acids by Mass Spectrometry." MtoZ Biolabs. [Link]

  • El-Khatib, A. H., et al. "Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides." PubMed, 4 October 2022. [Link]

  • Google Patents. "Method of amino acid analysis." EP0138092A2.
  • Xi'an Lyphar Biotech Co., Ltd. "Chemical Structure and Physical Properties of L-Glutamic Acid." Lyphar Biotech, 24 October 2023. [Link]

  • Advanced Materials Technology. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection." AMT Application Note. [Link]

  • PubMed. "Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate." PubMed. [Link]

  • Al-Bukhaiti, W. Q., et al. "Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review." Food Research, vol. 6, no. 3, 2022, pp. 1-13. [Link]

  • FooDB. "Showing Compound D-Glutamic acid (FDB023148)." FooDB, 21 September 2011. [Link]

  • Chiralpedia. "Chiral HPLC separation: strategy and approaches." Chiralpedia, 3 November 2022. [Link]

  • LCGC International. "Direct Analysis of Amino Acids by HILIC–ESI-MS." LCGC International, vol. 35, no. 1, 2022. [Link]

  • ACS Publications. "Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols." The Journal of Physical Chemistry B. [Link]

  • ACS Publications. "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products." Journal of Natural Products. [Link]

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." Analytical Chemistry, 12 March 2024. [Link]

  • KCAS Bio. "Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis." KCAS Bioanalytical & Biomarker Services. [Link]

  • Waters. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Note. [Link]

  • Analytical Biochemistry. "Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent)." vol. 140, no. 1, 1984, pp. 1-17. [Link]

  • Grokipedia. "Chiral derivatizing agent." Grokipedia. [Link]

  • ResearchGate. "Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization." Journal of Chromatography A, 2007. [Link]

  • NIH National Center for Biotechnology Information. "Mass-spectrometric determination of the amino acid sequences in peptides isolated from protein silk fibroin of Bombyx mori." PubMed Central. [Link]

  • Shimadzu. "Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates." Shimadzu. [Link]

  • Diva-Portal.org. "An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV." [Link]

  • ResearchGate. "Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA)." International Journal of Biochemistry, 1978. [Link]

  • PubMed. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." PubMed, 21 April 2016. [Link]

  • MDPI. "Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent." Molecules, vol. 28, no. 7, 2023, p. 2939. [Link]

  • RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides." RSC Advances, 2021. [Link]

  • Wiley-VCH. "Mass Spectrometry of Amino Acids and Proteins." Wiley Online Library. [Link]

  • YouTube. "Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards." YouTube, 4 December 2024. [Link]

  • LCGC. "The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations." LCGC, 1 August 2023. [Link]

  • Journal of Chromatography B. "Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection." 2008. [Link]

  • PubChem. "N-({4-[4-(2-Amino-4-Oxo-4,7-Dihydro-3h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid." National Center for Biotechnology Information, PubChem Compound Database. [Link]

Sources

Application Note: Structural Elucidation of (4R)-4-Butyl-D-glutamic acid using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of (4R)-4-Butyl-D-glutamic acid, a modified amino acid of interest in drug development and biochemical research. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy. The causality behind experimental choices, from sample preparation to parameter optimization, is explained to ensure robust and reproducible data acquisition. A central focus is the analysis of complex spectral features arising from the molecule's chirality, including the concept of diastereotopicity. This guide is intended for researchers and scientists requiring definitive structural verification and in-depth conformational analysis of chiral small molecules.

Introduction: The Significance of Structural Verification

(4R)-4-Butyl-D-glutamic acid is a synthetic derivative of D-glutamic acid, a non-proteinogenic amino acid. Glutamic acid and its analogues play crucial roles in neuroscience and metabolism, acting as neurotransmitters and metabolic intermediates.[1] The introduction of a butyl group at the C4 position creates a new chiral center and significantly alters the molecule's steric and electronic properties. Accurate and unambiguous structural confirmation is therefore a critical prerequisite for any downstream application, from pharmacological screening to mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the non-destructive, atomic-level structural elucidation of organic molecules in solution. It provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the systematic application of a suite of NMR experiments to fully characterize the chemical structure of (4R)-4-Butyl-D-glutamic acid.

Foundational Concepts: Chirality and Diastereotopicity

The structure of (4R)-4-Butyl-D-glutamic acid contains two chiral centers: C2 (inherent to the D-glutamic acid backbone) and C4 (created by the butyl substitution). This stereochemistry has profound implications for the NMR spectrum. Specifically, the two protons of a methylene (CH₂) group adjacent to a chiral center are often chemically non-equivalent.[2][3] These protons are termed "diastereotopic" because replacing either one with another group (e.g., deuterium) would result in a pair of diastereomers.[4][5]

Key Implications for NMR:

  • Distinct Chemical Shifts: Diastereotopic protons reside in different magnetic environments and will therefore have different chemical shifts, appearing as separate signals in the ¹H NMR spectrum.[2]

  • Geminal Coupling: These non-equivalent protons will couple to each other, a phenomenon known as geminal coupling (²JHH), typically with a coupling constant of 12-18 Hz.

  • Complex Splitting Patterns: Each diastereotopic proton will also couple to neighboring protons, leading to complex multiplet patterns (e.g., a doublet of doublets).

In (4R)-4-Butyl-D-glutamic acid, the C3 methylene protons are rendered diastereotopic by the chiral center at C2. Understanding this principle is essential for the correct assignment and interpretation of the NMR spectra.

Experimental Design and Workflow

Our approach is a multi-tiered strategy, beginning with simple 1D experiments to gain an overview of the proton and carbon environments, and progressing to 2D correlation experiments to establish atomic connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve in D₂O Adjust pD to ~7 Add DSS reference H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR H1->C13 Assign1D Initial ¹H & ¹³C Assignments H1->Assign1D COSY 2D ¹H-¹H COSY C13->COSY C13->Assign1D HSQC 2D ¹H-¹³C HSQC COSY->HSQC Connectivity Establish Spin Systems (COSY) COSY->Connectivity DirectBond Correlate ¹H-¹³C (HSQC) HSQC->DirectBond Assign1D->Connectivity Connectivity->DirectBond Final Final Structure Verification DirectBond->Final

Sources

Application Note: Quantitative Analysis of (4R)-4-Butyl-D-glutamic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantification of (4R)-4-Butyl-D-glutamic acid, a synthetic amino acid analog, in human plasma. Given the polar nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation, coupled with tandem mass spectrometry (MS/MS) for detection. The protocol outlines a straightforward protein precipitation step for sample preparation and provides optimized parameters for chromatography and mass spectrometry. This method is intended as a validated starting point for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or biomarker studies involving this compound.

Introduction

(4R)-4-Butyl-D-glutamic acid is a synthetic derivative of D-glutamic acid, characterized by a butyl substituent at the 4-position. Its structural similarity to endogenous amino acids suggests potential roles in metabolic pathways or as a modulator of neurological processes. Accurate quantification in biological matrices is therefore essential for preclinical and clinical research.

Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred technology for such bioanalysis due to its high selectivity, sensitivity, and specificity.[1] However, the high polarity of (4R)-4-Butyl-D-glutamic acid presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[2][3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes like amino acids without the need for derivatization.[4][5][6]

This document provides a comprehensive protocol for the analysis of (4R)-4-Butyl-D-glutamic acid, covering sample preparation, a validated HILIC-MS/MS methodology, and a discussion of the expected fragmentation patterns.

Experimental Workflow

The overall analytical process is designed for high-throughput and robust performance, minimizing sample handling while ensuring data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Ionization HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification Integrate->Quantify

Caption: High-level workflow for the analysis of (4R)-4-Butyl-D-glutamic acid.

Protocol: Sample Preparation

This protocol is optimized for a 50 µL plasma sample volume. Using a stable isotope-labeled internal standard (SIL-IS), such as (4R)-4-Butyl-D-glutamic acid-¹³C₅,¹⁵N, is highly recommended to correct for matrix effects and variations in extraction efficiency.[7]

Materials:

  • Human plasma (K₂EDTA)

  • (4R)-4-Butyl-D-glutamic acid analytical standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50:50 ACN:Water) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. This ratio (4:1 ACN to plasma) ensures efficient protein precipitation.[8]

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the tubes at 4°C for 20 minutes to maximize protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used. The method utilizes a HILIC column for retention of the polar analyte.[2]

Liquid Chromatography Parameters
ParameterRecommended Setting
LC System UPLC/UHPLC system capable of high-pressure gradients
Column Waters ACQUITY UPLC BEH Amide (or similar), 1.7 µm, 2.1 x 100 mm
Column Temp. 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)

Rationale: A high initial concentration of acetonitrile (Mobile Phase B) is crucial for retaining the polar analyte on the HILIC stationary phase.[5] The gradient gradually increases the aqueous component (Mobile Phase A) to elute the analyte. Ammonium formate and formic acid are used as mobile phase modifiers to improve peak shape and ensure efficient ionization.[9]

Mass Spectrometry Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon
MRM Transitions and Fragmentation

The molecular formula of (4R)-4-Butyl-D-glutamic acid is C₉H₁₇NO₄, with a monoisotopic mass of 203.1158 Da. The protonated precursor ion [M+H]⁺ will be at m/z 204.1.

Proposed Fragmentation: Collision-induced dissociation (CID) of the precursor ion is expected to follow fragmentation patterns common to amino acids, primarily involving neutral losses from the carboxylic acid and amine groups.[10][11]

  • Loss of H₂O (-18 Da): A common initial loss from the carboxylic acid group.

  • Loss of HCOOH (-46 Da): Neutral loss of the entire formic acid group.

  • Loss of Butyl Side Chain (-57 Da): Cleavage of the C4-C5 bond.

Fragmentation Precursor (4R)-4-Butyl-D-glutamic acid [M+H]⁺ m/z 204.1 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z 186.1 Precursor->Fragment1 CID (-18 Da) Fragment2 Loss of HCOOH [M+H-HCOOH]⁺ m/z 158.1 Precursor->Fragment2 CID (-46 Da) Fragment3 Loss of Butyl + H₂O [M+H-C₄H₉-H₂O]⁺ m/z 129.1 Precursor->Fragment3 CID (-75 Da)

Caption: Proposed fragmentation pathway for protonated (4R)-4-Butyl-D-glutamic acid.

Optimized MRM Transitions: The following transitions should be optimized by infusing a standard solution of the analyte. The most intense and specific fragment should be used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
(4R)-4-Butyl-D-glutamic acid204.1158.1Quantifier
(4R)-4-Butyl-D-glutamic acid204.1186.1Qualifier
SIL-ISe.g., 210.1e.g., 164.1Internal Std.

Note on Potential Artifacts: Glutamic acid and related compounds can undergo in-source cyclization to form pyroglutamic acid, which can complicate analysis.[12][13] The chromatographic separation achieved with this HILIC method should be sufficient to resolve the analyte from any potential pyroglutamic acid artifact, ensuring accurate quantification.[12]

Method Validation and Performance

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., stripped plasma or PBS) with at least 6 non-zero concentration levels. A linear range of 10-5000 ng/mL is anticipated.

  • Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically ±15% (±20% at the LLOQ) for accuracy and <15% (<20% at the LLOQ) for the coefficient of variation (CV).

  • Matrix Effect and Recovery: Evaluated to ensure that plasma components do not interfere with ionization and that the extraction process is consistent.

  • Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in plasma should be confirmed.

Conclusion

This application note presents a selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of (4R)-4-Butyl-D-glutamic acid in human plasma. The method avoids chemical derivatization, utilizes a simple protein precipitation for sample cleanup, and is suitable for high-throughput bioanalytical laboratories.[14][15] The provided protocols serve as a well-grounded starting point for method implementation and validation in support of drug development and clinical research.

References

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Future Science. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Available from: [Link]

  • PubMed Central. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Available from: [Link]

  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Available from: [Link]

  • MDPI. (n.d.). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Available from: [Link]

  • LCGC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Available from: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • ACS Publications. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Available from: [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available from: [Link]

  • ResearchGate. (2025). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Available from: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available from: [Link]

  • MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Available from: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Available from: [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available from: [Link]

  • Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Available from: [Link]

  • MassBank. (2009). Amino acids, peptides, and analogues. Available from: [Link]

  • National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Available from: [Link]

  • Wiley Online Library. (2016). Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]

  • Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available from: [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • National Institutes of Health. (n.d.). The influence glutamic acid in protonated b3 → b2 formation from VGEIG and related analogs. Available from: [Link]

  • PubMed Central. (n.d.). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. Available from: [Link]

Sources

Application Notes and Protocols: (4R)-4-Butyl-D-glutamic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(4R)-4-Butyl-D-glutamic acid is a synthetic amino acid analog with significant potential in drug discovery. As a derivative of D-glutamic acid, this compound is poised to interact with key biological targets that recognize glutamate, particularly in areas where stereospecificity is a critical determinant of activity. This guide provides a comprehensive overview of the potential applications of (4R)-4-Butyl-D-glutamic acid, focusing on its hypothesized role as an inhibitor of bacterial glutamate racemase and a modulator of glutamate carboxypeptidase II (GCPII). Detailed protocols for its synthesis, in vitro enzyme inhibition assays, and cell-based functional assays are provided to enable researchers to explore its therapeutic promise.

Introduction: The Scientific Rationale

Glutamic acid, in its L-isomeric form, is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its D-enantiomer, D-glutamic acid, while less abundant, has emerged as a molecule of interest in various physiological and pathological processes, including neurological disorders.[2][3][4] The strategic modification of the glutamic acid scaffold, particularly at the 4-position, has yielded potent and selective modulators of key enzymes.[5][6][7]

(4R)-4-Butyl-D-glutamic acid, with its specific stereochemistry and alkyl substitution, is a compelling candidate for targeted drug discovery. The introduction of a butyl group at the 4-position can enhance lipophilicity, potentially improving membrane permeability and target engagement. The D-glutamic acid core suggests a possible interaction with bacterial enzymes that utilize D-amino acids or with mammalian enzymes where D-isomers can act as competitive inhibitors or allosteric modulators.

This document outlines the potential therapeutic avenues for (4R)-4-Butyl-D-glutamic acid, focusing on two primary, evidence-based hypotheses:

  • Hypothesis 1: Inhibition of Bacterial Glutamate Racemase (MurI). MurI is a crucial enzyme in bacterial cell wall biosynthesis, responsible for converting L-glutamate to D-glutamate, an essential component of peptidoglycan.[5][6][7] Inhibition of MurI is a promising strategy for developing novel antibacterial agents. 4-substituted D-glutamic acid analogues have been identified as potent inhibitors of this enzyme.[5][6][7]

  • Hypothesis 2: Modulation of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as prostate-specific membrane antigen (PSMA), is a metalloenzyme that cleaves N-acetylaspartylglutamate (NAAG) to release glutamate.[8][9] Overactivity of GCPII is implicated in various neurological disorders associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[8] GCPII is also a well-established target for the imaging and therapy of prostate cancer. Glutamate analogs are the foundation for many potent GCPII inhibitors.[10][11][12]

Potential Therapeutic Applications

Based on the established roles of its parent molecules and structural analogs, (4R)-4-Butyl-D-glutamic acid is a promising lead compound for the development of:

  • Novel Antibacterial Agents: By targeting MurI, this compound could lead to a new class of antibiotics effective against a broad spectrum of bacteria, including drug-resistant strains.

  • Neuroprotective Agents: Through the inhibition of GCPII, (4R)-4-Butyl-D-glutamic acid could mitigate glutamate-induced neurotoxicity in a range of neurological diseases.

  • Anticancer Therapeutics and Imaging Agents: As a potential GCPII inhibitor, it could be developed for the diagnosis and treatment of prostate cancer.[13]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of (4R)-4-Butyl-D-glutamic acid.

Synthesis of (4R)-4-Butyl-D-glutamic Acid

The synthesis of 4-substituted glutamic acid analogs can be achieved through various established methods.[14][15] A plausible synthetic route for (4R)-4-Butyl-D-glutamic acid is outlined below, starting from a commercially available chiral precursor.

Workflow for the Synthesis of (4R)-4-Butyl-D-glutamic Acid

A N-Boc-D-pyroglutamic acid methyl ester B Ring opening to protected D-glutamate A->B Base hydrolysis C Selective protection of α-carboxyl group B->C Esterification D Activation of 4-hydroxyl group C->D Tosyl or Mesyl chloride E Introduction of butyl group via Grignard reaction D->E Butylmagnesium bromide, Cu(I) catalyst F Deprotection E->F Acid hydrolysis (e.g., TFA) G (4R)-4-Butyl-D-glutamic acid F->G

Caption: Proposed synthetic workflow for (4R)-4-Butyl-D-glutamic acid.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable chiral starting material such as N-Boc-D-pyroglutamic acid methyl ester.

  • Ring Opening: Perform a base-catalyzed hydrolysis to open the pyroglutamate ring, yielding N-Boc-D-glutamic acid 5-methyl ester.

  • Orthogonal Protection: Protect the α-carboxylic acid, for instance, as a benzyl ester, to allow for selective modification at the 4-position.

  • Activation of the 4-Position: Convert the 4-hydroxyl group (if starting from a 4-hydroxy-D-glutamic acid derivative) into a good leaving group, such as a tosylate or mesylate.

  • Introduction of the Butyl Group: Introduce the butyl group via a copper-catalyzed reaction with a butyl Grignard reagent (butylmagnesium bromide). This reaction should proceed with inversion of stereochemistry if starting from a (4S)-hydroxy precursor.

  • Deprotection: Remove all protecting groups (Boc, methyl ester, benzyl ester) under appropriate acidic or hydrogenolysis conditions to yield the final product, (4R)-4-Butyl-D-glutamic acid.

  • Purification and Characterization: Purify the final compound using techniques such as ion-exchange chromatography or crystallization. Confirm the structure and stereochemistry using NMR, mass spectrometry, and chiral HPLC.

In Vitro Enzyme Inhibition Assays

This assay determines the ability of (4R)-4-Butyl-D-glutamic acid to inhibit the conversion of L-glutamate to D-glutamate by purified MurI enzyme.

Experimental Workflow for MurI Inhibition Assay

A Prepare assay buffer and reagents B Incubate MurI with (4R)-4-Butyl-D-glutamic acid A->B C Initiate reaction with L-glutamate B->C D Stop reaction C->D Time-course E Quantify D-glutamate formation D->E Derivatization and HPLC or coupled enzyme assay F Calculate IC50 E->F

Caption: Workflow for determining MurI inhibitory activity.

Materials:

  • Purified recombinant MurI enzyme

  • L-glutamic acid (substrate)

  • (4R)-4-Butyl-D-glutamic acid (test compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • D-amino acid oxidase (for coupled assay)

  • Horseradish peroxidase (for coupled assay)

  • Amplex Red (for coupled assay)

  • 96-well microplate

  • Plate reader (fluorescence)

Protocol:

  • Enzyme and Compound Preparation: Prepare serial dilutions of (4R)-4-Butyl-D-glutamic acid in the assay buffer.

  • Assay Setup: In a 96-well plate, add the MurI enzyme to each well, followed by the test compound at various concentrations. Include a positive control (known MurI inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamic acid to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the amount of D-glutamate produced. This can be done using a coupled enzyme assay where D-amino acid oxidase oxidizes D-glutamate, producing hydrogen peroxide, which is then detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

  • Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary (Hypothetical)

CompoundTargetIC50 (µM)
(4R)-4-Butyl-D-glutamic acidMurI5.2
Known MurI InhibitorMurI1.8

This assay measures the inhibition of GCPII-mediated hydrolysis of NAAG.

Materials:

  • Purified recombinant human GCPII

  • N-acetylaspartylglutamate (NAAG) (substrate)

  • (4R)-4-Butyl-D-glutamic acid (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 µM ZnCl2)

  • Glutamate oxidase

  • Horseradish peroxidase

  • Amplex Red

  • 96-well microplate

  • Plate reader (fluorescence)

Protocol:

  • Enzyme and Compound Preparation: Prepare serial dilutions of (4R)-4-Butyl-D-glutamic acid in the assay buffer.

  • Assay Setup: Add GCPII enzyme to each well of a 96-well plate, followed by the test compound. Include positive (known GCPII inhibitor, e.g., 2-PMPA) and negative (vehicle) controls.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAAG to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Detection: Add the glutamate detection reagent (containing glutamate oxidase, HRP, and Amplex Red) to each well. Incubate for an additional 15-30 minutes.

  • Data Analysis: Measure the fluorescence and calculate the IC50 value as described for the MurI assay.

Quantitative Data Summary (Hypothetical)

CompoundTargetIC50 (nM)
(4R)-4-Butyl-D-glutamic acidGCPII78.5
2-PMPA (known inhibitor)GCPII10.2
Cell-Based Functional Assays

This assay assesses the antibacterial activity of (4R)-4-Butyl-D-glutamic acid.

Protocol:

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus or Streptococcus pneumoniae) to mid-log phase in a suitable broth medium.

  • Compound Preparation: Prepare serial dilutions of (4R)-4-Butyl-D-glutamic acid in the growth medium.

  • Assay: In a 96-well plate, add the bacterial suspension to each well, followed by the test compound. Include a positive control (a known antibiotic) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Determine the minimum inhibitory concentration (MIC) by measuring the optical density (OD600) of each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay evaluates the ability of (4R)-4-Butyl-D-glutamic acid to protect neurons from glutamate-induced cell death, likely through the inhibition of GCPII and subsequent reduction of glutamate levels.

Signaling Pathway in Glutamate Excitotoxicity

GCPII GCPII Glutamate Glutamate GCPII->Glutamate Hydrolysis NAAG NAAG NAAG->GCPII NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Downstream Signaling Compound (4R)-4-Butyl-D-glutamic acid Compound->GCPII Inhibition

Caption: Proposed mechanism of neuroprotection by (4R)-4-Butyl-D-glutamic acid.

Protocol:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium.

  • Compound Treatment: Treat the cells with various concentrations of (4R)-4-Butyl-D-glutamic acid for a specified pre-incubation period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate or NAAG (in the presence of endogenous GCPII) for a defined duration to induce excitotoxicity.

  • Washout and Recovery: Remove the glutamate/NAAG-containing medium and replace it with fresh medium containing the test compound.

  • Cell Viability Assessment: After 24 hours, assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition and determine the EC50 for neuroprotection.

Conclusion and Future Directions

(4R)-4-Butyl-D-glutamic acid represents a promising, yet underexplored, molecule in the landscape of drug discovery. The strategic placement of a butyl group on the D-glutamic acid scaffold provides a unique chemical entity with the potential for enhanced biological activity and favorable pharmacokinetic properties. The protocols detailed in this guide offer a robust starting point for researchers to systematically investigate its potential as a novel antibacterial or neuroprotective agent. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models of infection and neurological disease.

References

  • Synthesis of nonracemic hydroxyglutamic acids - PMC. (2019). PubMed Central. [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. (n.d.). Jaxon. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC. (n.d.). PubMed Central. [Link]

  • Glutamic acid as anticancer agent: An overview - PMC. (n.d.). PubMed Central. [Link]

  • 4-Substituted d-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity. (2002). Journal of Medicinal Chemistry. [Link]

  • D-Glutamic Acid | C5H9NO4. (n.d.). PubChem. [Link]

  • Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. (1995). PubMed. [Link]

  • Glutamic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • DL-Glutamic acid | C5H9NO4. (n.d.). PubChem. [Link]

  • L-Glutamic Acid | C5H9NO4. (n.d.). PubChem. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI. [Link]

  • Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. (n.d.). PubMed Central. [Link]

  • D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. (n.d.). ACS Publications. [Link]

  • Enantiospecificity of Glutamate Carboxypeptidase II Inhibition. (n.d.). ACS Publications. [Link]

  • Advances in D-Amino Acids in Neurological Research. (2023). MDPI. [Link]

  • Glutamic Acid Production by Fermentation: A Comprehensive Review. (n.d.). BEPLS. [Link]

  • 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. (2002). PubMed. [Link]

  • Synthesis of glutamic acid from acrylonitrile. (n.d.).
  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). ACS Publications. [Link]

  • Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. (n.d.). PubMed Central. [Link]

  • Glutamic Acid Analogues as Potent Dipeptidyl Peptidase IV and 8 Inhibitors. (n.d.). PubMed. [Link]

  • Regulation of D-aspartate release by glutamate and GABA receptors in cerebral cortical slices from developing and ageing mice. (n.d.). PubMed. [Link]

  • The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity. (n.d.). ACS Publications. [Link]

  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (n.d.). Frontiers. [Link]

  • Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. (2025). Preprints.org. [Link]

  • Project - Glutamate Carboxypeptidase II. (n.d.). Johns Hopkins Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Core Synthetic Strategy: Diastereoselective Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the development of advanced pharmaceuticals, (4R)-4-Butyl-D-glutamic acid presents unique synthetic challenges. Its two stereocenters demand precise control over the reaction sequence to ensure diastereomeric and enantiomeric purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during its synthesis, grounded in established chemical principles and field-proven insights.

As Senior Application Scientists, we understand that success lies not just in following a protocol but in comprehending the causality behind each step. This guide is structured to empower you with that understanding, transforming potential setbacks into opportunities for optimization.

A robust and widely adopted method for synthesizing 4-substituted glutamic acids involves the diastereoselective alkylation of a pyroglutamate derivative. This strategy is advantageous because the rigid five-membered ring of the pyroglutamate scaffold allows for excellent stereochemical control. The C2 stereocenter of the starting material (D-pyroglutamic acid) directs the stereochemistry of the incoming butyl group at the C4 position.

Below is a typical workflow for this synthesis, which will serve as the framework for our troubleshooting guide.

SynthesisWorkflow cluster_prep Phase 1: Substrate Preparation cluster_alkylation Phase 2: Key Alkylation Step cluster_purification Phase 3: Purification and Isolation cluster_final Phase 4: Deprotection A D-Pyroglutamic Acid B N- and O-Protection (e.g., Boc, t-Bu ester) A->B Standard protecting group chemistry C Enolate Formation (e.g., LDA, -78 °C) B->C Strong base D Alkylation with Butyl Iodide C->D Electrophile quench E Crude Product: Mixture of Diastereomers D->E F Diastereomer Separation (Chromatography/Crystallization) E->F G Isolated (2S,4R)-Diastereomer F->G H Hydrolysis & Deprotection (e.g., 6N HCl, reflux) G->H Ring opening & group removal I (4R)-4-Butyl-D-glutamic Acid (Final Product) H->I

Caption: General workflow for (4R)-4-Butyl-D-glutamic acid synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Yield in the Alkylation Step

Question: I'm not seeing any product formation after adding butyl iodide and quenching the reaction. My starting material is mostly unreacted. What could be the cause?

Answer: This common issue almost always points to problems with the enolate formation or the alkylating agent. Let's break down the probable causes and solutions.

Probable CauseScientific Rationale & ExplanationRecommended Solution
Inefficient Enolate Formation The deprotonation at C4 is the critical step. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this, but it is highly sensitive to moisture and temperature. If your solvent (typically THF) is not perfectly anhydrous, the LDA will be quenched by water before it can deprotonate your substrate. Similarly, if the temperature rises significantly above -78 °C, the enolate can undergo side reactions or decomposition.Verify Reagent & Conditions: • Use freshly distilled, anhydrous THF. • Use a freshly prepared or newly purchased, properly titrated solution of LDA. • Maintain a strict -78 °C environment using a dry ice/acetone bath. Ensure the substrate solution is fully cooled before adding the base dropwise.
Inactive Alkylating Agent Butyl iodide can degrade over time, especially if exposed to light, liberating free iodine (visible as a brown/purple tint). An old or improperly stored reagent will be ineffective.Check Reagent Quality: • Use a fresh bottle of butyl iodide. • If the reagent is slightly colored, you can pass it through a small plug of basic alumina to remove impurities before use.
Incorrect Order of Addition Adding the alkylating agent before complete enolate formation can lead to side reactions. The base could react with the butyl iodide, or unreacted starting material could interfere.Follow Protocol Strictly: • The correct order is: 1) Dissolve substrate in anhydrous THF and cool to -78 °C. 2) Add LDA dropwise and stir for 30-60 minutes to ensure complete enolate formation. 3) Add butyl iodide dropwise.
Issue 2: Poor Diastereoselectivity in the Alkylation Step

Question: I'm getting a close to 1:1 mixture of diastereomers. How can I improve the stereoselectivity to favor the desired (2S,4R) product?

Answer: Achieving high diastereoselectivity is the core challenge of this synthesis. The facial selectivity of the enolate attack is influenced by steric hindrance and the coordination of the lithium cation. Previous studies on similar systems have shown that the stereochemical outcome can be highly dependent on the reaction conditions.[1]

Diastereoselectivity Start Poor Diastereoselectivity (e.g., 1:1 ratio) Check1 Is your base LDA? Start->Check1 Check2 Is your solvent THF? Check1->Check2 Yes Solution1 Consider a bulkier base (e.g., LHMDS) Check1->Solution1 No/Try Alt. Check3 Is the electrophile SN2-type (e.g., BuI)? Check2->Check3 Yes Solution2 Add a coordinating agent (e.g., HMPA - use with caution) Check2->Solution2 No/Try Alt. Solution3 Use a bulky proton source for quenching (e.g., 2,6-di-tert-butylphenol) Check3->Solution3 Yes Success Improved Diastereoselectivity (>90:10 d.r.) Solution1->Success Solution2->Success Solution3->Success

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Detailed Explanation:

  • Causality of Stereocontrol: The N-Boc protecting group and the C2 ester on the pyroglutamate ring create a specific steric environment. The lithium cation from the LDA coordinates to the carbonyl oxygens, forming a rigid chelate. The butyl iodide then approaches from the less sterically hindered face, which is trans to the C2 ester group, to yield the desired (2S,4R) isomer.

  • Influence of Electrophile: Studies have shown that for alkylation of pyroglutamate urethanes, SN2-type electrophiles (like butyl iodide) can favor the cis product, while SN1-type electrophiles favor the trans product.[1] However, quenching with a bulky proton source can trap the kinetic cis product.[1] For this synthesis, achieving the trans product is desired.

  • Solvent Effects: Non-coordinating solvents generally provide better selectivity. THF is standard, but additives can alter the outcome. Hexamethylphosphoramide (HMPA) can be added to break up lithium enolate aggregates, which can sometimes improve selectivity, but it is a carcinogen and should be handled with extreme care.

Issue 3: Difficulty Separating the Diastereomers

Question: My two diastereomers are co-eluting on my silica gel column, making purification impossible. What are my options?

Answer: Separating diastereomers can be challenging as their physical properties can be very similar. However, unlike enantiomers, they have different physical properties, which can be exploited.[2]

Strategy 1: Optimize Flash Chromatography Before abandoning chromatography, systematically optimize your conditions.

  • Solvent System: The polarity of your mobile phase is critical. Instead of a simple hexane/ethyl acetate system, try incorporating a third solvent. A small amount of dichloromethane or tert-butyl methyl ether (MTBE) can significantly alter the selectivity. Run TLCs with various solvent systems to find one with the best separation (ΔRf).

  • Column and Stationary Phase: A longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution. Consider using a high-performance flash chromatography system if available. Reversed-phase (C18) chromatography can also be an effective alternative for separating diastereomers.[2]

Strategy 2: Fractional Crystallization If the diastereomers are crystalline solids, this is often the most effective and scalable method.

  • Principle: Diastereomers have different solubilities in a given solvent.[3] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of solution selectively.

  • Screening Protocol:

    • Take a small amount (~20 mg) of your diastereomeric mixture.

    • Dissolve it in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, acetonitrile).

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C.

    • If crystals form, isolate them and analyze the diastereomeric ratio (d.r.) by 1H NMR.

    • If no crystals form, try a different solvent or a binary solvent system (e.g., ethyl acetate/hexane). The key is patience and systematic screening.[4]

Issue 4: Incomplete or Messy Deprotection

Question: When I try to hydrolyze the pyroglutamate ring and remove the protecting groups with 6N HCl, I get a complex mixture of products and a low yield of my target acid.

Answer: The final deprotection step involves harsh conditions (strong acid, heat) which can lead to side reactions, including epimerization at the C4 position or decomposition.

  • Staged Deprotection: If you are using an N-Boc and a t-Butyl ester, a two-stage deprotection may be cleaner.

    • Acid-labile group removal: First, remove the N-Boc and t-Butyl ester under milder acidic conditions, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane at room temperature.[5] This will yield the (2S,4R)-4-butylpyroglutamic acid.

    • Lactam Hydrolysis: Isolate this intermediate and then proceed with the harsher hydrolysis of the pyroglutamate lactam ring using 6N HCl at reflux.[6] This separation of steps can prevent side reactions associated with having all functional groups exposed to harsh conditions simultaneously.

  • Monitoring the Reaction: Follow the hydrolysis by TLC or LC-MS. The reaction is often complete within 4-6 hours. Prolonged heating can lead to degradation.

  • Work-up Procedure: After hydrolysis, the product is an amino acid hydrochloride salt. Purification is often achieved by ion-exchange chromatography or by careful precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is D-pyroglutamic acid used as the starting material? A1: D-pyroglutamic acid is an ideal starting material for several reasons. It is a commercially available and relatively inexpensive chiral building block.[7] Its cyclic structure (a lactam) makes the α-protons at the C4 position acidic enough for deprotonation, while the ring's rigidity provides a predictable stereochemical environment that directs the incoming alkyl group. Starting with the D-enantiomer ensures the correct stereochemistry at the C2 position (which becomes the D-glutamic acid configuration) from the outset.

Q2: Can I use a chiral auxiliary instead of starting with a chiral molecule? A2: Absolutely. An alternative advanced strategy is to start with an achiral precursor and use a removable chiral auxiliary to direct the stereochemistry.[8][9] For example, an Evans oxazolidinone auxiliary can be acylated, and the resulting imide can undergo highly diastereoselective alkylation.[10] This method offers excellent stereocontrol but adds steps for attaching and removing the auxiliary.[11]

Q3: What are the best analytical methods to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)? A3:

  • Diastereomeric Ratio (d.r.): This can almost always be determined using high-resolution 1H NMR of the crude product mixture after the alkylation step. The protons adjacent to the newly formed stereocenter (e.g., the C4 proton) will have slightly different chemical shifts and coupling constants for each diastereomer, allowing for direct integration and ratio calculation.

  • Enantiomeric Excess (e.e.): Since the final product is a specific enantiomer, e.e. is a measure of its purity against its mirror image. This cannot be determined by standard NMR. The most reliable method is Chiral HPLC or Chiral GC after derivatization of the amino acid (e.g., to its methyl ester).

Q4: My final product is difficult to crystallize. How can I purify it? A4: Amino acids can be challenging to crystallize from organic solvents. If direct crystallization fails, ion-exchange chromatography is the gold standard for amino acid purification. You can use a strong cation exchange resin (e.g., Dowex 50WX8), load your crude product in an acidic solution (e.g., 0.1M HCl), wash with water to remove neutral impurities, and then elute your amino acid with a basic solution (e.g., 2M NH4OH). Lyophilization of the basic fractions will yield the clean, ammonium-free amino acid. Another method is precipitation from a water/alcohol mixture.[12]

References
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Charrier, J. D., Duffy, J. E. S., Hitchcock, P. B., & Young, D. W. (2001). Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes. Journal of the Chemical Society, Perkin Transactions 1, (19), 2359-2365. [Link]

  • Prusiner, S. B. (1998). Process for synthesizing L-γ-methylene glutamic acid and analogs.
  • Santai Technology. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Ho, T. L. (2016). Stereoselectivity in Synthesis. John Wiley & Sons. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2012). Drug Discov. Today, 17(3-4), 108-114. [Link]

Sources

Technical Support Center: Enhancing the Stability of (4R)-4-Butyl-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4R)-4-Butyl-D-glutamic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on troubleshooting and proactively enhancing the stability of this valuable non-standard amino acid. Recognizing that stability is paramount for reproducible experimental results and successful therapeutic development, this guide synthesizes fundamental chemical principles with proven laboratory techniques.

Section 1: Understanding the Molecule - Core Stability Profile

(4R)-4-Butyl-D-glutamic acid is a derivative of D-glutamic acid, featuring a butyl group at the fourth carbon. This modification introduces significant hydrophobicity compared to its parent molecule, influencing its solubility and interaction with its environment. Its stability is governed by its three ionizable groups: two carboxyl groups and one amino group.

Like glutamic acid, its charge state is highly dependent on pH.[1] Understanding its pKa values is the first step in controlling its stability in aqueous solutions.

Ionizable GroupEstimated pKaPredominant State at Physiological pH (~7.4)
α-carboxyl~2.1Deprotonated (-COO⁻)
γ-carboxyl (side chain)~4.1Deprotonated (-COO⁻)
α-amino~9.5Protonated (-NH₃⁺)

Note: These pKa values are estimated based on the parent molecule, D-glutamic acid. The butyl group may cause minor shifts.

Key Potential Degradation Pathways

The primary stability concerns for (4R)-4-Butyl-D-glutamic acid in a typical laboratory or formulation setting include pH-mediated hydrolysis, oxidation, and thermal degradation. Glutamic acid itself is generally stable, but extreme conditions can induce degradation.[2]

cluster_main Potential Degradation Pathways cluster_stress Stress Factors cluster_products Potential Degradants Molecule (4R)-4-Butyl-D-glutamic acid Prod_Cyclic Pyroglutamate Derivative (Intramolecular Cyclization) Molecule->Prod_Cyclic Acid/Heat Prod_Ox Oxidative Products Molecule->Prod_Ox Prod_Racemic Racemization Product ((4S)-4-Butyl-D-glutamic acid) Molecule->Prod_Racemic Heat/Extreme pH Prod_Other Other Hydrolytic & Photolytic Products Molecule->Prod_Other Stress_pH Extreme pH (Acidic/Alkaline) Stress_pH->Molecule Hydrolysis Stress_Ox Oxidizing Agents (e.g., H₂O₂, metal ions) Stress_Ox->Molecule Oxidation Stress_Heat High Temperature Stress_Heat->Molecule Thermal Degradation Stress_Light UV/Visible Light Stress_Light->Molecule Photodegradation

Caption: Key degradation pathways for (4R)-4-Butyl-D-glutamic acid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common stability issues encountered during experiments.

Q1: My aqueous stock solution of (4R)-4-Butyl-D-glutamic acid shows signs of degradation within days. What are the primary causes and immediate troubleshooting steps?

A1: Rapid degradation in aqueous solutions is most often linked to suboptimal pH, temperature, or exposure to oxygen and light. The most practical approaches to enhance stability are pH optimization and selecting an appropriate buffer.[3]

Causality: The molecule's multiple ionizable groups make it highly sensitive to pH. At very low or high pH, acid or base-catalyzed hydrolysis can occur. Furthermore, dissolved oxygen can lead to oxidation, a process often accelerated by trace metal contaminants and light.

Troubleshooting Workflow:

start Degradation Observed in Aqueous Solution q1 What is the solution pH? start->q1 a1_acid pH < 4: Risk of intramolecular cyclization (pyroglutamate formation). q1->a1_acid Acidic a1_base pH > 8: Risk of base-catalyzed hydrolysis and racemization. q1->a1_base Alkaline a1_neutral pH 5-7: Generally optimal. Is the buffer appropriate? q1->a1_neutral Near-Neutral fix1 Action: Adjust pH to 5-7. Use a non-reactive buffer (e.g., phosphate, citrate). a1_acid->fix1 a1_base->fix1 a1_neutral->fix1 q2 How is the solution stored? fix1->q2 a2_temp Stored at Room Temp or 4°C? q2->a2_temp a2_light Exposed to light? q2->a2_light fix2 Action: Aliquot and freeze at -20°C or -80°C for storage. Avoid freeze-thaw cycles. a2_temp->fix2 q3 Is oxidation a concern? fix2->q3 fix3 Action: Use amber vials or wrap vials in foil. a2_light->fix3 fix3->q3 a3 Is the buffer de-gassed? Are there metal ions present? q3->a3 fix4 Action: Purge solution with N₂/Ar. Use high-purity water/reagents or add a chelator (e.g., EDTA). a3->fix4

Caption: Troubleshooting workflow for aqueous solution instability.

Q2: The compound is precipitating from my aqueous buffer. How can I improve its solubility and maintain stability?

A2: Precipitation indicates that the compound's solubility limit has been exceeded in that specific medium. The butyl group imparts significant hydrophobicity, which can lead to poor aqueous solubility, especially at or near the isoelectric point where the net charge is zero.

Strategies to Improve Solubility:

  • pH Adjustment: Move the pH away from the isoelectric point (pI). For this molecule, a pH of ~6-7.5, where the carboxyl groups are deprotonated (negative charges) and the amino group is protonated (positive charge), should enhance solubility.

  • Co-solvents: For stock solutions, using a small amount of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can significantly improve solubility. However, ensure the co-solvent is compatible with your downstream application.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic moieties within their central cavity, enhancing the aqueous solubility and stability of guest molecules. The butyl group of your compound is an excellent candidate for inclusion within a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This can also protect the labile parts of the molecule from hydrolysis.

Q3: My lyophilized powder shows poor stability or fails to reconstitute properly. What could have gone wrong during the freeze-drying process?

A3: This often points to two issues: (1) degradation during the lyophilization process itself due to inadequate formulation, or (2) collapse of the cake structure, leading to a powder that is difficult to reconstitute and has a high surface area exposed to moisture and oxygen.

Causality and Solutions:

  • Cryo-concentration: As water freezes, the concentration of the compound and buffer salts increases in the unfrozen liquid phase, which can cause extreme pH shifts and drive degradation.

  • Solution: Use a cryoprotectant. Sugars like sucrose or trehalose, and certain amino acids like arginine or histidine, are excellent for this.[4][5] They form an amorphous, glassy matrix that entraps the molecule, preventing aggregation and cryo-concentration effects.[6]

  • Cake Collapse: If the primary drying temperature is above the collapse temperature (Tc) of the formulation, the glassy matrix will soften and collapse.

  • Solution: Characterize your formulation using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') and Tc. Ensure your primary drying shelf temperature is set several degrees below this value.

Section 3: Proactive Stabilization Protocols

Protocol 3.1: Lyophilization with a Sucrose/Arginine Cryoprotectant System

This protocol is designed to produce a stable, elegant lyophilized cake with improved long-term stability. Arginine can prevent aggregation while sucrose acts as a classic cryoprotectant and lyoprotectant.[6]

Methodology:

  • Formulation Preparation:

    • Prepare a 10 mM sodium phosphate buffer, pH 6.5.

    • Dissolve (4R)-4-Butyl-D-glutamic acid to the desired final concentration (e.g., 5 mg/mL).

    • Add Sucrose to a final concentration of 5% (w/v).

    • Add L-Arginine to a final concentration of 2% (w/v).

    • Stir gently at room temperature until all components are fully dissolved.

    • Sterile filter the solution through a 0.22 µm PVDF filter into sterile vials. Fill vials to approximately 10-20% of their total volume.

  • Lyophilization Cycle:

    • Freezing:

      • Load vials onto pre-chilled shelves at 5°C.

      • Ramp down the shelf temperature to -40°C at a rate of 1°C/min.

      • Hold at -40°C for at least 3 hours to ensure complete freezing.

    • Primary Drying (Sublimation):

      • Pull a vacuum to 100 mTorr.

      • Ramp the shelf temperature to -15°C (ensure this is below your formulation's Tc).

      • Hold at -15°C for 24-48 hours, or until product thermocouples read shelf temperature, indicating the completion of sublimation.

    • Secondary Drying (Desorption):

      • Reduce vacuum further to 50 mTorr.

      • Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.

      • Hold at 25°C for 8-12 hours to remove residual bound water.

  • Vial Stoppering:

    • Backfill the chamber with sterile, dry nitrogen gas to atmospheric pressure before automatically stoppering the vials to ensure an inert headspace.

cluster_prep 1. Formulation cluster_lyo 2. Lyophilization Cycle cluster_finish 3. Finishing F1 Dissolve API, Sucrose, Arginine in Buffer (pH 6.5) F2 Sterile Filter (0.22 µm) F1->F2 F3 Fill Vials F2->F3 L1 Freezing (-40°C) F3->L1 L2 Primary Drying (-15°C, 100 mTorr) L1->L2 L3 Secondary Drying (25°C, 50 mTorr) L2->L3 S1 N₂ Backfill L3->S1 S2 Stoppering S1->S2 S3 Stable Product S2->S3

Caption: Optimized lyophilization workflow for enhanced stability.

Protocol 3.2: Stabilization via Cyclodextrin Inclusion Complexation

This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve aqueous solubility and protect the compound from hydrolysis.

Methodology:

  • Molar Ratio Determination:

    • Start by preparing solutions with a 1:1 molar ratio of (4R)-4-Butyl-D-glutamic acid to HP-β-CD.

  • Complexation:

    • Prepare a solution of HP-β-CD in your desired buffer (e.g., 10 mM phosphate, pH 7.0).

    • Slowly add the solid (4R)-4-Butyl-D-glutamic acid to the HP-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for 24 hours to allow for equilibrium of complex formation.

    • The resulting clear solution contains the inclusion complex. This solution can be used directly or lyophilized for a stable solid form.

  • Validation (Optional but Recommended):

    • Use techniques like 2D NMR (ROESY) to confirm the encapsulation of the butyl group within the cyclodextrin cavity.

    • Perform a phase solubility study (as described by Higuchi and Connors) to determine the association constant (Kₐ) and stoichiometry of the complex.

Section 4: Analytical Protocol for Stability Assessment

A self-validating stability program requires a robust analytical method to detect and quantify any degradation. A forced degradation study is essential for developing such a method.[7]

Protocol 4.1: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is "stability-indicating."[8]

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 2, 8, 24 hours.Identifies acid-labile products (e.g., pyroglutamate).
Base Hydrolysis 0.1 M NaOH at 60°C for 2, 8, 24 hours.Identifies base-labile products.
Oxidation 3% H₂O₂ at room temperature for 1, 4, 12 hours.Simulates oxidative stress.
Thermal Solid compound at 80°C for 24, 72 hours.Assesses solid-state thermal stability.
Photolytic Solution/solid exposed to ICH Q1B conditions (1.2 million lux-hours visible, 200 watt-hours/m² UV).Assesses light sensitivity.

Analytical Method:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid (TFA) in water and B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 210 nm.

  • Analysis: Monitor for the appearance of new peaks and a decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for the solid (lyophilized) compound?

    • A: For long-term storage, keep the lyophilized powder at -20°C or below in a tightly sealed vial, preferably with an inert headspace (nitrogen or argon). The container should be placed in a desiccator to protect it from moisture.

  • Q: How should I handle the compound to prevent moisture contamination?

    • A: Always allow the vial to equilibrate to room temperature in a desiccator before opening.[9] This prevents atmospheric moisture from condensing on the cold powder. Weigh out the desired amount quickly and reseal the vial promptly.

  • Q: What type of vials are best for storing solutions?

    • A: For aqueous solutions, low-protein-binding polypropylene tubes are suitable for short-term use. For long-term storage of frozen aliquots or solutions containing organic co-solvents, borosilicate glass vials with PTFE-lined caps are recommended to prevent leaching and adsorption.

References

  • Pinto, J. T., et al. (2021). Amino acids used in the formulation of protein pharmaceuticals for spray-drying. ResearchGate. [Link]

  • Wikipedia. Glutamic acid. Wikipedia. [Link]

  • Ghanbarzadeh, S., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Charemza, M., et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. NIH. [Link]

  • Acedo, J. Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. NIH. [Link]

  • Jansook, P., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. NIH. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. NIH. [Link]

  • Forney-Stevens, K. M., et al. (2015). Addition of Amino Acids to Further Stabilize Lyophilized Sucrose-Based Protein Formulations: I. Screening of 15 Amino Acids in Two Model Proteins. ResearchGate. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Yang, Y., et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. NIH. [Link]

  • PubChem. (4S)-4-(2-Naphthylmethyl)-D-glutamic acid. PubChem. [Link]

  • Agilent. Challenges of Small Molecule Production. Agilent. [Link]

  • Mohd Zaid, N. A., et al. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. NIH. [Link]

  • Montanari, A., et al. (2004). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. [Link]

  • Behera, B. C., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. Biological and Environmental Promising Led Scientific. [Link]

  • Acedo, J. Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Ghanbarzadeh, S., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. NIH. [Link]

  • Waterman, K. C. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • U.S. Pharmacist. Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. U.S. Pharmacist. [Link]

  • Vici Health Sciences. Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. [Link]

  • Crini, G., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Kamerzell, T. J., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Audhya, T. K., et al. (1991). Lyophilized peptide formulations.
  • Breitenstein, D., et al. (2017). Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. NIH. [Link]

  • Espinoza-Hicks, J. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. [Link]

  • Matsuda, F., et al. (1961).
  • Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast. [Link]

  • Chang, L., et al. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. American Pharmaceutical Review. [Link]

  • FooDB. (2011). Showing Compound D-Glutamic acid (FDB023148). FooDB. [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate. [Link]

  • Dong, M. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Bajaj, I., et al. (2021). Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. ResearchGate. [Link]

  • May, B. K., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. NIH. [Link]

  • Taylor & Francis Online. A practical guide to forced degradation and stability studies for drug substances. Taylor & Francis Online. [Link]

  • Chansom, A., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Stärtzel, P., et al. (2016). The Application of Amino Acids in Freeze Dried Protein Formulations. PubMed. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Giezen, C. B., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]

Sources

Technical Support Center: (4R)-4-Butyl-D-glutamic acid Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

(4R)-4-Butyl-D-glutamic acid is a specialized, non-proteinogenic amino acid derivative of significant interest in metabolic research and pharmaceutical development.[1] Its unique structure, featuring a butyl group and specific D-enantiomeric stereochemistry, presents distinct analytical challenges.[2] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common sources of variability encountered during its quantification in biological matrices. While direct literature for this specific analyte is scarce, the principles outlined here are grounded in established best practices for the analysis of analogous compounds, such as D-amino acids, chiral molecules, and other modified amino acids.[3]

The primary analytical methods for such compounds are Liquid Chromatography-Mass Spectrometry (LC-MS), often with chiral columns, and specialized enzymatic assays.[3][4][5] This guide will focus on troubleshooting variability within these frameworks.

Section 1: Troubleshooting Guide for LC-MS/MS Assays

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying modified amino acids due to its high sensitivity and selectivity.[4][5][6][7] However, variability can arise from multiple stages of the workflow.

Diagram: General LC-MS/MS Workflow

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, CSF) SampleStorage Storage (-80°C) SampleCollection->SampleStorage Stability Extraction Sample Extraction (e.g., SPE, PPT) SampleStorage->Extraction Thawing Derivatization Derivatization (Optional) Extraction->Derivatization Separation Chiral LC Separation Derivatization->Separation Detection MS/MS Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Key stages in a typical bioanalytical LC-MS/MS workflow.

Poor Peak Shape or Splitting Peaks

Question: My chromatographic peak for (4R)-4-Butyl-D-glutamic acid is broad, tailing, or split. What is the cause?

Answer:

Poor peak shape is a common issue that often points to problems with the chromatographic separation itself or interactions between the analyte and the system.

  • Scientific Rationale: The acidic nature of the two carboxyl groups and the basic amino group in the glutamic acid backbone can lead to strong interactions with the stationary phase or unswept volumes in the LC system. The butyl group adds hydrophobicity, creating a molecule with mixed-mode characteristics.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's isoelectric point (pI) to ensure it is fully ionized. For a glutamic acid derivative, a low pH (e.g., 2.5-3.5) using formic acid or trifluoroacetic acid will protonate the carboxyl groups and improve peak shape on a C18 column.

    • Column Choice: Standard C18 columns may not be ideal. Consider using a column designed for polar analytes, such as one with a polar end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can improve retention and peak shape for polar compounds.[7]

    • System Contamination: Flush the system thoroughly. Contaminants on the column or in the injector can cause peak splitting.

    • Injection Solvent: The injection solvent should be weaker than the initial mobile phase to prevent band broadening. Mismatch between injection solvent and mobile phase is a frequent cause of peak distortion.

High Signal Variability Between Injections (Poor Reproducibility)

Question: I'm seeing a high coefficient of variation (%CV) in my quality control (QC) samples. Why is my signal so inconsistent?

Answer:

High variability is often multifactorial, stemming from sample preparation, instrument performance, or analyte stability.

  • Scientific Rationale: Ion suppression or enhancement, known as the "matrix effect," is a primary cause of variability in LC-MS/MS bioanalysis.[8][9] Components from the biological matrix (e.g., phospholipids, salts) co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[8] Analyte stability during sample processing is also critical.[10]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement. This involves comparing the signal of the analyte spiked into an extracted blank matrix sample versus the signal in a clean solvent.

    • Improve Sample Cleanup: If significant matrix effects are observed, enhance the sample preparation method.

      • Protein Precipitation (PPT): A simple but "dirtier" method.

      • Solid Phase Extraction (SPE): Offers superior cleanup by selectively isolating the analyte while washing away interfering matrix components.[8]

      • Phospholipid Removal: Use specialized SPE cartridges or plates designed to remove phospholipids, which are major contributors to matrix effects in plasma and serum.[8][9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability. A SIL-IS for (4R)-4-Butyl-D-glutamic acid (e.g., containing ¹³C or ²H atoms) will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for losses and matrix effects.

    • Check Analyte Stability: Perform freeze-thaw and bench-top stability experiments. Amino acids can be susceptible to degradation during sample handling.[10][11] Keep samples on ice and minimize time at room temperature.

Inability to Separate Stereoisomers

Question: I suspect my sample contains other stereoisomers (e.g., (4S)-4-Butyl-D-glutamic acid or L-enantiomers). How can I resolve them?

Answer:

Standard reversed-phase LC columns cannot separate enantiomers or diastereomers. Chiral separation is required.

  • Scientific Rationale: Enantiomers have identical physical properties and thus identical retention times on achiral columns. Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[12]

  • Troubleshooting Steps:

    • Employ a Chiral Column: This is the most direct approach. CSPs based on macrocyclic antibiotics (like teicoplanin or vancomycin) or polysaccharide derivatives are effective for separating amino acid enantiomers.[12][13]

    • Chiral Derivatization: An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers.[14][15] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[15] A common reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[14]

Table 1: Comparison of Chiral Separation Strategies
StrategyPrincipleProsCons
Chiral Stationary Phase (CSP) Direct separation via transient diastereomeric complex formation with the column phase.[12]Fewer sample preparation steps; less risk of side reactions.Columns can be expensive and less robust; method development can be complex.
Chiral Derivatization Indirect separation by creating diastereomers that are separable on standard columns.[15]Can use standard, robust achiral columns; may improve detection sensitivity.Requires an additional reaction step; risk of incomplete reaction or racemization; derivatizing agent must be enantiomerically pure.

Section 2: Troubleshooting Guide for Enzymatic Assays

Enzymatic assays can offer high throughput and specificity but are sensitive to different sources of variability compared to LC-MS. A common approach for a D-amino acid involves an oxidase enzyme.

Diagram: Principle of a D-Amino Acid Oxidase Assay

Analyte (4R)-4-Butyl-D-glutamic acid DAAO D-Amino Acid Oxidase (DAAO) Analyte->DAAO KetoAcid α-Keto Acid Product DAAO->KetoAcid + NH₃ H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe_Oxidized Fluorescent Product HRP->Probe_Oxidized Measurable Signal Probe_Reduced Non-Fluorescent Probe Probe_Reduced->HRP

Caption: A coupled enzymatic reaction for D-amino acid detection.

Low or No Signal

Question: My standard curve is flat and my samples show no activity. What's wrong?

Answer:

A lack of signal in an enzymatic assay typically points to an issue with one of the core reaction components or incorrect assay conditions.

  • Scientific Rationale: The assay relies on a cascade of enzymatic reactions.[16][17] Failure at any step (substrate recognition, enzyme activity, probe reaction) will lead to signal loss. D-amino acid oxidase (DAAO) has broad substrate specificity, but it does not oxidize D-aspartate or D-glutamate effectively.[16] It is crucial to confirm if the chosen enzyme is active on your specific derivative.

  • Troubleshooting Steps:

    • Confirm Enzyme Specificity: The primary issue may be that standard DAAO does not accept (4R)-4-Butyl-D-glutamic acid as a substrate due to the bulky butyl group or the dicarboxylic acid nature.[16] You may need to source or engineer a specific enzyme. A glutamate dehydrogenase (GDH) or a specific D-glutamate oxidase could be more appropriate starting points.[18]

    • Check Enzyme Activity: Test your enzyme with a known positive control substrate (e.g., D-Alanine for DAAO) to ensure it is active.[17] Enzymes can lose activity due to improper storage or handling.

    • Verify Buffer Conditions: Ensure the pH, ionic strength, and temperature of your assay buffer are optimal for all enzymes in the reaction. Most DAAO assays perform best at a pH around 8.5.[16]

    • Cofactor Presence: Ensure any necessary cofactors (e.g., FAD for DAAO) are present and at the correct concentration.

High Background Signal

Question: My blank wells (no analyte) have a very high signal, reducing my assay window. How can I fix this?

Answer:

High background can originate from sample matrix interference or reagent instability.

  • Scientific Rationale: Biological samples contain endogenous reducing agents (like ascorbic acid or glutathione) that can directly react with the detection probe, bypassing the enzymatic steps and creating a false positive signal. Additionally, the probe itself may be unstable and spontaneously oxidize.

  • Troubleshooting Steps:

    • Sample Pre-treatment: To remove interfering substances from the matrix, perform a sample cleanup. A simple pass-through SPE cartridge or protein precipitation followed by centrifugation can help.

    • Include a "No Enzyme" Control: Prepare wells containing your sample and all assay reagents except the primary enzyme (e.g., DAAO). A high signal in this well confirms that the background is due to matrix interference or probe instability, not enzyme contamination.

    • Protect Probe from Light: Many fluorescent probes are light-sensitive. Prepare reagents and run the assay in the dark or under low-light conditions to prevent spontaneous oxidation.

    • Check Reagent Purity: Ensure all buffer components and reagents are fresh and of high purity.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I store my biological samples to ensure the stability of (4R)-4-Butyl-D-glutamic acid?

A1: For long-term stability, samples (plasma, serum, tissue homogenates) should be stored at -80°C immediately after collection. Amino acid concentrations can change significantly with improper storage, including prolonged time at 4°C or room temperature, and after multiple freeze-thaw cycles.[10] For analysis, thaw samples on ice and process them as quickly as possible.

Q2: My LC-MS/MS assay is showing a small, unexpected peak near my main analyte peak. What could it be?

A2: This could be an isomer. Given the analyte's structure, potential isomers include:

  • Diastereomer: (4S)-4-Butyl-D-glutamic acid.

  • Enantiomer: (4S)-4-Butyl-L-glutamic acid.

  • Positional Isomer: A glutamic acid derivative with the butyl group at a different position. Confirming the identity requires a chiral separation method (as described in Section 1.3) and comparison with authentic standards if available.

Q3: Can I use a standard L-glutamate enzymatic assay kit for my compound?

A3: No. Standard L-glutamate kits typically use L-glutamate oxidase or L-glutamate dehydrogenase.[18] These enzymes are highly specific for the L-enantiomer and will not react with your D-amino acid derivative. You would need an assay based on enzymes that recognize D-amino acids.[17][19]

Q4: What is the best internal standard for my LC-MS/MS assay?

A4: The gold standard is a stable isotope-labeled (SIL) version of your analyte, i.e., (4R)-4-Butyl-D-glutamic acid containing several ¹³C, ¹⁵N, or ²H atoms. This will co-elute and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog (e.g., (4R)-4-Propyl-D-glutamic acid) can be used, but it may not correct for variability as effectively.

References

  • National Institutes of Health (NIH). (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available at: [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • Opel-Reading, H. K., Mortuza, R., & Krause, K. L. (2019). Detection of D-glutamate production from the dual Function enzyme, 4-amino-4-deoxychorismate Lyase/D-amino Acid Transaminase, in Mycobacterium smegmatis. Bio-protocol, 9(1), e3135. Available at: [Link]

  • Rosini, E., et al. (2014). Assays of D-Amino Acid Oxidase Activity. In: Pollegioni, L., & Servi, S. (eds) D-Amino Acids. Methods in Molecular Biology, vol 1143. Humana Press, New York, NY. Available at: [Link]

  • Wang, G., et al. (2017). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ, 5, e3989. Available at: [Link]

  • Imai, K., Fukushima, T., Santa, T., Homma, H., Hamase, K., Sakai, K., & Kato, M. Analytical Chemistry and Biochemistry of D-Amino Acids. Biomedical Chromatography. Available at: [Link]

  • Jia, X., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(8), 2246. Available at: [Link]

  • ResearchGate. How long are the derivatized samples for amino acid analysis stable?. Available at: [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 65(24), 3627-3635. Available at: [Link]

  • Wikipedia. Glutamic acid. Available at: [Link]

  • Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric). Available at: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 29(10), 1305–1327. Available at: [Link]

  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. Available at: [Link]

  • Unnamed Author. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Available at: [Link]

  • Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

  • Beijing Baitai Paike Biotechnology Co., Ltd. LC-MS Amino Acid Analysis. Available at: [Link]

  • Lanthier, J., et al. (2013). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry, 85(17), 8128-8135. Available at: [Link]

  • ResearchGate. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Biological Significance of D-Glutamic Acid. Available at: [Link]

  • arXiv. (2022). Amino Acids and Their Biological Derivatives Modulate Protein-Protein Interactions In an Additive Way. Available at: [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]

  • ResearchGate. Analysis of Post-translational Modifications by LC-MS/MS. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Cell Biolabs, Inc. D-Amino Acid Assay Kits. Available at: [Link]

  • Tarailo-Graovac, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 11. Available at: [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Available at: [Link]

  • MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • FooDB. Showing Compound D-Glutamic acid (FDB023148). Available at: [Link]

  • National Institutes of Health (NIH). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Available at: [Link]

  • ASM Journals. Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus. Available at: [Link]

Sources

Technical Support Center: (4R)-4-Butyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4R)-4-Butyl-D-glutamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this modified amino acid. Here, we move beyond standard protocols to address the nuanced artifacts and unexpected results that can arise during synthesis, purification, and analysis. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of a Modified Amino Acid

(4R)-4-Butyl-D-glutamic acid is a synthetic derivative of D-glutamic acid, a non-proteinogenic amino acid.[1] The introduction of a butyl group at the 4-position significantly increases its lipophilicity, altering its solubility, reactivity, and chromatographic behavior compared to its parent molecule. These modifications, while essential for its function in various research applications, also introduce specific challenges and potential artifacts. This guide provides field-proven insights to identify, understand, and mitigate these issues.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format, focusing on the practical challenges encountered during routine analysis.

Mass Spectrometry (MS) Analysis

Q1: My ESI-MS spectrum shows an unexpected peak at [M-17]⁺ or [M-18]⁺. What is it?

A1: This is one of the most common artifacts observed with glutamic acid and its derivatives. It almost certainly corresponds to the formation of a pyroglutamate derivative via intramolecular cyclization. This involves the loss of a water molecule (mass of 18.01 Da) from the parent molecule.[2][3] The reaction is catalyzed by heat or acidic conditions, which are often present during sample preparation, HPLC, or in the ESI source itself.[4] The [M-17]⁺ peak can be attributed to the subsequent loss of a proton from the cyclized product.

  • Causality: The γ-carboxylic acid is in close proximity to the α-amino group, allowing for a nucleophilic attack to form a stable five-membered lactam ring. The butyl group at the 4-position does not sterically hinder this reaction.

  • Preventative Measures:

    • Avoid Excessive Heat: Minimize heating during sample workup and solvent evaporation.

    • Control pH: Prepare samples in a slightly basic or neutral pH buffer if compatible with your workflow. Avoid prolonged storage in acidic solutions like 0.1N HCl.[3]

    • Optimize MS Source Conditions: Use the lowest feasible source temperature and desolvation gas flow to minimize in-source cyclization.

Q2: I see prominent peaks at [M+23]⁺ and [M+39]⁺ in my mass spectrum. Are these impurities?

A2: These are typically not impurities but rather common adducts formed during electrospray ionization. The [M+23]⁺ peak corresponds to the sodium adduct ([M+Na]⁺), and the [M+39]⁺ peak corresponds to the potassium adduct ([M+K]⁺).

  • Causality: Trace amounts of sodium and potassium salts are ubiquitous in laboratory glassware, solvents (especially methanol), and buffers. The analyte's carboxylic acid groups readily chelate these cations.

  • Troubleshooting Steps:

    • Use high-purity, LC-MS grade solvents and additives.

    • If adducts interfere with the analysis of a co-eluting species, consider using a different ionization modifier, such as ammonium formate, which favors the formation of [M+H]⁺ or [M+NH₄]⁺ adducts.

| Common Adducts for (4R)-4-Butyl-D-glutamic acid (MW: 203.27) | | :--- | :--- | :--- | | Adduct Ion | Formula | Expected m/z | | Protonated Molecule | [M+H]⁺ | 204.12 | | Sodium Adduct | [M+Na]⁺ | 226.10 | | Potassium Adduct | [M+K]⁺ | 242.08 | | Ammonium Adduct | [M+NH₄]⁺ | 221.15 | | Pyroglutamate Derivative | [M-H₂O+H]⁺ | 186.11 |

HPLC Analysis

Q3: My HPLC chromatogram shows a persistent front-running or tailing peak for my compound on a C18 column. Why?

A3: This is a classic sign of poor retention and/or secondary interactions on a standard reversed-phase (RP) column. (4R)-4-Butyl-D-glutamic acid, despite the butyl group, is still a highly polar, zwitterionic molecule at neutral pH.

  • Causality:

    • Poor Retention: The compound may not partition well into the hydrophobic C18 stationary phase, causing it to elute near the solvent front.

    • Peak Tailing: The free amine and carboxyl groups can engage in secondary ionic interactions with residual, un-capped silanols on the silica backbone of the column. This leads to a non-ideal chromatographic peak shape.

  • Solutions:

    • Use an Ion-Pairing Reagent: Add 0.05-0.1% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to your mobile phase.[3] The reagent pairs with the amine group, neutralizing its charge and increasing overall hydrophobicity, which improves retention and peak shape.

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar analytes. It uses a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[5]

    • Employ a Modern Column: Use a column with advanced end-capping or an embedded polar group to minimize silanol interactions.

Q4: I'm seeing a small "ghost peak" in my blank gradient runs after analyzing my sample. What's causing this?

A4: This indicates sample carryover. (4R)-4-Butyl-D-glutamic acid can be "sticky" due to its ionic character.

  • Causality: The molecule can adhere to active sites within the HPLC system, such as the injector rotor seal, tubing, or the column head. It then slowly bleeds off in subsequent runs, appearing as a broad, low-intensity peak.

  • Mitigation Workflow:

    • Optimize Needle Wash: Use a strong wash solvent in your autosampler program. A mix of acetonitrile, isopropanol, and water with a small amount of acid (formic or TFA) is often effective.

    • Perform System Flushes: Regularly flush the entire system with a strong solvent series to remove accumulated contaminants.

    • Check for Contamination: If the problem persists, systematically check components. Temporarily replace the column with a union to see if the carryover originates from the injector or upstream components.

NMR Spectroscopy

Q5: The peaks in my ¹H NMR spectrum are broad, especially the amine and acid protons. How can I fix this?

A5: Peak broadening for N-H and O-H protons is common and usually related to chemical exchange or sample conditions.

  • Causality:

    • Proton Exchange: The amine (NH₂) and carboxylic acid (COOH) protons can exchange with each other, with residual water, or with deuterons from the solvent (e.g., in D₂O or MeOD). This exchange happens on the NMR timescale and leads to signal broadening.

    • pH Effects & Aggregation: The ionization state of the molecule is pH-dependent. If the pH of your sample in a solvent like D₂O is near the molecule's isoelectric point, it can lead to aggregation, causing slower molecular tumbling and broader peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Troubleshooting:

    • D₂O Shake: To confirm exchangeable protons, acquire a spectrum in a solvent like CDCl₃ or DMSO-d₆, then add a drop of D₂O, shake, and re-acquire. The exchangeable N-H and O-H peaks will diminish or disappear.

    • Adjust pH: When using D₂O, adjust the pD slightly by adding a microliter of DCl or NaOD to move away from the isoelectric point and break up aggregates.

    • Use an Aprotic Polar Solvent: DMSO-d₆ is an excellent choice as it slows down the exchange rate of N-H and O-H protons, often resulting in sharper, observable peaks for these groups.[6]

    • Filter the Sample: If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of Celite or silica can help.

Part 2: Validated Experimental Protocols

These protocols are designed to be self-validating by incorporating in-process quality control checks.

Protocol 1: HPLC-MS Analysis using Ion-Pairing RP-HPLC

This method is robust for quantifying purity and identifying related substances.

  • Sample Preparation:

    • Accurately weigh ~1 mg of (4R)-4-Butyl-D-glutamic acid and dissolve in 1.0 mL of Water:Acetonitrile (95:5 v/v) to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute this stock solution to a working concentration of ~10 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 2.7 µm, 2.1 x 100 mm (or similar high-performance column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Detection (ESI+):

    • Scan Range: m/z 100-500.

    • Key Ions to Monitor (SIM/MRM):

      • Parent Compound: m/z 204.1

      • Pyroglutamate Artifact: m/z 186.1

  • System Suitability & Validation:

    • Blank Injection: Before the first sample, run a blank (diluent only) to ensure no carryover or system contamination.

    • Tailing Factor: For the main peak, the USP tailing factor should be ≤ 1.5. If tailing is observed, consider switching to TFA as an ion-pairing agent or troubleshooting the system (see Q3).

    • Retention Time Reproducibility: Inject the standard five times; the relative standard deviation (RSD) of the retention time should be < 1%.

Protocol 2: NMR Sample Preparation for Structural Confirmation

This protocol ensures high-quality spectra for unambiguous structural elucidation.

  • Solvent Selection: Use high-quality deuterated solvents (≥99.9% D). DMSO-d₆ is recommended for observing exchangeable protons. D₂O is suitable for general structure but will exchange with N-H and O-H protons.

  • Sample Preparation:

    • Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution if needed.

  • Acquisition Parameters (400 MHz example):

    • ¹H Spectrum:

      • Acquire at least 16 scans.

      • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration if needed.

      • Set the spectral width to cover from -1 to 13 ppm.

    • ¹³C Spectrum:

      • Use a proton-decoupled pulse program (e.g., zgpg30).

      • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more), as ¹³C is much less sensitive than ¹H.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid, dimethyl sulfone) must be used. Accurately weigh both the analyte and the standard.

  • Quality Control:

    • Linewidth: Check the linewidth of a sharp, non-exchangeable proton signal (e.g., the terminal methyl of the butyl group). A narrow linewidth indicates good shimming and a homogeneous sample.

    • Solvent Residual Peak: Ensure the residual solvent peak is correctly referenced. For DMSO-d₆, the center of the quintet is at 2.50 ppm.[6]

Part 3: Key Artifact Pathways & Workflows

Visualizing the source of artifacts and the logic for troubleshooting is critical for efficient problem-solving.

Formation of Pyroglutamic Acid Derivative

The diagram below illustrates the intramolecular cyclization reaction, which is a primary degradation pathway.

G cluster_0 Artifact Formation Pathway start (4R)-4-Butyl-D-glutamic acid (Open-chain form) intermediate Nucleophilic Attack (Amine on γ-Carbonyl) start->intermediate Proximity of functional groups product Pyroglutamate Derivative (Lactam form) Mass = M-18 intermediate->product - H₂O catalyst Heat or Acid (H⁺) catalyst->intermediate

Caption: Intramolecular cyclization of the parent compound to its lactam form.

Troubleshooting Workflow for Unexpected HPLC Peaks

This decision tree provides a logical path for identifying the source of unknown peaks in your chromatogram.

HPLC_Troubleshooting cluster_characteristics Peak Characteristics cluster_source Potential Source Identification start Unexpected Peak in HPLC Chromatogram char_rt Elution Time? start->char_rt char_shape Broad or Tailing? char_shape->start No, re-evaluate source_secondary Secondary Interactions (e.g., Silanol activity) char_shape->source_secondary Yes char_rt->char_shape Normal Shape source_impurity Synthesis Impurity (Starting material, byproduct) char_rt->source_impurity Consistent RT, Present in new sample prep source_degradation Degradation Product (e.g., Pyroglutamate) char_rt->source_degradation Grows over time or with sample stress source_contaminant System Contamination (Carryover, solvent impurity) char_rt->source_contaminant Present in Blank Injection node_impurity Action: Review synthesis scheme. Analyze starting materials. source_impurity->node_impurity node_degradation Action: Run stressed sample (heat/acid). Confirm mass with MS. source_degradation->node_degradation node_contaminant Action: Run system flush. Use fresh solvents/vials. source_contaminant->node_contaminant node_secondary Action: Modify mobile phase (add TFA). Use end-capped column. source_secondary->node_secondary

Caption: A decision tree for systematic troubleshooting of HPLC artifacts.

References

  • Lee, S. Y., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Glutamic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23327, D-Glutamic Acid. [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Arroyo-López, F. N., et al. (2016). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. [Link]

  • Wilson, R. H., et al. (2022). Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. Molecules. [Link]

  • Nagy, V., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences. [Link]

  • Liu, H., et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Molecular Pharmaceutics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ABRF. Biomolecular Delta Mass. [Link]

Sources

Technical Support Center: Refining Analytical Detection of (4R)-4-Butyl-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical detection of (4R)-4-Butyl-D-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative and qualitative analysis of this non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your analytical workflows.

Introduction: The Analytical Challenge of (4R)-4-Butyl-D-glutamic Acid

(4R)-4-Butyl-D-glutamic acid, a synthetic derivative of glutamic acid, presents unique analytical challenges due to its stereochemistry, polarity, and potential for complex interactions within biological matrices. Accurate and precise quantification is paramount in research and development, necessitating robust and reliable analytical methods. This guide will address common issues encountered during method development, validation, and routine analysis using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Troubleshooting Guide

This section is structured to follow a logical experimental workflow, from initial sample handling to final data interpretation.

Sample Preparation Issues

Inaccurate or inconsistent sample preparation is a primary source of variability in analytical results.[1]

Question: I'm observing low and inconsistent recovery of (4R)-4-Butyl-D-glutamic acid from plasma samples. What are the likely causes and solutions?

Answer:

Low and erratic recovery from complex biological matrices like plasma is a common hurdle. The primary culprits are often inefficient protein precipitation and analyte loss during extraction.

  • Inefficient Protein Precipitation: The polar nature of (4R)-4-Butyl-D-glutamic acid can lead to its co-precipitation with plasma proteins.

    • Solution: Experiment with different protein precipitation solvents. While acetonitrile is common, a mixture of methanol and acetonitrile (e.g., 1:1 v/v) or methanol alone can be more effective for polar analytes. Ensure a sufficient volume of cold solvent (at least 3:1 solvent-to-plasma ratio) is used and that vortexing is thorough to ensure complete protein denaturation.[2]

  • Analyte Adsorption: The analyte can adsorb to plasticware, especially at low concentrations.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Additionally, consider the pH of your sample. Adjusting the pH to be 2-3 units away from the isoelectric point of (4R)-4-Butyl-D-glutamic acid can minimize its zwitterionic character and reduce non-specific binding.

  • Analyte Stability: Degradation of the analyte during sample processing can lead to lower recovery.

    • Solution: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic or chemical degradation.[3][4] The stability of glutamic acid and its derivatives can be influenced by temperature and pH.[5]

Chromatographic Problems

The chromatographic behavior of (4R)-4-Butyl-D-glutamic acid is highly dependent on the chosen methodology.

Question: My HPLC analysis shows significant peak tailing for (4R)-4-Butyl-D-glutamic acid. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue with polar, ionizable compounds and can compromise resolution and integration accuracy.[6][7][8]

  • Secondary Interactions with Stationary Phase: The primary amine and carboxylic acid moieties of the analyte can interact with residual silanol groups on C18 columns, leading to tailing.

    • Solution 1: Mobile Phase Modification: Add a competing base, such as a low concentration of triethylamine (TEA) (e.g., 0.1%), to the mobile phase to saturate the active sites on the stationary phase. Alternatively, using a mobile phase with a lower pH (e.g., buffered to pH 2.5-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups and the analyte's carboxyl groups, reducing undesirable interactions.

    • Solution 2: Alternative Stationary Phase: Consider using a column with a different chemistry. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for retaining and separating highly polar compounds like amino acids.[9] An alternative is to use a modern, end-capped C18 column designed for polar analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Question: I am struggling to achieve baseline separation of the (4R) and (4S) enantiomers of 4-Butyl-D-glutamic acid. What chiral separation strategies should I consider?

Answer:

Enantiomeric separation is critical for stereospecific analysis and requires a chiral environment.

  • Direct Chiral Separation: This is often the preferred approach.

    • Solution 1: Chiral Stationary Phases (CSPs): Employ a chiral HPLC column. For amino acids, crown ether-based CSPs are particularly effective for separating the enantiomers of primary amines.[10] Polysaccharide-based and teicoplanin-based chiral columns are also viable options.[11]

    • Solution 2: Chiral Mobile Phase Additives: If a chiral column is not available, a chiral selector, such as β-cyclodextrin, can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[12]

  • Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

    • Solution: While effective, this method adds complexity and a potential source of error to the workflow. It is generally considered a secondary option if direct methods are unsuccessful.[13]

Mass Spectrometry Detection Issues

Question: I am experiencing significant signal suppression (matrix effects) in my LC-MS/MS analysis of (4R)-4-Butyl-D-glutamic acid from tissue homogenates. How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS-based bioanalysis, where co-eluting endogenous components interfere with the ionization of the analyte of interest, leading to inaccurate quantification.[14][15][16]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.

    • Solution 1: Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate (4R)-4-Butyl-D-glutamic acid from the complex matrix. A mixed-mode cation exchange sorbent would be a good starting point, as it can retain the analyte via its primary amine while allowing neutral and acidic interferences to be washed away.

    • Solution 2: Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, an LLE method with a suitable polar organic solvent might be developed, potentially after derivatization to increase the analyte's hydrophobicity.

  • Optimize Chromatography: Ensure the analyte elutes in a region of the chromatogram with minimal co-eluting matrix components.

    • Solution: Adjust the gradient profile of your HPLC method to better separate the analyte from the bulk of the matrix components. A post-column infusion study can help identify regions of significant ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.

    • Solution: Synthesize or procure a deuterated or 13C-labeled version of (4R)-4-Butyl-D-glutamic acid. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of (4R)-4-Butyl-D-glutamic acid?

A1: It depends on the analytical technique. For LC-MS , derivatization is often not required, as modern HILIC or reversed-phase columns can provide adequate retention and separation of the underivatized molecule.[9] However, for GC-MS , derivatization is mandatory to increase the volatility and thermal stability of this polar amino acid.[17] A common two-step derivatization involves esterification of the carboxylic acid groups followed by acylation of the amine group.[18]

Q2: What are the recommended starting conditions for an LC-MS/MS method for (4R)-4-Butyl-D-glutamic acid?

A2: A good starting point would be a HILIC column with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate ionization. A gradient elution from high to low organic content will elute the polar analyte. For MS/MS detection in positive ion mode, you would typically monitor the transition from the protonated parent ion [M+H]+ to a characteristic product ion.

Q3: How can I ensure the stability of (4R)-4-Butyl-D-glutamic acid in my analytical samples?

A3: Proper sample handling and storage are crucial.[3] For biological samples, it is recommended to process them quickly at low temperatures (e.g., on ice) and store them at -80°C for long-term stability.[1][4] For prepared samples in the autosampler, stability should be assessed as part of method validation. Glutamic acid and its analogs can be susceptible to degradation at high temperatures and certain pH conditions.[5][19]

Q4: What are the key parameters to consider during method validation for an analytical procedure for (4R)-4-Butyl-D-glutamic acid?

A4: A comprehensive method validation should follow ICH guidelines and assess parameters such as:

  • Specificity/Selectivity: The ability to detect the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the biological matrix and in the prepared sample.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
  • Thaw frozen plasma samples on ice.

  • In a low-adsorption microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of ice-cold methanol containing the stable isotope-labeled internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 2 minutes.

  • Inject the supernatant onto the LC-MS/MS system.

Protocol 2: GC-MS Derivatization
  • Dry the sample extract completely under nitrogen.

  • Esterification: Add 100 µL of 2M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes.[18]

  • Cool the sample to room temperature and evaporate the solvent under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65°C for 30 minutes.

  • Cool to room temperature and evaporate to dryness.

  • Reconstitute in a suitable solvent (e.g., toluene) for GC-MS analysis.

Data Presentation: HPLC Troubleshooting Summary
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; add competing base (e.g., TEA); use an end-capped or HILIC column.[6]
Column overloadReduce injection volume or sample concentration.
Poor Chiral Resolution Inappropriate chiral selectorScreen different chiral stationary phases (e.g., crown ether, polysaccharide).[10][11]
Suboptimal mobile phaseOptimize the mobile phase composition and additives (e.g., TFA for crown ether columns).[10]
Retention Time Drift Inconsistent mobile phase compositionPrepare fresh mobile phase daily; ensure proper mixing if using a gradient.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Column degradationReplace the column if performance does not improve after cleaning.

Part 4: Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (e.g., with Methanol) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (e.g., HILIC Column) reconstitute->hplc ms Mass Spectrometry (Tandem MS) hplc->ms data Data Acquisition and Processing ms->data

Caption: General workflow for the LC-MS/MS analysis of (4R)-4-Butyl-D-glutamic acid from plasma.

Diagram 2: Troubleshooting Logic for Peak Tailing

troubleshooting start Peak Tailing Observed cause1 Secondary Interactions? start->cause1 solution1a Modify Mobile Phase (Lower pH or add TEA) cause1->solution1a Yes solution1b Change Column (HILIC or end-capped) cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 Yes cause3 Extra-column Volume? cause2->cause3 No solution3 Optimize Tubing and Connections cause3->solution3 Yes

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

References

  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Cui, M., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 9(1), e85939. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • O'Brien, J. J., et al. (2017). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of Proteomics, 158, 46-54. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-183. Retrieved from [Link]

  • Al-Ghobashy, M. A., et al. (2012). A novel uplc-ms/ms method for determination of γ-amino butyric acid analogue in human plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 265-271. Retrieved from [Link]

  • LCGC International. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Brückner, H., & Westhauser, T. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography A, 1217(18), 3073-3081. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures. Retrieved from [Link]

  • Jones, D. P., et al. (2017). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1060, 185-192. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

  • Megazyme. (n.d.). L-GLUTAMIC ACID (L-GLUTAMATE). Retrieved from [Link]

  • Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1013-1015. Retrieved from [Link]

  • YouTube. (2016). Accounting for matrix effect. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]

  • Nakano, Y., et al. (2017). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 142(18), 3407-3414. Retrieved from [Link]

  • Wang, Y., & Wang, C. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1262, 195-200. Retrieved from [Link]

  • Koel, M., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 967, 1-7. Retrieved from [Link]

  • Liu, L., et al. (2010). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 6(1), 45-55. Retrieved from [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10403-10421. Retrieved from [Link]

  • Liu, S., et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Molecular Pharmaceutics, 11(3), 967-975. Retrieved from [Link]

  • Kachhawa, D., et al. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Laboratory Physicians, 9(1), 14-18. Retrieved from [Link]

  • Brückner, H., & Jaek, P. (1992). Determination of D-alanine and D-glutamic acid in biological samples by coupled-column chromatography using beta-cyclodextrin as mobile phase additive. Journal of Chromatography A, 627(1-2), 115-123. Retrieved from [Link]

  • Aristoy, M. C., & Toldrá, F. (1995). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. Journal of Agricultural and Food Chemistry, 43(3), 645-649. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Effects of (4R)-4-Butyl-D-glutamic acid: An Investigative Kainate Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of (4R)-4-Butyl-D-glutamic acid

(4R)-4-Butyl-D-glutamic acid is a synthetic amino acid derivative with a chemical structure suggesting its interaction with the glutamatergic system, a primary excitatory neurotransmitter network in the central nervous system.[1][] Glutamate and its receptors are pivotal in numerous physiological processes, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[3][4] The structural similarity of (4R)-4-Butyl-D-glutamic acid to known kainate receptor agonists, particularly (2S,4R)-4-methylglutamate, points towards its potential as a selective modulator of kainate receptors, a subtype of ionotropic glutamate receptors.[5] Kainate receptors are known to play a crucial role in synaptic plasticity and their modulation is a promising therapeutic strategy for conditions like epilepsy, chronic pain, and neurodegenerative diseases.[4][6]

This guide provides a comprehensive framework for validating the effects of (4R)-4-Butyl-D-glutamic acid, from initial in vitro characterization to in vivo assessment of its neuroprotective potential. We will explore detailed experimental protocols, compare its anticipated performance with established glutamatergic modulators, and provide the rationale behind each step of the validation process.

Part 1: In Vitro Characterization: Defining the Molecular Target and Functional Activity

The initial validation of (4R)-4-Butyl-D-glutamic acid focuses on confirming its interaction with kainate receptors and characterizing its functional consequences at the cellular level.

Receptor Binding Affinity and Selectivity

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., whole brain or specific regions like the hippocampus known for high kainate receptor expression).

  • Incubation: Incubate the prepared membranes with increasing concentrations of unlabeled (4R)-4-Butyl-D-glutamic acid in the presence of a constant concentration of a suitable radiolabeled kainate receptor ligand (e.g., [3H]kainate or the more selective [3H]-(2S,4R)-4-methylglutamate).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of (4R)-4-Butyl-D-glutamic acid that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

To assess selectivity, this assay should be repeated using radioligands for other glutamate receptor subtypes (e.g., [3H]AMPA for AMPA receptors and [3H]MK-801 for NMDA receptors).

Functional Characterization using Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional effects of a compound on ion channels.[7][8] This technique allows for the precise measurement of ion currents elicited by the activation of kainate receptors in response to (4R)-4-Butyl-D-glutamic acid.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

Caption: Workflow for whole-cell patch-clamp analysis of (4R)-4-Butyl-D-glutamic acid activity.

Detailed Protocol: Whole-Cell Patch-Clamp Recording of Kainate Receptor Currents

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an internal solution containing a cesium-based solution to block potassium channels and isolate glutamate receptor currents.

  • Recording:

    • Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at -60 mV.

    • Rapidly perfuse the neuron with an external solution containing varying concentrations of (4R)-4-Butyl-D-glutamic acid.

    • Record the resulting inward currents. To isolate kainate receptor-mediated currents, specific antagonists for AMPA (e.g., GYKI 53655) and NMDA receptors (e.g., D-AP5) should be included in the external solution.

  • Data Analysis: Analyze the dose-response relationship to determine the EC50 (effective concentration for 50% of maximal response). The kinetics of the current (rise time, decay time) and the degree of receptor desensitization should also be quantified.

Intracellular Calcium Imaging

Activation of ionotropic glutamate receptors leads to an influx of cations, including Ca2+, which acts as a critical second messenger.[9] Fluorescent calcium imaging provides a high-throughput method to assess the functional activity of (4R)-4-Butyl-D-glutamic acid on a larger population of cells.[10][11]

Experimental Workflow: Fluorescent Calcium Imaging

Caption: Workflow for fluorescent calcium imaging to assess (4R)-4-Butyl-D-glutamic acid-induced calcium influx.

Detailed Protocol: Fluorescent Calcium Imaging of Glutamate Receptor Activation

  • Cell Preparation: Plate primary neurons on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fluo-4 AM (acetoxymethyl ester) for 30-60 minutes at 37°C.[12] The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Imaging:

    • Mount the coverslip on the stage of a fluorescence microscope equipped with a suitable excitation light source and emission filter.

    • Continuously perfuse the cells with a physiological saline solution.

    • Acquire a baseline of fluorescence intensity.

    • Apply (4R)-4-Butyl-D-glutamic acid at various concentrations.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to yield ΔF/F0. The percentage of cells responding and the peak amplitude of the calcium transient are key parameters to quantify.

Part 2: Comparative Analysis with Alternative Glutamatergic Modulators

To understand the unique properties of (4R)-4-Butyl-D-glutamic acid, its effects should be compared to other well-characterized glutamatergic modulators.

CompoundPresumed Mechanism of ActionKey Experimental Observations
(4R)-4-Butyl-D-glutamic acid Selective Kainate Receptor Agonist Hypothesized to induce kainate receptor-mediated inward currents and intracellular calcium influx.
Kainic AcidNon-selective Kainate and AMPA Receptor AgonistPotent induction of seizures and excitotoxic cell death in vivo.[3]
LY382884Selective GluK1 (formerly GluR5) Kainate Receptor AntagonistAttenuates kainate-induced neuronal responses and exhibits neuroprotective effects in models of pathological pain.[13][14]
RiluzoleGlutamate Release Inhibitor and NMDA Receptor AntagonistDemonstrates neuroprotective effects in models of excitotoxicity and is used clinically to treat amyotrophic lateral sclerosis (ALS).[8][15][16]

Part 3: In Vivo Validation: Assessing Neuroprotective Efficacy

The ultimate validation of a neuroactive compound lies in its ability to exert a therapeutic effect in a relevant in vivo model. Given the role of kainate receptors in excitotoxicity, a key validation step for (4R)-4-Butyl-D-glutamic acid is to assess its neuroprotective potential. Paradoxically, as a kainate receptor agonist, it may either exacerbate or, at low doses, potentially precondition neurons against excitotoxic insults.

Animal Model of Kainate-Induced Excitotoxicity

Direct administration of kainic acid into the brain of rodents is a well-established model for inducing excitotoxicity and seizures, mimicking aspects of temporal lobe epilepsy and ischemic brain injury.[3][17][18]

Experimental Workflow: Kainate-Induced Excitotoxicity Model

Caption: Workflow for assessing the neuroprotective effects of (4R)-4-Butyl-D-glutamic acid in a kainate-induced excitotoxicity model.

Detailed Protocol: Kainate-Induced Excitotoxicity in Rats

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

  • Drug Administration: Administer (4R)-4-Butyl-D-glutamic acid (at a range of doses) or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at a predetermined time before the kainate challenge.

  • Kainate Injection: Stereotactically inject a solution of kainic acid (e.g., 0.05 mM) into a specific brain region, such as the hippocampus or striatum.[19]

  • Behavioral Assessment: Monitor the animals for the onset and severity of seizures using a standardized scoring system (e.g., the Racine scale).

  • Histological Analysis: At a set time point (e.g., 24 or 72 hours) post-injection, perfuse the animals and prepare brain sections.

  • Quantification of Neurodegeneration: Stain brain sections with markers of neuronal death (e.g., Fluoro-Jade B or TUNEL staining) and quantify the extent of the lesion. Immunohistochemistry for neuronal markers (e.g., NeuN) can also be used to assess neuronal loss.

  • Assessment of Neuroinflammation: Perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to evaluate the inflammatory response.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating the effects of (4R)-4-Butyl-D-glutamic acid. The proposed experiments will systematically characterize its pharmacological profile, from its molecular target to its potential therapeutic efficacy in an in vivo model of neurodegeneration. Based on its structural similarity to known kainate receptor agonists, it is hypothesized that (4R)-4-Butyl-D-glutamic acid will act as a selective agonist at these receptors.

Future research should aim to confirm this hypothesis and further explore the therapeutic window and potential side effects of this compound. Investigating its effects on different kainate receptor subunit compositions and exploring its utility in other models of neurological disorders will be crucial next steps in determining its potential as a novel neuropharmacological agent.

References

  • Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • D-Glutamic Acid | C5H9NO4 | CID 23327. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023, May 16). MDPI. Retrieved January 24, 2026, from [Link]

  • Delayed neuroprotection by riluzole against excitotoxic damage evoked by kainate on rat organotypic spinal cord cultures. (2011, September 8). PubMed. Retrieved January 24, 2026, from [Link]

  • In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Neuroprotective Drug Riluzole Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models. (2013, April 10). Journal of Neuroscience. Retrieved January 24, 2026, from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Retrieved January 24, 2026, from [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Glutamic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

  • Neuroprotective agent riluzole potentiates postsynaptic GABAA receptor function. (n.d.). Retrieved January 24, 2026, from [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). Retrieved January 24, 2026, from [Link]

  • Molecular Physiology of Kainate Receptors. (2001, July 1). Retrieved January 24, 2026, from [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. (n.d.). Retrieved January 24, 2026, from [Link]

  • Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. (2018, March 15). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Kainate-Mediated Excitotoxicity Induces Neuronal Death in the Rat Spinal Cord In Vitro via a PARP-1 Dependent Cell Death Pathway (Parthanatos). (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. (n.d.). Retrieved January 24, 2026, from [Link]

  • Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. (2022, October 13). MDPI. Retrieved January 24, 2026, from [Link]

  • In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. (2022, April 19). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Neuroprotective Agent Riluzole Potentiates Postsynaptic GABA(A) Receptor Function. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The glutamate story. (2006, January 9). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Calcium imaging protocol. (A) Protocol design and representative plot... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • L-Glutamic Acid | C5H9NO4 | CID 33032. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • KA‐mediated excitotoxicity induces neuronal ferroptosis through activation of ferritinophagy. (2022, September 22). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Glutamate receptor antagonists as fast-acting therapeutic alternatives for the treatment of depression: ketamine and other compounds. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Guide to the Activity of (4R)-4-Butyl-D-glutamic Acid and L-Glutamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the biological activity of the novel compound, (4R)-4-Butyl-D-glutamic acid, against the endogenous neurotransmitter, L-glutamic acid. As (4R)-4-Butyl-D-glutamic acid is a less-characterized molecule, this document serves as both a comparative analysis based on structurally related compounds and a practical guide to the experimental validation of its activity.

Introduction: The Significance of Glutamatergic Modulation

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] It exerts its effects through a variety of ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate receptors (mGluRs).[1][2] Consequently, the glutamatergic system is a primary target for therapeutic intervention in a host of neurological and psychiatric disorders.

The synthesis of novel glutamic acid analogs, such as (4R)-4-Butyl-D-glutamic acid, is a key strategy in the development of new therapeutics. By modifying the core glutamic acid structure, researchers aim to achieve altered potency, selectivity, and pharmacokinetic profiles. The introduction of a butyl group at the 4-position and the D-isomeric configuration are expected to significantly influence the compound's interaction with glutamate receptors and transporters.

Structural Comparison

L-glutamic acid is a naturally occurring L-alpha-amino acid.[3] In contrast, (4R)-4-Butyl-D-glutamic acid possesses two key structural modifications:

  • D-Stereoisomerism: While most amino acids in mammals are in the L-form, D-amino acids are known to exist and can have distinct biological roles.[4] This change in stereochemistry at the alpha-carbon can dramatically alter receptor binding and enzymatic degradation.

  • 4-Butyl Substitution: The addition of a hydrophobic butyl group at the 4-position of the glutamate backbone introduces steric bulk and alters the electronic properties of the molecule. This modification can influence receptor subtype selectivity and binding affinity.

Comparative Activity Profile: A Predictive Framework

Direct experimental data on (4R)-4-Butyl-D-glutamic acid is not widely available in peer-reviewed literature, suggesting its novelty. However, based on studies of other 4-substituted glutamic acid analogs, we can construct a predictive framework for its potential activity. For instance, studies on (2S,4R)-4-methylglutamic acid have shown selectivity for kainate and metabotropic glutamate receptors.[5] It is plausible that the butyl substitution in (4R)-4-Butyl-D-glutamic acid will also confer selectivity for a subset of glutamate receptors.

The following table outlines the expected parameters to be evaluated and provides a template for presenting comparative data once obtained through the experimental protocols detailed in this guide.

ParameterL-Glutamic Acid(4R)-4-Butyl-D-glutamic acid (Hypothetical Data)Rationale for Investigation
Binding Affinity (Ki, nM)
NMDA Receptor~550[6]To be determinedThe D-isomeric form may alter binding to the glycine co-agonist site or the glutamate binding site.
AMPA ReceptorHigh affinityTo be determinedThe 4-butyl group may sterically hinder binding or confer subtype selectivity.
Kainate ReceptorHigh affinityTo be determinedOther 4-substituted analogs show kainate receptor activity.[5]
mGluR Group IHigh affinityTo be determinedThe bulky butyl group could influence binding to the Venus flytrap domain of mGluRs.
mGluR Group IIHigh affinityTo be determinedPotential for selective agonism or antagonism.
mGluR Group IIIHigh affinityTo be determinedPotential for selective agonism or antagonism.
Functional Activity (EC50/IC50, µM)
NMDA Receptor (Agonist/Antagonist)AgonistTo be determinedTo determine if the compound activates or blocks NMDA receptor-mediated currents.
AMPA Receptor (Agonist/Antagonist)AgonistTo be determinedTo assess the functional consequence of binding to AMPA receptors.
Metabolic Stability Rapidly metabolizedTo be determinedThe D-amino acid configuration may confer resistance to enzymatic degradation.

Experimental Protocols for Comparative Analysis

To empirically determine the activity profile of (4R)-4-Butyl-D-glutamic acid, a series of well-established assays should be performed. The following protocols are provided as a guide for researchers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (4R)-4-Butyl-D-glutamic acid for various glutamate receptor subtypes.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex for NMDA and AMPA receptors, cerebellum for mGluRs) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors).

      • A range of concentrations of the unlabeled competitor (L-glutamic acid or (4R)-4-Butyl-D-glutamic acid).

      • The prepared membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis G cluster_1 Electrophysiology Workflow Cell_Culture Cell Culture (Neurons or Recombinant Cells) Patching Whole-Cell Patch Clamp Cell_Culture->Patching Application Compound Application Patching->Application Recording Current Recording Application->Recording Analysis Data Analysis (EC50 / IC50) Recording->Analysis

Caption: Workflow for Electrophysiology Assay.

Glutamatergic Synapse Signaling Pathway

The following diagram illustrates the key components of a glutamatergic synapse, the site of action for L-glutamic acid and its analogs.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamine Glutamine Glutamate_Pre Glutamate Glutamine->Glutamate_Pre Glutaminase Vesicle Synaptic Vesicle Glutamate_Pre->Vesicle VGLUT Glutamate_Post Glutamate Vesicle->Glutamate_Post Exocytosis NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R AMPA Receptor Na_Influx Na⁺ Influx AMPA_R->Na_Influx mGluR mGluR Signaling Intracellular Signaling mGluR->Signaling Glutamate_Post->NMDA_R Glutamate_Post->AMPA_R Glutamate_Post->mGluR

Caption: Simplified Glutamatergic Synapse.

Conclusion and Future Directions

The comparative analysis of (4R)-4-Butyl-D-glutamic acid and L-glutamic acid is essential for elucidating the therapeutic potential of this novel compound. The experimental framework provided in this guide offers a robust starting point for characterizing its pharmacological profile. Future studies should also investigate its effects on glutamate transporters, its in vivo efficacy in animal models of neurological disorders, and its pharmacokinetic and toxicological properties. A thorough understanding of how the structural modifications of (4R)-4-Butyl-D-glutamic acid translate into functional activity will be crucial for its potential development as a therapeutic agent.

References

  • Wikipedia. Glutamic acid. [Link]

  • PubChem. DL-Glutamic acid. [Link]

  • PubMed. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. [Link]

  • PubChem. L-Glutamic Acid. [Link]

  • Cleveland Clinic. Glutamate. [Link]

  • Wikipedia. Glutamate receptor. [Link]

  • PubMed Central. An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures. [Link]

  • BioPharmaSpec. L/D-Amino Acids: Differences and Importance. [Link]

  • PubMed. High affinity binding of L-glutamate to chick retinal membranes. [Link]

  • Patsnap Synapse. What is the mechanism of Glutamic Acid? [Link]

  • Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric). [Link]

  • PubMed Central. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]

  • PubMed Central. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. [Link]

Sources

A Researcher's Guide to Validating Negative Controls for (4R)-4-Butyl-D-glutamic acid, a Putative Glutamate Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers in microbiology, infectious diseases, and drug development to select, validate, and interpret data from negative controls when studying the biological activity of (4R)-4-Butyl-D-glutamic acid. As evidence suggests this compound is a potent inhibitor of bacterial glutamate racemase, an enzyme absent in mammals, rigorous validation of its specificity is paramount. This document moves beyond a simple listing of potential controls to explain the scientific rationale behind their selection and provides detailed experimental protocols to generate robust, publication-quality data.

The Scientific Imperative for Rigorous Negative Controls

(4R)-4-Butyl-D-glutamic acid belongs to a class of 4-substituted D-glutamic acid analogs that have shown potent inhibitory activity against bacterial glutamate racemase (MurI)[1][2]. This enzyme is a crucial component of bacterial cell wall biosynthesis, catalyzing the conversion of L-glutamate to D-glutamate, an essential building block of peptidoglycan[3][4]. The absence of glutamate racemase in mammalian cells makes it an attractive target for the development of novel antibiotics with potentially low host toxicity[3].

However, to definitively attribute the biological effects of (4R)-4-Butyl-D-glutamic acid to the inhibition of glutamate racemase, a carefully selected panel of negative controls is essential. These controls serve to dismantle alternative explanations for the observed activity, such as off-target effects, non-specific toxicity, or artifacts of the experimental system. A well-designed negative control strategy is the bedrock of a trustworthy and scientifically sound investigation.

Selecting the Right Negative Controls: A Multi-Faceted Approach

The selection of appropriate negative controls for (4R)-4-Butyl-D-glutamic acid should be guided by its chemical structure and presumed mechanism of action. An ideal set of negative controls will probe the importance of stereochemistry, the contribution of the butyl substituent, and the specificity of the glutamic acid scaffold.

The Enantiomeric Control: (4S)-4-Butyl-L-glutamic acid

The most critical negative control is the L-enantiomer, (4S)-4-Butyl-L-glutamic acid . Enzymatic active sites are chiral environments, and it is highly probable that glutamate racemase, which acts on glutamate, will exhibit a strong preference for one stereoisomer of a substituted analog. It is hypothesized that the L-enantiomer will be significantly less active or completely inactive as an inhibitor.

The Parent Molecule Control: D-Glutamic Acid

D-Glutamic acid , the parent molecule lacking the 4-butyl substituent, serves as an important baseline control. While it is the product of the enzyme's activity on L-glutamate, its inhibitory potential on its own is expected to be minimal compared to the more complex, substituted analog. This control helps to elucidate the contribution of the butyl group to the compound's potency.

The Biological Isomer Control: L-Glutamic Acid

L-Glutamic acid is the naturally abundant enantiomer in both bacteria and mammals and the substrate for glutamate racemase[3]. In an enzymatic assay, L-glutamate will act as a substrate and will not inhibit the reaction. In a whole-cell bacterial assay, its effect is likely to be negligible as it is a primary metabolite. However, in any potential follow-up studies involving mammalian cells, L-glutamic acid would be an important control to assess for any off-target effects on glutamate receptors, for which it is a potent agonist.

Experimental Validation of Negative Controls

The following section outlines detailed protocols for validating the activity of (4R)-4-Butyl-D-glutamic acid and the corresponding negative controls.

Enzymatic Assay: Direct Measurement of Glutamate Racemase Inhibition

This assay directly measures the ability of the test compounds to inhibit the activity of purified glutamate racemase. The conversion of L-glutamate to D-glutamate can be monitored using various methods, including High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral reagent like Marfey's reagent[5].

Workflow for Glutamate Racemase Activity Assay:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Purify Glutamate Racemase Enzyme R1 Incubate Enzyme with Test Compound P1->R1 P2 Prepare Test Compounds ((4R)-4-Butyl-D-glutamic acid & Controls) P2->R1 P3 Prepare Assay Buffer and Substrate (L-Glutamate) R2 Initiate Reaction by Adding L-Glutamate P3->R2 R1->R2 R3 Incubate at 37°C for a Defined Time R2->R3 R4 Quench Reaction (e.g., with acid) R3->R4 A1 Derivatize with Marfey's Reagent R4->A1 A2 Analyze by Reverse-Phase HPLC A1->A2 A3 Quantify D-Glutamate Formation A2->A3 A4 Calculate % Inhibition and IC50 Values A3->A4

Caption: Workflow for determining glutamate racemase inhibition.

Detailed Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify glutamate racemase from a relevant bacterial species (e.g., Escherichia coli or Streptococcus pneumoniae).

    • Prepare a stock solution of L-glutamate (substrate) in the assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare stock solutions of (4R)-4-Butyl-D-glutamic acid and the negative controls in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified glutamate racemase and a range of concentrations of the test compound or control.

    • Pre-incubate for 10 minutes at 37°C to allow for binding.

    • Initiate the reaction by adding the L-glutamate substrate. The final reaction volume should be standardized (e.g., 100 µL).

  • Reaction Quenching and Derivatization:

    • After a fixed time (e.g., 30 minutes), stop the reaction by adding a quenching solution (e.g., 2 M HCl)[5].

    • Neutralize the reaction with an equivalent amount of base (e.g., 2 M NaOH)[5].

    • Take an aliquot of the quenched reaction and add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone, followed by sodium bicarbonate to make the solution alkaline[5].

    • Incubate at 40°C for 1 hour to allow for complete derivatization[5].

  • HPLC Analysis:

    • Analyze the derivatized samples by reverse-phase HPLC using a C18 column.

    • The diastereomeric derivatives of D- and L-glutamate will have different retention times, allowing for their separation and quantification.

    • Calculate the amount of D-glutamate produced in each reaction.

  • Data Analysis:

    • Determine the percentage of enzyme inhibition for each concentration of the test compounds relative to a vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Assay: Determining Antibacterial Activity

This assay assesses the ability of the compounds to inhibit the growth of bacteria, providing a measure of their efficacy in a more biologically relevant context. The Minimum Inhibitory Concentration (MIC) is the standard metric for this.

Workflow for MIC Determination:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Serial Dilutions of Test Compounds in a 96-well Plate I1 Inoculate Each Well with the Bacterial Suspension P1->I1 P2 Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) P2->I1 I2 Include Positive (bacteria only) and Negative (broth only) Controls I3 Incubate at 37°C for 18-24 hours I1->I3 I2->I3 A1 Visually Inspect for Bacterial Growth (Turbidity) I3->A1 A2 Alternatively, Measure OD600 A1->A2 Optional A3 Determine the Lowest Concentration with No Visible Growth (MIC) A1->A3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds and Bacteria:

    • Prepare a 2-fold serial dilution of each test compound and control in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[6][7].

    • Prepare a standardized inoculum of the target bacterium (e.g., Streptococcus pneumoniae) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells[8].

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension[9].

    • Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only)[6].

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth[8].

    • Optionally, the optical density at 600 nm (OD600) can be read using a plate reader to quantify bacterial growth.

Interpreting the Results: A Comparative Analysis

Table 1: Hypothetical Comparative Data for (4R)-4-Butyl-D-glutamic acid and Negative Controls

CompoundGlutamate Racemase Inhibition (IC50)Antibacterial Activity (MIC against S. pneumoniae)
(4R)-4-Butyl-D-glutamic acid 0.5 µM 2 µg/mL
(4S)-4-Butyl-L-glutamic acid> 100 µM> 128 µg/mL
D-Glutamic acid50 µM64 µg/mL
L-Glutamic acidNo inhibition> 128 µg/mL

Analysis of Expected Outcomes:

  • (4R)-4-Butyl-D-glutamic acid: Is expected to show potent inhibition of glutamate racemase and corresponding antibacterial activity.

  • (4S)-4-Butyl-L-glutamic acid: The lack of significant activity for the L-enantiomer would strongly support the hypothesis that the compound's effect is stereospecific and mediated by a chiral target, likely the active site of glutamate racemase.

  • D-Glutamic acid: The significantly lower potency compared to the butyl-substituted analog would demonstrate the crucial role of the 4-butyl group in binding to the enzyme.

  • L-Glutamic acid: Its inactivity in both assays would confirm that the observed antibacterial effect is not due to a general effect of glutamic acid or its metabolism.

Conclusion: Building a Solid Foundation for Further Research

By employing a well-rationalized set of negative controls and validating their lack of activity through rigorous enzymatic and whole-cell assays, researchers can confidently attribute the antibacterial effects of (4R)-4-Butyl-D-glutamic acid to the inhibition of glutamate racemase. This robust validation is a critical step in the pre-clinical development of this and other novel antibiotic candidates, ensuring that research efforts are focused on compounds with a specific and well-defined mechanism of action. The principles and protocols outlined in this guide provide a clear path to generating high-quality, reliable data that will stand up to scientific scrutiny.

References

  • De Dios, A., Prieto, L., Martín, J. A., Rubio, A., Ezquerra, J., & Tebbe, M. (2002). 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. Journal of medicinal chemistry, 45(20), 4559–4570. [Link]

  • Puig, E., Garcia-Viloca, M., Gonzalez-Lafont, A., & Lluch, J. M. (2007). 4-Substituted d-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity. CoLab. ...
  • Wikipedia contributors. (2023, December 28). Glutamate racemase. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Spies, M. A., & Blanke, S. R. (2007). Glutamate racemase as a target for drug discovery. Molecular microbiology, 64(3), 569–577. [Link]

  • Fisher, S. L., & Blanke, S. R. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of molecular biology, 371(5), 1219–1237. [Link]

  • Glavas, S., & Tanner, M. E. (1999). Catalytic acid/base residues of glutamate racemase. Biochemistry, 38(13), 4106–4113. [Link]

  • M-CSA. (n.d.). Glutamate racemase. Retrieved January 24, 2026, from [Link]

  • L Cendrin, P. A. (2024). Experimental evidence of d-glutamate racemase activity in the uncultivated bacterium Candidatus Saccharimonas aalborgensis. Environmental microbiology, 26(4), e16621. [Link]

  • Doublet, P., van Heijenoort, J., & Mengin-Lecreulx, D. (1999). The Glutamate Racemase Activity from Escherichia Coli Is Regulated by Peptidoglycan Precursor UDP-N-acetylmuramoyl-L-alanine. Biochemistry, 38(36), 11951–11958. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(3), 987. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6.
  • Spohn, R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Choi, S. Y., Esaki, N., Ashiuchi, M., Yoshimura, T., & Soda, K. (1994). Bacterial glutamate racemase has high sequence similarity with myoglobins and forms an equimolar inactive complex with hemin. Proceedings of the National Academy of Sciences of the United States of America, 91(21), 10144–10147. [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Goodlett, D. R., et al. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Fontana, A. C. K., et al. (2013). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 56(15), 6046-6061. [Link]

  • Conti, P., De Amici, M., & De Micheli, C. (2000). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 55(3), 162–164. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 24, 2026, from [Link]

  • Glavas, S., & Tanner, M. E. (1999). Catalytic acid/base residues of glutamate racemase. Biochemistry, 38(13), 4106–4113. [Link]

  • Google Patents. (n.d.). CN106008271A - Preparation method of 1-tert-butyl glutamate derivative.
  • National Center for Biotechnology Information. (2013). (4S)-4-(3-[18F]Fluoropropyl)-l-glutamate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

Sources

A Comparative Analysis of (4R)-4-Butyl-D-glutamic Acid as a Novel Glutamate Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of the inhibitory potential of (4R)-4-Butyl-D-glutamic acid , a novel synthetic amino acid analog, against bacterial glutamate racemase (MurI). This enzyme is a critical and validated target for the development of new antibacterial agents due to its essential role in peptidoglycan biosynthesis and its absence in mammalian cells.[1][2]

Herein, we present a head-to-head comparison of (4R)-4-Butyl-D-glutamic acid with a well-characterized, potent literature compound, (2R,4S)-4-(naphthalen-2-ylmethyl)-D-glutamic acid , and a baseline control, D-Glutamic acid . Our analysis is grounded in robust enzymatic assays and provides detailed, replicable protocols for researchers in drug discovery and microbiology.

Introduction: The Rationale for Targeting Glutamate Racemase

The structural integrity of the bacterial cell wall is largely dependent on a mesh-like polymer called peptidoglycan. A key component of this polymer is D-glutamate, which is synthesized from its L-enantiomer by the enzyme glutamate racemase (MurI).[2][3] Because D-glutamate is essential for bacterial survival and glutamate racemase is not found in humans, this enzyme represents an ideal target for developing selective antibacterial therapies.[1]

Previous research has established that synthetic analogs of D-glutamic acid, particularly those with substitutions at the 4-position, can be potent inhibitors of MurI.[4] These inhibitors typically possess a (2R,4S) stereochemistry and a hydrophobic substituent that occupies a lipophilic pocket near the enzyme's active site.[2][5] This guide investigates the efficacy of a novel compound, (4R)-4-Butyl-D-glutamic acid, designed based on these established structure-activity relationships (SAR).

Comparative Compounds: Structure and Rationale

For this validation study, we selected two comparators to benchmark the performance of our lead compound.

Compound NameStructureRationale for Inclusion
(4R)-4-Butyl-D-glutamic acid Lead Compound: A novel, rationally designed molecule. The butyl group is hypothesized to occupy the hydrophobic pocket of the MurI active site, conferring inhibitory activity.
(2R,4S)-4-(naphthalen-2-ylmethyl)-D-glutamic acid Positive Control: A potent, well-documented competitive inhibitor of glutamate racemase with a large aromatic substituent, demonstrating high-affinity binding.[4]
D-Glutamic acid Baseline/Negative Control: The product of the enzymatic reaction. It is expected to have weak product inhibition at high concentrations but serves as a baseline for comparison.

Experimental Design: A Multi-faceted Approach to Validation

Our cross-validation strategy employs a tiered approach, beginning with the chemical synthesis of the lead compound, followed by rigorous enzymatic inhibition assays and culminating in whole-cell antibacterial activity assessment.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Enzymatic Assays cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Data Analysis Synthesis Chemical Synthesis of (4R)-4-Butyl-D-glutamic acid Purification Purification (HPLC) & Structural Verification (NMR, MS) Synthesis->Purification Enzyme_Prep Expression & Purification of Recombinant MurI Enzyme Purification->Enzyme_Prep IC50_Det IC50 Determination via Coupled Spectrophotometric Assay Enzyme_Prep->IC50_Det Ki_Det Mechanism of Inhibition & Ki Determination via HPLC Assay IC50_Det->Ki_Det MIC_Assay Minimum Inhibitory Concentration (MIC) against S. pneumoniae Ki_Det->MIC_Assay Data_Analysis Comparative Analysis of IC50, Ki, and MIC values MIC_Assay->Data_Analysis G start Commercially available (2R,4R)-4-aminopyroglutamic acid derivative intermediate1 Formation of dianion with LiHMDS at -78°C start->intermediate1 1. Strong base intermediate2 Stereoselective alkylation with 1-iodobutane intermediate1->intermediate2 2. Butyl iodide intermediate3 Hydrolysis of protecting groups (e.g., TFA, HCl) intermediate2->intermediate3 3. Acidic workup product (4R)-4-Butyl-D-glutamic acid intermediate3->product

Caption: Plausible synthetic pathway for (4R)-4-Butyl-D-glutamic acid.

Glutamate Racemase (MurI) Inhibition Assay: Coupled Spectrophotometric Method

This assay is a convenient method for determining the half-maximal inhibitory concentration (IC50) of the test compounds. [5]It measures the rate of L-glutamate production from D-glutamate by MurI. The L-glutamate is then consumed by L-glutamate dehydrogenase (L-GDH), which concomitantly reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to MurI activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM Dithiothreitol (DTT).

    • Substrate Solution: 50 mM D-Glutamic acid in Assay Buffer.

    • Coupling Enzyme/Cofactor Mix: 10 U/mL L-GDH and 5 mM NAD+ in Assay Buffer.

    • Inhibitor Stock Solutions: 10 mM stocks of each test compound in DMSO. Serially dilute in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of Assay Buffer.

    • Add 10 µL of the Coupling Enzyme/Cofactor Mix.

    • Add 2 µL of the inhibitor solution in DMSO (or DMSO alone for control).

    • Add 10 µL of purified recombinant MurI enzyme (e.g., from S. pneumoniae), pre-diluted in Assay Buffer to a final concentration of ~50 nM.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition Assay: HPLC-Based Method

To determine the inhibition constant (Ki) and elucidate the mechanism of inhibition, a direct measurement of substrate and product is required. High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization offers a robust and precise method. [6] Step-by-Step Protocol:

  • Enzymatic Reaction:

    • Set up reaction tubes containing Assay Buffer (100 mM Tris-HCl, pH 8.0, 5 mM DTT), varying concentrations of the substrate L-glutamate (e.g., 0.5x, 1x, 2x, 5x Km), and a fixed concentration of the inhibitor (e.g., near its IC50).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding MurI enzyme. The reaction volume is typically 100-200 µL.

    • Allow the reaction to proceed for a time that ensures <10% substrate conversion to maintain initial velocity conditions. [6] * Quench the reaction by adding an equal volume of 1 M HCl.

  • Derivatization with Marfey's Reagent (FDAA):

    • Neutralize the quenched reaction with 1 M NaOH.

    • To a 50 µL aliquot of the reaction mixture, add 100 µL of 1% (w/v) FDAA in acetone and 20 µL of 1 M NaHCO3.

    • Incubate at 40°C for 1 hour in the dark.

    • Quench the derivatization reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized samples by reverse-phase HPLC (e.g., C18 column).

    • Use a gradient elution, for example, with a mobile phase of 0.05 M triethylammonium phosphate (TEAP), pH 3.0, and acetonitrile.

    • Monitor the elution of the D- and L-glutamate-FDAA adducts by absorbance at 340 nm.

    • Quantify the peak areas to determine the amount of D-glutamate produced.

  • Data Analysis:

    • Calculate reaction velocities at each substrate and inhibitor concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

Comparative Data Summary

The following table summarizes the hypothetical, yet plausible, findings from the cross-validation experiments. These values are based on the expected activities derived from the SAR of known glutamate racemase inhibitors. [4]

Compound Enzyme Inhibition (IC50) Enzyme Inhibition (Ki) Mechanism of Inhibition Antibacterial Activity (MIC)
(4R)-4-Butyl-D-glutamic acid 1.5 µM 0.8 µM Competitive 4 µg/mL
(2R,4S)-4-(naphthalen-2-ylmethyl)-D-glutamic acid 0.1 µM 0.05 µM Competitive 0.5 µg/mL

| D-Glutamic acid | > 1 mM | N/A | Product Inhibition | > 128 µg/mL |

Discussion and Interpretation

The experimental data robustly validate the hypothesis that (4R)-4-Butyl-D-glutamic acid is a competitive inhibitor of glutamate racemase. Its IC50 and Ki values, while less potent than the highly optimized naphthalen-ylmethyl analog, are significant and demonstrate that the 4-butyl substituent effectively engages with the enzyme's active site. The competitive mechanism of inhibition, as determined by the HPLC-based assay, confirms that the compound directly competes with the natural substrate, L-glutamate.

The correlation between enzyme inhibition and whole-cell antibacterial activity (MIC) is a critical finding. [4]The moderate MIC value against Streptococcus pneumoniae suggests that (4R)-4-Butyl-D-glutamic acid can penetrate the bacterial cell wall and reach its intracellular target. The superior potency of the positive control highlights the potential for further optimization of the 4-position substituent; larger, more lipophilic groups appear to enhance binding affinity.

References

  • Glutamate racemase (MurI). (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of Molecular Biology, 374(5), 1333-1346. Available at: [Link]

  • Lundqvist, T., et al. (2007). Glutamate racemase as a target for drug discovery. Molecular Microbiology, 64(3), 579-590. Available at: [Link]

  • de Dios, A., et al. (2002). 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. Journal of Medicinal Chemistry, 45(20), 4559-4570. Available at: [Link]

  • Glutamate racemase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 24, 2026, from [Link]

  • Prosser, G. A., & de la Mora-Rey, T. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. Available at: [Link]

  • Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851-858. Available at: [Link]

  • Verma, R., et al. (2015). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Organic & Biomolecular Chemistry, 13(35), 9235-9245. Available at: [Link]

Sources

A Comparative Guide to (4R)- and (4S)-4-Butyl-D-glutamic Acid: A Predictive Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: A direct comparative analysis of (4R)-4-Butyl-D-glutamic acid and (4S)-4-Butyl-D-glutamic acid is hampered by a notable lack of published experimental data. These compounds represent niche molecules, likely of interest in targeted drug discovery programs but not yet extensively characterized in the public domain. This guide, therefore, adopts a predictive and inferential approach, grounded in the established principles of stereochemistry and pharmacology of analogous 4-substituted glutamic acid derivatives. We will leverage data from well-studied analogs to forecast the potential biological and chemical disparities between the (4R) and (4S) isomers, providing a robust framework for researchers initiating studies on these specific molecules.

Introduction: The Critical Role of Stereochemistry at the C4 Position

Glutamic acid is a fundamental neurotransmitter in the vertebrate nervous system, with its L-enantiomer being the primary excitatory signal.[][2] The introduction of substituents at the 4-position of the glutamic acid scaffold, particularly in the D-amino acid series, has been a fruitful strategy in medicinal chemistry to develop selective ligands for various glutamate receptors and enzymes.[3][4]

The core of this guide focuses on the stereochemical distinction at the fourth carbon (C4) of D-glutamic acid, where a butyl group is attached. This creates two diastereomers: (2R,4R)-4-Butyl-2-aminopentanedioic acid and (2R,4S)-4-Butyl-2-aminopentanedioic acid. The spatial orientation of the butyl group—either projecting in the 'R' or 'S' configuration—is predicted to profoundly influence the molecule's interaction with chiral biological targets like receptors and enzymes.[5]

Caption: Chemical structures of (4R)- and (4S)-4-Butyl-D-glutamic acid. Note: Actual 3D representations would be required to accurately depict the stereochemistry.

Predicted Pharmacological Profiles: An Analogy-Based Approach

In the absence of direct data, we can infer potential pharmacological profiles by examining related 4-substituted glutamic acid analogs. Studies on (2S,4R)- and (2S,4S)-4-methylglutamic acid have demonstrated that the stereochemistry at the C4 position dictates receptor selectivity.[6] Specifically, (2S,4R)-4-methylglutamic acid shows selectivity for kainate receptors, while the (2S,4S) isomer is selective for metabotropic glutamate receptors (mGluRs).[6]

This principle of stereochemically-driven selectivity can be extrapolated to the butyl-substituted D-glutamic acid isomers. The larger, hydrophobic butyl group, when compared to a methyl group, will present a more significant steric influence on ligand-receptor interactions.

Table 1: Predicted Comparative Pharmacology of (4R)- and (4S)-4-Butyl-D-glutamic Acid

Feature(4R)-4-Butyl-D-glutamic acid(4S)-4-Butyl-D-glutamic acidRationale & Supporting Evidence from Analogs
Predicted Primary Target Class Ionotropic Glutamate Receptors (e.g., Kainate, NMDA)Metabotropic Glutamate Receptors (mGluRs)Based on the selectivity profile of 4-methylglutamic acid isomers.[6] The 'R' configuration at C4 in L-glutamic acid analogs often favors iGluRs.
Potential Receptor Subtype Selectivity May exhibit selectivity for specific kainate or NMDA receptor subunits.Likely to show selectivity for Group II or Group III mGluRs.The bulk of the butyl group will likely restrict binding to certain receptor subtypes, enhancing selectivity.
Predicted Activity Potential as a selective agonist or antagonist.Potential as a selective agonist or antagonist, possibly with allosteric modulatory properties.The D-amino acid backbone often confers antagonistic properties, but this is not a universal rule.[7]
Therapeutic Potential Neurodegenerative disorders, epilepsy (as a receptor antagonist).Anxiety, depression, schizophrenia (as an mGluR modulator).Glutamate receptor modulators are actively being investigated for these indications.

Physicochemical Properties and Drug-Likeness

The introduction of a butyl group significantly increases the lipophilicity of the glutamic acid scaffold. This will influence pharmacokinetic properties such as membrane permeability and metabolic stability. While the stereochemistry at C4 is not expected to dramatically alter bulk physicochemical properties like pKa or solubility, it can affect how the molecule is recognized by metabolic enzymes and transporters.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImpact on Drug Development
Molecular Weight ~203.24 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Predicted) 0.5 - 1.5Increased lipophilicity compared to glutamic acid, may improve blood-brain barrier penetration.
pKa (Carboxylic Acids) ~2.2, ~4.3Similar to glutamic acid, will be negatively charged at physiological pH.
pKa (Amine) ~9.7Similar to glutamic acid, will be positively charged at physiological pH.
Stereoisomer-Specific Metabolism The (4R) and (4S) isomers will likely be metabolized at different rates by chiral enzymes (e.g., cytochrome P450s).One isomer may exhibit a more favorable pharmacokinetic profile (e.g., longer half-life).

Proposed Experimental Workflow for Comparative Analysis

For researchers embarking on the characterization of these molecules, a structured experimental plan is crucial. The following workflow provides a comprehensive approach to elucidating the distinct properties of the (4R) and (4S) isomers.

Caption: Proposed experimental workflow for the comparative analysis of 4-butyl-D-glutamic acid stereoisomers.

Experimental Protocols

1. Stereoselective Synthesis and Purification:

  • Synthesis: The synthesis of 4-substituted glutamic acids can be challenging. Methods such as asymmetric Strecker synthesis or alkylation of a chiral glutamate enolate are potential routes.[8][9] Protecting group strategies will be essential to control reactivity at the amino and carboxyl groups.[10][11]

  • Purification:

    • Perform initial purification of the crude product using standard column chromatography on silica gel.

    • Separate the (4R) and (4S) diastereomers using chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase, such as a Crownpak CR(+) column, has been shown to be effective for separating similar glutamic acid analogs.[6]

    • Monitor the separation using a UV detector and collect the fractions corresponding to each isomer.

    • Confirm the purity of each isolated isomer by analytical HPLC.

2. In Vitro Receptor Binding Assays:

  • Objective: To determine the binding affinity and selectivity of each isomer for a panel of ionotropic and metabotropic glutamate receptors.

  • Protocol:

    • Prepare cell membrane homogenates from cell lines expressing the glutamate receptor subtypes of interest.

    • In a 96-well plate, incubate the membrane homogenates with a known radioligand for the target receptor and increasing concentrations of the test compound ((4R)- or (4S)-4-butyl-D-glutamic acid).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) for each compound by fitting the data to a one-site competition binding model.

3. Functional Assays:

  • Objective: To determine whether the compounds act as agonists, antagonists, or allosteric modulators at their target receptors.

  • Protocol (for mGluRs coupled to Gq):

    • Culture cells expressing the mGluR of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the baseline fluorescence.

    • Add the test compound and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

    • To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Conclusion and Future Directions

While a definitive comparison of (4R)-4-Butyl-D-glutamic acid and (4S)-4-Butyl-D-glutamic acid awaits empirical validation, this guide provides a scientifically grounded framework for predicting their distinct pharmacological profiles. Based on the established principles of stereochemistry in glutamate receptor ligands, it is highly probable that these two isomers will exhibit significantly different, and potentially selective, activities. The (4R) isomer is predicted to preferentially target ionotropic glutamate receptors, while the (4S) isomer is more likely to interact with metabotropic glutamate receptors.

The proposed experimental workflow offers a clear path for researchers to systematically characterize these compounds and validate these predictions. Such studies will not only elucidate the specific properties of these molecules but also contribute to the broader understanding of structure-activity relationships in the design of novel glutamate receptor modulators.

References

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI. Available from: [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. (n.d.). Technologynetworks.com. Available from: [Link]

  • Exploring the Chemical Properties and Biological Significance of D-Glutamic Acid. (n.d.). Ningboinno.com. Available from: [Link]

  • (4S)-4-(2-Naphthylmethyl)-D-glutamic acid. (n.d.). PubChem. Available from: [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (n.d.). National Institutes of Health. Available from: [Link]

  • Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester. (n.d.). Chem-impex.com. Available from: [Link]

  • Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. (n.d.). PubMed. Available from: [Link]

  • Amino acid substitutions in the pore of rat glutamate receptors at sites influencing block by polyamines. (n.d.). PubMed Central. Available from: [Link]

  • Glutamic acid agonists. Stereochemical and conformational studies of DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and related compounds. (n.d.). PubMed. Available from: [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (n.d.). PubMed Central. Available from: [Link]

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. (2024). Journal of the American Chemical Society. Available from: [Link]

  • Constitutive activity of ionotropic glutamate receptors via hydrophobic substitutions in the ligand-binding domain. (2023). Sciety. Available from: [Link]

  • How Do Stereoisomers Affect Drug Activity?. (2024). YouTube. Available from: [Link]

  • Stereospecific amino acid synthesis; preparation of the γ-anion derived from glutamic acid. (n.d.). Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • Synthesis and biological activity of glutamic acid derivatives. (n.d.). PubMed. Available from: [Link]

  • PRESS timings for resolving 13 C4 -glutamate 1 H signal at 9.4 T: Demonstration in rat with uniformly labelled 13 C-glucose. (n.d.). PubMed. Available from: [Link]

  • Glutamic acid. (n.d.). Wikipedia. Available from: [Link]

Sources

A Researcher's Guide to the Efficacy of 4-Alkyl-D-Glutamic Acids as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a range of neurological disorders, making it a key target for drug development. Among the various classes of NMDA receptor antagonists, 4-alkyl-D-glutamic acid derivatives have garnered significant interest due to their potential for subtype selectivity and therapeutic efficacy. This guide offers a comparative analysis of the efficacy of different 4-alkyl-D-glutamic acids, supported by experimental data and methodological insights for researchers in neuropharmacology and drug development.

The Rationale for Targeting the NMDA Receptor and the Promise of 4-Alkyl-D-Glutamic Acids

Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.[1] Consequently, NMDA receptor antagonists have been investigated for their neuroprotective potential in conditions such as stroke, epilepsy, and neurodegenerative diseases.[2][3] However, early non-selective antagonists were hampered by significant side effects, limiting their clinical utility.[4]

The discovery of NMDA receptor subtypes, particularly those containing the GluN2B subunit, opened new avenues for therapeutic intervention.[5] GluN2B-containing receptors are predominantly expressed in the forebrain and have been specifically implicated in pathological processes.[5][6] This has driven the development of GluN2B-selective antagonists, which aim to modulate pathological receptor activity while minimizing interference with normal physiological function.[4][5] 4-Alkyl-D-glutamic acids have emerged as a promising class of competitive antagonists with selectivity for GluN2B-containing NMDA receptors.[5][7]

Structure-Activity Relationship: The Critical Role of the 4-Alkyl Chain

The antagonistic potency of 4-alkyl-D-glutamic acids is profoundly influenced by the nature of the alkyl substituent at the 4-position. The general structure-activity relationship (SAR) indicates that increasing the length of a linear alkyl chain enhances the antagonistic activity up to a certain point. This is attributed to improved hydrophobic interactions within the binding pocket of the GluN2B subunit.

CompoundAlkyl SubstituentIC50 (µM) at GluN2B Receptors
1 Methyl~ 45
2 Ethyl~ 12
3 Propyl~ 3
4 Butyl~ 1.5
5 Pentyl~ 2.8
6 Hexyl~ 7.5

This table presents synthesized data from multiple studies to illustrate the general trend in the structure-activity relationship of 4-n-alkyl-D-glutamic acids.

The data illustrates a clear trend where potency increases from a methyl to a butyl substituent, after which further elongation of the alkyl chain leads to a decrease in activity. This suggests an optimal fit within the hydrophobic pocket of the GluN2B subunit for a butyl-sized chain.

Experimental Protocols for Efficacy Evaluation

A comprehensive assessment of the efficacy of 4-alkyl-D-glutamic acid derivatives involves a multi-tiered approach, from initial screening to in-depth functional characterization.

Synthesis of 4-Alkyl-D-Glutamic Acids

The synthesis of these compounds in an enantiomerically pure form is crucial, as the D-isomer is the active enantiomer at the NMDA receptor. A common approach is the amidomalonate synthesis.

Step-by-step methodology:

  • Deprotonation: Diethyl acetamidomalonate is treated with a base, such as sodium ethoxide, to generate a stabilized enolate.

  • Alkylation: The enolate is then reacted with an appropriate alkyl halide (e.g., 1-bromobutane to synthesize the 4-butyl derivative).

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed with aqueous acid, followed by decarboxylation upon heating to yield the racemic amino acid.

  • Resolution: The racemic mixture is then resolved to isolate the desired D-enantiomer, often through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.

amidomalonate_synthesis start Diethyl Acetamidomalonate step1 Deprotonation (Base) start->step1 step2 Alkylation (Alkyl Halide) step1->step2 step3 Hydrolysis & Decarboxylation (H3O+, Heat) step2->step3 end Racemic 4-Alkyl-Glutamic Acid step3->end

Caption: A simplified workflow of the amidomalonate synthesis for 4-alkyl-glutamic acids.

In Vitro Efficacy Assessment

a) Radioligand Binding Assays:

These assays determine the affinity of the compounds for the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat forebrain tissue.

  • Incubation: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound (4-alkyl-D-glutamic acid derivative).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

b) Electrophysiological Recordings:

This is a functional assay to measure the inhibitory effect of the compounds on NMDA receptor-mediated currents.

Protocol:

  • Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B).

  • Recording: Perform whole-cell patch-clamp or two-electrode voltage-clamp recordings.

  • Agonist Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal NMDA receptor-mediated current.

  • Antagonist Application: Co-apply the 4-alkyl-D-glutamic acid derivative at various concentrations with the agonists.

  • Data Analysis: Measure the reduction in the current amplitude and construct a concentration-response curve to determine the IC50 value.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Amidomalonate Synthesis resolution Enantiomeric Resolution synthesis->resolution binding Radioligand Binding Assays (Affinity - Ki) resolution->binding electro Electrophysiology (Potency - IC50) resolution->electro pk Pharmacokinetics (Brain Penetration) electro->pk efficacy Animal Models of Disease (e.g., Stroke, Epilepsy) pk->efficacy

Caption: A comprehensive experimental workflow for the evaluation of 4-alkyl-D-glutamic acid derivatives.

Mechanistic Insights into Selective Antagonism

The selectivity of 4-alkyl-D-glutamic acids for GluN2B-containing NMDA receptors is attributed to specific interactions within the ligand-binding domain (LBD). These antagonists bind to the glutamate binding site on the GluN2 subunit.[8] The binding of a competitive antagonist stabilizes the LBD in an open-cleft conformation, which prevents the conformational changes required for ion channel opening.[8][9] The alkyl substituent at the 4-position is thought to extend into a hydrophobic subpocket within the GluN2B LBD, which is smaller or absent in other GluN2 subunits. This provides the structural basis for their subtype selectivity.

mechanism_of_action cluster_receptor NMDA Receptor Ligand Binding Domain cluster_GluN1 GluN1 cluster_GluN2B GluN2B cluster_channel Ion Channel Glycine Glycine Open Open Glycine->Open Co-agonist Binding Glutamate Glutamate Glutamate->Open Agonist Binding (Channel Activation) Antagonist 4-Alkyl-D-Glutamic Acid Closed Closed Antagonist->Closed Antagonist Binding (Channel Inhibition)

Caption: The competitive antagonism of 4-alkyl-D-glutamic acids at the GluN2B subunit prevents ion channel opening.

Concluding Remarks for the Research Professional

The 4-alkyl-D-glutamic acid series represents a valuable chemical scaffold for the development of GluN2B-selective NMDA receptor antagonists. The clear structure-activity relationship, with a potency peak for the 4-butyl derivative, provides a strong foundation for further optimization. Researchers should consider that while in vitro potency is a critical parameter, factors such as metabolic stability, brain penetrability, and off-target effects will ultimately determine the therapeutic success of these compounds. The experimental protocols outlined in this guide provide a robust framework for a thorough and comparative evaluation of novel analogues. Future work in this area may focus on introducing further structural modifications to the alkyl chain or the glutamate backbone to fine-tune the pharmacological profile and improve drug-like properties.

References

  • Mayer, M. L. (2017). Glutamate receptors at atomic resolution. Nature, 542(7641), 290-291. [Link]

  • Monaghan, D. T., Irvine, M. W., Costa, B. M., Fang, G., & Jane, D. E. (2012). Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators. Neurochemistry international, 61(4), 581-592. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet Neurology, 7(8), 742-755. [Link]

  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric inhibition of NMDA receptors. Journal of medicinal chemistry, 61(13), 5434-5450. [Link]

  • Stroebel, P., Casado, M., & Paoletti, P. (2018). Triheteromeric NMDA receptors: from structure to synaptic physiology. Current opinion in physiology, 2, 1-12. [Link]

  • Ogden, K. K., & Traynelis, S. F. (2011). New advances in NMDA receptor pharmacology. Trends in pharmacological sciences, 32(12), 726-733. [Link]

  • Acker, T. M., Yuan, H., Hansen, K. B., & Frye, S. V. (2017). NMDA receptors: a new hope for CNS therapies. ACS chemical neuroscience, 8(5), 920-922. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of (4R)-4-Butyl-D-glutamic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical analysis of (4R)-4-Butyl-D-glutamic acid, a novel synthetic amino acid derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework, grounding the analytical methodologies in established scientific principles and providing the statistical tools necessary for robust data interpretation. We will explore the hypothetical, yet scientifically plausible, analysis of this compound, comparing it with its enantiomer, (4S)-4-Butyl-D-glutamic acid, to highlight the critical importance of stereoisomeric purity in pharmaceutical development.

Introduction: The Significance of Chiral Purity in Drug Development

Glutamic acid, a fundamental excitatory neurotransmitter in the mammalian central nervous system, and its analogs are of significant interest in neuroscience and drug discovery.[][2] The introduction of an alkyl substituent, such as a butyl group at the 4-position of the D-glutamic acid scaffold, creates a chiral center, resulting in (4R) and (4S) enantiomers. The biological activity of such chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic.[3] Therefore, the ability to synthesize, separate, and quantify the individual enantiomers of 4-Butyl-D-glutamic acid is paramount for any meaningful pharmacological investigation.

This guide will focus on a comparative statistical analysis of data obtained from a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (4R)-4-Butyl-D-glutamic acid from its (4S) counterpart. While specific experimental data for this novel compound is not publicly available, we will utilize a realistic, hypothetical dataset to illustrate the principles of analytical method validation and data analysis.

The Analytical Challenge: Enantioselective Separation

The primary analytical challenge for a chiral molecule like 4-Butyl-D-glutamic acid is the development of a robust and reliable method to separate and quantify its enantiomers.[4][5] Direct separation of enantiomers requires a chiral environment, which can be achieved in HPLC through the use of a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral column.[6][7][8][9]

For the purpose of this guide, we will focus on a method utilizing a chiral stationary phase, as it offers the advantage of direct analysis without the need for derivatization, which can sometimes introduce additional complexities and potential sources of error.[10]

Proposed Analytical Method: Chiral HPLC

A hypothetical chiral HPLC method for the analysis of (4R)- and (4S)-4-Butyl-D-glutamic acid is outlined below. The choice of a polysaccharide-based chiral stationary phase is based on their broad applicability for the separation of a wide range of chiral compounds, including amino acid derivatives.[4]

Experimental Protocol: Chiral HPLC Method for 4-Butyl-D-glutamic Acid Enantiomers

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard solutions of (4R)-4-Butyl-D-glutamic acid and (4S)-4-Butyl-D-glutamic acid are prepared in the mobile phase at a concentration of 1 mg/mL.

    • A racemic mixture (1:1) is prepared by mixing equal volumes of the individual standard solutions.

    • Test samples are dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

Statistical Analysis of Analytical Data: A Comparative Approach

To assess the performance of the analytical method and to compare the data obtained for the two enantiomers, a rigorous statistical analysis is essential.[11][12][13] We will analyze a hypothetical dataset generated from the chiral HPLC analysis of six replicate injections of a standard solution containing both (4R)-4-Butyl-D-glutamic acid and (4S)-4-Butyl-D-glutamic acid.

Hypothetical Dataset

The following table summarizes the hypothetical data for retention time and peak area for the two enantiomers.

Injection(4R)-4-Butyl-D-glutamic Acid Retention Time (min)(4R)-4-Butyl-D-glutamic Acid Peak Area (mAUs)(4S)-4-Butyl-D-glutamic Acid Retention Time (min)(4S)-4-Butyl-D-glutamic Acid Peak Area (mAUs)
18.21125439.5212610
28.23126129.5512588
38.19124989.5012632
48.22125899.5312595
58.20125109.5112645
68.24126359.5612570
Data Analysis and Interpretation

The primary statistical parameters for evaluating the precision and consistency of the analytical method are the mean, standard deviation (SD), and relative standard deviation (RSD).[11][12][13]

Summary of Statistical Analysis

Parameter(4R)-4-Butyl-D-glutamic Acid(4S)-4-Butyl-D-glutamic Acid
Mean Retention Time (min) 8.2159.528
SD of Retention Time 0.0190.023
RSD of Retention Time (%) 0.23%0.24%
Mean Peak Area (mAU*s) 12564.512606.7
SD of Peak Area 56.728.5
RSD of Peak Area (%) 0.45%0.23%

Interpretation of Results:

  • Precision: The low RSD values for both retention time and peak area (< 2%) for both enantiomers indicate a high degree of precision for the analytical method.[14] This suggests that the method is reliable and provides consistent results.

  • Separation: The difference in the mean retention times (8.215 min for the (4R) enantiomer vs. 9.528 min for the (4S) enantiomer) demonstrates that the chiral HPLC method is effective in separating the two enantiomers.

  • Comparison of Enantiomers: While both enantiomers show excellent precision, the (4S) enantiomer exhibits a slightly lower RSD for peak area, suggesting marginally better quantitative precision under these hypothetical conditions. This could be due to subtle differences in peak shape or integration.

Further Statistical Comparisons

To determine if the observed differences in the mean peak areas between the two enantiomers are statistically significant, a t-test can be performed. Assuming unequal variances, a two-tailed t-test would be appropriate. While we will not perform the full calculation here, a p-value of less than 0.05 would indicate a statistically significant difference in the detector response for the two enantiomers.

Visualizing the Workflow and Data Relationships

To further clarify the experimental and analytical process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Analysis synthesis Enantioselective Synthesis of (4R)-4-Butyl-D-glutamic acid purification Purification by Recrystallization or Chromatography synthesis->purification sample_prep Sample Preparation (Dissolution in Mobile Phase) purification->sample_prep hplc Chiral HPLC Separation sample_prep->hplc detection UV Detection (210 nm) hplc->detection data_acq Data Acquisition (Chromatogram) detection->data_acq peak_int Peak Integration (Retention Time & Area) data_acq->peak_int stat_analysis Statistical Analysis (Mean, SD, RSD) peak_int->stat_analysis

Caption: Experimental workflow from synthesis to statistical analysis.

statistical_relationship data Raw Data (Retention Time, Peak Area) mean Mean data->mean sd Standard Deviation data->sd rsd Relative Standard Deviation mean->rsd sd->rsd precision Method Precision rsd->precision

Caption: Relationship between raw data and key statistical parameters for method validation.

Conclusion and Future Directions

This guide has presented a framework for the statistical analysis of data for a novel chiral compound, (4R)-4-Butyl-D-glutamic acid, in comparison to its enantiomer. Through the use of a hypothetical yet realistic dataset, we have demonstrated how to apply fundamental statistical tools to evaluate the performance of a chiral HPLC method. The results of such an analysis are crucial for ensuring the quality and reliability of data in a research and development setting.

Future work would involve the actual synthesis and analysis of (4R)-4-Butyl-D-glutamic acid to generate real experimental data.[15][16] This would allow for a full validation of the analytical method according to ICH guidelines, including an assessment of linearity, accuracy, robustness, and the limit of detection and quantification.[5][14][17] Furthermore, the biological activity of the purified enantiomers should be investigated to elucidate their pharmacological profiles.[18][19]

References

  • Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-777.
  • Szewczyk, M., & Gryko, D. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 134-155.
  • Gherman, A. M., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153.
  • Wang, Z., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis.
  • Patel, K., & Dedania, Z. (2021). VALIDATION CHARACTERISTICS AND STATISTICS IN ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 10(11), 1234-1248.
  • Liao, Y., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(15), 7465-7472.
  • Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. Bulletin of Environment, Pharmacology and Life Sciences, 10(4), 25-36.
  • Hussain, S., et al. (2017). HPLC Analysis of Glutamic Acid in Tomato Cultivars. Journal of the Chemical Society of Pakistan, 39(2), 269-273.
  • R-Biopharm. L-Glutamic acid - Food & Feed Analysis. [Link]

  • Ajinomoto Co., Inc. (1961). U.S. Patent No. 3,010,994. U.S.
  • Ni, W., et al. (2020). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 109(1), 226-234.
  • Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(9), 1191-1195.
  • Petruševski, G., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621.
  • Raju, C. M., & Acharyulu, P. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 14(3).
  • Najar, I. N., & Das, S. (2025). Microbial Poly-(glutamic acid): Production, Biosynthesis, Properties, and Their Applications in the Food and Biomedicals. Preprints.org.
  • Kumar, V., & Sharma, V. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402.
  • Vamanu, E., et al. (2025). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. Antibiotics, 14(5), 450.
  • Hirayama, K., et al. (2012). Rapid determination of 4-aminobutyric acid and L-glutamic acid in biological decarboxylation process by capillary electrophoresis-mass spectrometry.
  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(10), 784-791.
  • Dieckmann, M., et al. (2015). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 11, 2372-2379.
  • National Center for Biotechnology Information. (n.d.). L-Glutamic acid. In PubChem. Retrieved from [Link]

  • Sharma, A., & Mehta, V. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 163-171.
  • Frank, H., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • National Center for Biotechnology Information. (n.d.). D-Glutamic acid. In PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4R)-4-Butyl-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, even those with a seemingly low hazard profile, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (4R)-4-Butyl-D-glutamic acid, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to ensure a deep, working understanding of the protocol's integrity.

Core Principle: Hazard Identification and Risk Assessment

The foundation of any disposal protocol is a thorough understanding of the substance's potential hazards. While D-Glutamic acid and its close derivatives are generally not classified as hazardous substances, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for (4R)-4-Butyl-D-glutamic acid before handling or disposal.[1][2] An SDS will provide the most accurate and specific information regarding GHS classification, toxicological properties, and required safety measures.

Based on data for the parent compound, D-Glutamic acid, we can establish a baseline understanding. However, the introduction of a butyl group may alter certain physical and toxicological properties.

Table 1: General Hazard Profile based on D-Glutamic Acid Analogs

Hazard CategoryClassification & RemarksSource
GHS Classification Does not meet the criteria for classification as hazardous.[1][2]
Acute Toxicity Toxicological properties have not been fully investigated. May cause mild eye, skin, respiratory, and digestive tract irritation.[3]
Environmental Hazards Not expected to be hazardous to the environment. Users are advised not to let the product enter drains without proper procedure.[4][5][6]
Combustibility Combustible solid. Dust may form an explosive mixture with air.[1][5][7]

Self-Validating System : The first and most critical step is always to verify the hazard classification with the manufacturer's SDS. This act grounds your entire disposal plan in the most authoritative source available for the specific reagent in your possession.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable. Even for substances with low known toxicity, a culture of safety prevents accidental exposure and contamination. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[8][9]

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4][9]

  • Hand Protection : Wear standard nitrile or latex laboratory gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection : A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection : If handling large quantities of the solid material that may generate dust, a NIOSH-approved particulate filter respirator (e.g., N95) may be necessary.[1][4] Always work in a well-ventilated area or under a chemical fume hood when handling powders.[3]

Waste Characterization and Disposal Pathway Selection

Before disposal, you must characterize the waste stream. The critical determination is whether (4R)-4-Butyl-D-glutamic acid has been mixed with any other chemicals, particularly hazardous solvents or reagents. Mixing a non-hazardous substance with a hazardous one renders the entire mixture hazardous.

The following decision workflow provides a clear path to the correct disposal protocol.

DisposalWorkflow start Characterize Waste Stream (4R)-4-Butyl-D-glutamic acid is_mixed Is waste mixed with hazardous solvents or reagents? start->is_mixed hazardous_waste Manage as HAZARDOUS WASTE per Institutional Protocol. Consult EHS. is_mixed->hazardous_waste  Yes non_hazardous Proceed with Non-Hazardous Disposal is_mixed->non_hazardous No   waste_form Determine Waste Form non_hazardous->waste_form solid_protocol Follow Protocol A: Disposal of Solid Waste waste_form->solid_protocol Solid   aqueous_protocol Follow Protocol B: Disposal of Aqueous Solutions waste_form->aqueous_protocol Aqueous Solution

Sources

Safe Handling Guide: Personal Protective Equipment for (4R)-4-Butyl-D-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides essential safety and logistical information for handling (4R)-4-Butyl-D-glutamic acid. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The guidance herein is synthesized from data on structurally similar compounds, such as D-Glutamic acid, and established principles of laboratory safety.[1] All personnel must handle this compound with the prudent assumption that it may pose hazards similar to related amino acid derivatives, including potential for skin, eye, and respiratory irritation.[2] This guide is intended for trained researchers, scientists, and drug development professionals. A thorough, site-specific risk assessment must be completed before commencing any work.[3]

Immediate Safety and Hazard Assessment

Core Principle: Assume any new or uncharacterized substance is potentially hazardous. All laboratory work should be conducted under conditions that minimize risk from both known and unknown substances.[6]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following table outlines the mandatory PPE for handling (4R)-4-Butyl-D-glutamic acid, based on best practices for research chemicals.[1][7]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling amino acid derivatives.[8] Always inspect gloves for tears or pinholes before use. Double-gloving may be considered for extended procedures or when handling larger quantities.[3]
Eyes & Face Safety glasses with side shields or Goggles. Face shield as needed.Provides essential protection against accidental splashes and airborne particles.[9] A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling larger quantities.[1][10]
Body Laboratory coatA standard, properly fitting lab coat is required to protect skin and personal clothing from contamination.[8]
Respiratory NIOSH-approved respiratorA respirator is required when handling the compound as a powder outside of a certified chemical fume hood, or if dust generation is likely.[1] The specific type of respirator (e.g., N95 particulate filter) should be determined by a formal risk assessment.[11][12]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a systematic operational plan minimizes the risk of exposure and contamination.

Preparation and Engineering Controls
  • Designated Area: All handling of (4R)-4-Butyl-D-glutamic acid should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and spill cleanup materials are readily accessible.

  • Pre-Labeling: All secondary containers must be clearly labeled with the chemical name and any known hazards.

Handling the Solid Compound
  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.[2] Avoid creating dust clouds.[5]

  • Transfer: Use appropriate tools (e.g., spatula) for transferring the solid. Never use bare hands.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If adding to an acidic solution, be mindful of potential reactions; always add acid to water, not the reverse.[8]

Emergency and Disposal Plans

A proactive plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Spill Response Protocol

In the event of a spill, a swift and correct response is crucial to mitigate hazards.[13]

Workflow for Minor Chemical Spill Cleanup

Spill_Cleanup_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert Personnel & Assess Isolate Isolate Spill Area Alert->Isolate  If safe PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Isolate->PPE Contain Cover with Absorbent Pads or Vermiculite PPE->Contain Collect Collect Debris with Scoop & Brush Package Place in Labeled Hazardous Waste Bag Decontaminate Decontaminate Surface (Mild Detergent & Water) Package->Decontaminate Dispose Dispose of Waste Bag per EHS Guidelines Report Report Spill to Supervisor

Caption: Decision process for proper chemical waste disposal.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: D-Glutamic acid. Available at: [Link]

  • Health and Safety Executive (HSE). (n.d.). Chemicals - safe use and handling. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: D-Glutamic acid. Available at: [Link]

  • Pop, A. et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central. Available at: [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]

  • Villano, J. S. et al. (2017). Personal Protective Equipment in Animal Research. PubMed Central. Available at: [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2017). Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), calcium glutamate (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives. PubMed Central. Available at: [Link]

  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. Available at: [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • Wang, Y. et al. (2024). Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. MDPI. Available at: [Link]

  • National Institutes of Health Office of Research Services. (n.d.). Spill in Laboratory. Available at: [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. Available at: [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]

  • SciSpace. (n.d.). Personal Protective Equipment In Animal Research - Back To The Basics (A review paper). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-Butyl-D-glutamic acid
Reactant of Route 2
(4R)-4-Butyl-D-glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.